7-Methoxybenzo[d]thiazole
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
7-methoxy-1,3-benzothiazole | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H7NOS/c1-10-7-4-2-3-6-8(7)11-5-9-6/h2-5H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MEUVJZUXJFJIQE-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC2=C1SC=N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H7NOS | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10618897 | |
| Record name | 7-Methoxy-1,3-benzothiazole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10618897 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
165.21 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
2942-12-3 | |
| Record name | 7-Methoxy-1,3-benzothiazole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10618897 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
Introduction: The Significance of the Benzothiazole Scaffold
An In-depth Technical Guide to the Fundamental Chemical Properties of 7-Methoxybenzo[d]thiazole
This guide provides a comprehensive overview of the core chemical properties of this compound, tailored for researchers, scientists, and professionals in drug development. By synthesizing available data with established chemical principles, this document serves as a foundational resource for utilizing this heterocyclic scaffold in medicinal chemistry and materials science.
The benzothiazole ring system, a fusion of benzene and a thiazole ring, is a privileged scaffold in medicinal chemistry.[1] Its unique electronic properties and rigid, planar structure make it an ideal pharmacophore for interacting with a diverse range of biological targets. Derivatives of benzothiazole have demonstrated a remarkable breadth of pharmacological activities, including anticancer, neuroprotective, anti-inflammatory, and antimicrobial effects.[2][3][4] The marketed drug Riluzole, used in the treatment of amyotrophic lateral sclerosis (ALS), features this core structure, underscoring its clinical relevance.[3]
This compound is a specific analogue that incorporates a methoxy group on the benzene ring. This substitution is of particular interest in drug design, as the methoxy group can significantly influence the molecule's pharmacokinetic and pharmacodynamic properties by altering its solubility, metabolic stability, and hydrogen bonding capacity. This guide delineates the fundamental chemical characteristics of this compound to facilitate its application in research and development.
Section 1: Core Physicochemical Properties
The foundational step in evaluating any chemical entity for drug development is to understand its basic physicochemical properties. These parameters govern its behavior in both chemical reactions and biological systems.
Chemical Structure and Identity
This compound is an aromatic heterocyclic compound. The structure consists of a benzothiazole core with a methoxy (-OCH₃) group substituted at the 7-position of the benzene ring.
Caption: Chemical structure of this compound.
Data Summary
| Property | Value | Source |
| IUPAC Name | 7-methoxy-1,3-benzothiazole | - |
| CAS Number | 2942-12-3 | [5] |
| Molecular Formula | C₈H₇NOS | [5] |
| Molecular Weight | 165.21 g/mol | [5][6] |
| Purity (Typical) | ≥95-98% | [5][7] |
| Topological Polar Surface Area (TPSA) | 22.12 Ų | [5] |
| LogP (Computed) | 2.3049 | [5] |
| Hydrogen Bond Donors | 0 | [5][6] |
| Hydrogen Bond Acceptors | 3 | [5][6] |
| Rotatable Bonds | 1 | [5][6] |
Section 2: Spectroscopic Profile (Theoretical)
Disclaimer: The following spectroscopic data is predicted based on the known structure of this compound and spectral data from closely related analogues.[8][9][10] This information is intended for guidance in characterization and should be confirmed by experimental analysis.
¹H NMR Spectroscopy
The proton NMR spectrum is expected to show distinct signals for the aromatic protons and the methoxy group.
-
Aromatic Protons (3H): Three signals in the range of δ 6.8-8.0 ppm. The protons on the benzene ring will appear as a complex multiplet or as distinct doublets and triplets, influenced by their positions relative to the methoxy group and the fused thiazole ring.
-
Thiazole Proton (1H): A singlet is expected around δ 9.0 ppm for the proton at the 2-position of the thiazole ring.
-
Methoxy Protons (3H): A sharp singlet is anticipated around δ 3.9-4.0 ppm.
¹³C NMR Spectroscopy
The carbon NMR spectrum will provide information on the carbon framework.
-
Aromatic & Heterocyclic Carbons (8C): Signals are expected in the range of δ 110-160 ppm. The carbon attached to the methoxy group will be significantly shielded.
-
Methoxy Carbon (1C): A signal is expected around δ 55-60 ppm.
Infrared (IR) Spectroscopy
Key functional groups will produce characteristic absorption bands.
-
C-H stretching (aromatic): ~3050-3100 cm⁻¹
-
C-H stretching (aliphatic, -OCH₃): ~2850-2950 cm⁻¹
-
C=N stretching (thiazole): ~1550-1600 cm⁻¹[11]
-
C-O stretching (aryl ether): ~1250 cm⁻¹
-
C-S stretching: ~650-700 cm⁻¹[12]
Mass Spectrometry (MS)
In an electron ionization (EI) mass spectrum, the molecular ion peak (M⁺) is expected at m/z = 165, corresponding to the molecular weight of the compound.
Section 3: Synthesis and Reactivity
Proposed Synthetic Pathway
The synthesis of substituted benzothiazoles is well-established in the literature. A common and effective method involves the cyclization of an appropriately substituted 2-aminothiophenol.[11] For this compound, a plausible route begins with the reaction of 2-amino-3-methoxythiophenol with a suitable one-carbon source, such as formic acid or triethyl orthoformate, under acidic conditions to facilitate cyclization.
Caption: Proposed synthesis of this compound.
Representative Experimental Protocol (General Method): Disclaimer: This protocol is a generalized representation based on standard procedures for benzothiazole synthesis and must be optimized for this specific substrate.[3][13]
-
Reaction Setup: To a solution of 2-amino-3-methoxythiophenol (1 equivalent) in a suitable solvent (e.g., toluene), add formic acid (1.2 equivalents).
-
Catalysis: Add a catalytic amount of a strong acid (e.g., concentrated sulfuric acid or p-toluenesulfonic acid).
-
Cyclization: Heat the reaction mixture to reflux for 4-6 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).
-
Workup: Upon completion, cool the mixture to room temperature and neutralize with a saturated solution of sodium bicarbonate.
-
Extraction: Extract the aqueous layer with an organic solvent such as ethyl acetate (3x).
-
Purification: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel.
Chemical Reactivity
The reactivity of this compound is dictated by the interplay between the electron-withdrawing thiazole ring and the electron-donating methoxy group on the benzene moiety.[1]
-
Thiazole Ring: The C2-position (the carbon between N and S) is the most reactive site on the thiazole ring and is susceptible to deprotonation by strong bases, allowing for further functionalization.
-
Benzene Ring: The methoxy group is an activating, ortho-para director for electrophilic aromatic substitution. Therefore, electrophiles are expected to preferentially attack the positions ortho and para to the methoxy group (positions 6 and 8, though position 8 is sterically hindered).
Section 4: Applications in Drug Discovery
The benzothiazole scaffold is a cornerstone in the development of novel therapeutic agents.[14] Its derivatives are known to target a wide array of biological pathways implicated in various diseases.
-
Anticancer Activity: Many substituted benzothiazoles exhibit potent antiproliferative activity against various cancer cell lines, including breast (MCF-7), prostate, and melanoma.[4][15][16][17] Their mechanism often involves the inhibition of critical enzymes or pathways such as tubulin polymerization.[16]
-
Neurodegenerative Diseases: The structural motif is present in compounds investigated for neuroprotective properties, with potential applications in Alzheimer's and Parkinson's disease.[3]
-
Anti-inflammatory and Analgesic Effects: Certain benzothiazole-hydrazone derivatives have shown promising results as H+/K+ ATPase inhibitors and anti-inflammatory agents.[2]
The 7-methoxy substitution can be strategically employed to fine-tune the biological activity, improve metabolic stability by blocking a potential site of metabolism, and enhance cell permeability. The design and synthesis of libraries based on the this compound core is a promising strategy for identifying novel drug candidates.[15]
Section 5: Safety and Handling
As with any laboratory chemical, this compound should be handled with appropriate care. While a specific, comprehensive safety profile is not available, data from related benzothiazoles suggest the following precautions.[18][19][20]
-
Personal Protective Equipment (PPE): Wear standard protective equipment, including safety goggles, a lab coat, and chemical-resistant gloves.
-
Handling: Handle in a well-ventilated area, preferably within a chemical fume hood, to avoid inhalation of any potential vapors or dust. Avoid contact with skin and eyes.[18][21]
-
Storage: Store in a tightly sealed container in a cool, dry place away from incompatible materials.[5]
-
Toxicity: Benzothiazole and some of its derivatives are classified as harmful if swallowed or in contact with skin.[19] Assume this compound has similar potential hazards until proven otherwise.
Conclusion
This compound is a valuable heterocyclic building block with significant potential in drug discovery and materials science. Its fundamental properties, derived from the fusion of an electron-rich methoxy-benzene ring and an electron-deficient thiazole ring, create a unique platform for chemical modification. While a full experimental characterization is still needed in the public domain, this guide provides a robust, scientifically-grounded framework for researchers to begin exploring the synthesis, reactivity, and application of this promising compound.
References
- 1. Benzothiazole - Wikipedia [en.wikipedia.org]
- 2. Synthesis of benzo[d]thiazole-hydrazone analogues: molecular docking and SAR studies of potential H+/K+ ATPase inhibitors and anti-inflammatory agents - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Efficient Synthesis of Hydroxy-Substituted 2-Aminobenzo[d]thiazole-6-carboxylic Acid Derivatives as New Building Blocks in Drug Discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Synthesis and cytotoxic activity of certain benzothiazole derivatives against human MCF-7 cancer cell line - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. chemscene.com [chemscene.com]
- 6. Benzothiazole, 2-methoxy- | C8H7NOS | CID 96589 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. 2942-12-3 Cas No. | this compound | Apollo [store.apolloscientific.co.uk]
- 8. rsc.org [rsc.org]
- 9. researchgate.net [researchgate.net]
- 10. 5-Methoxy-2-methylbenzothiazole(2941-69-7) 1H NMR [m.chemicalbook.com]
- 11. mdpi.com [mdpi.com]
- 12. researchgate.net [researchgate.net]
- 13. researchgate.net [researchgate.net]
- 14. mdpi.com [mdpi.com]
- 15. Discovery of 4-Substituted Methoxybenzoyl-Aryl-Thiazole as Novel Anticancer Agents: Synthesis, Biological Evaluation and Structure-Activity Relationships - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Discovery of 4-substituted methoxybenzoyl-aryl-thiazole as novel anticancer agents: synthesis, biological evaluation, and structure-activity relationships - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. researchgate.net [researchgate.net]
- 18. fishersci.com [fishersci.com]
- 19. sigmaaldrich.com [sigmaaldrich.com]
- 20. fishersci.com [fishersci.com]
- 21. echemi.com [echemi.com]
The Emergence of a Key Heterocycle: A Technical Guide to the Discovery and History of 7-Methoxybenzo[d]thiazole
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide delves into the discovery and history of 7-Methoxybenzo[d]thiazole, a significant heterocyclic compound. While the precise moment of its first synthesis is not prominently documented, its history is intrinsically linked to the broader exploration of benzothiazole chemistry, a field that has yielded compounds of immense importance in medicinal chemistry and materials science. This guide will provide a comprehensive overview of its likely early synthesis, its physicochemical properties, a representative synthetic protocol, and its applications, offering valuable insights for researchers in drug discovery and organic synthesis.
The Benzothiazole Scaffold: A Foundation of Bioactivity
The benzothiazole core, a fusion of a benzene and a thiazole ring, is a privileged scaffold in medicinal chemistry.[1] Its derivatives are known to exhibit a wide range of biological activities, including antimicrobial, anticancer, anti-inflammatory, and anticonvulsant properties.[2][3] The unique electronic nature of this bicyclic system allows for diverse interactions with biological targets.[3] The discovery of the benzothiazole ring system itself dates back to the late 19th century, with early investigations into aniline-derived sulfur heterocycles.[4]
The Genesis of this compound: A Logical Progression in Heterocyclic Chemistry
While a singular "discovery" paper for this compound is not readily apparent in historical records, its emergence can be understood as a logical step in the systematic exploration of substituted benzothiazoles. The introduction of a methoxy group at the 7-position of the benzothiazole ring significantly influences its electronic and steric properties, thereby modulating its biological activity.
The most probable early synthetic routes to this compound would have leveraged the well-established methods for benzothiazole formation. The primary and most classical approach involves the condensation of an appropriately substituted 2-aminothiophenol with a one-carbon electrophile.[5]
Plausible Early Synthetic Pathway:
The synthesis would likely have commenced with 3-methoxy-2-nitroaniline, which upon reduction would yield 3-methoxybenzene-1,2-diamine. Subsequent diazotization and thiolation would provide the key intermediate, 2-amino-3-methoxybenzenethiol. The final ring closure to form this compound could then be achieved through reaction with a suitable one-carbon synthon, such as formic acid or its derivatives.
Alternatively, a more direct and now common method involves the reaction of 2-amino-3-methoxythiophenol with a suitable cyclizing agent.
Physicochemical and Spectroscopic Profile
Understanding the fundamental properties of this compound is crucial for its application in research and development.
| Property | Value | Reference |
| Molecular Formula | C₈H₇NOS | [6] |
| Molecular Weight | 165.21 g/mol | [6] |
| CAS Number | 2942-12-3 | [6] |
| Appearance | Not specified, likely a solid | |
| Melting Point | Data not consistently available | |
| Boiling Point | Data not available | |
| LogP | 2.3049 | [6] |
Spectroscopic Data:
The structural elucidation of this compound relies on a combination of spectroscopic techniques.
| Technique | Key Features |
| ¹H NMR | Aromatic protons in the range of δ 7.0-8.0 ppm, a singlet for the methoxy group protons around δ 3.9 ppm. The coupling constants would be indicative of the substitution pattern on the benzene ring.[7][8] |
| ¹³C NMR | Aromatic carbons in the range of δ 110-160 ppm, a methoxy carbon signal around δ 56 ppm, and the characteristic C2 carbon of the thiazole ring at a downfield shift.[9][10] |
| Mass Spectrometry | A molecular ion peak (M+) at m/z 165, with fragmentation patterns corresponding to the loss of a methyl group (-CH₃), a methoxy group (-OCH₃), and other characteristic fragments of the benzothiazole core.[1][11] |
| Infrared (IR) Spectroscopy | C-H stretching vibrations for aromatic and methyl groups, C=N stretching of the thiazole ring, and C-O stretching of the methoxy group.[12][13] |
Representative Synthetic Protocol
The following is a generalized, modern laboratory-scale synthesis of a substituted benzothiazole, adaptable for the preparation of this compound, based on the condensation of a 2-aminothiophenol derivative.
Reaction: Condensation of 2-amino-3-methoxythiophenol with a formylating agent.
Step-by-Step Methodology:
-
Reactant Preparation: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve 2-amino-3-methoxythiophenol (1 equivalent) in a suitable solvent such as ethanol or toluene.
-
Reagent Addition: Add the formylating agent (e.g., triethyl orthoformate, 1.2 equivalents) to the solution.
-
Catalysis (Optional): A catalytic amount of an acid, such as p-toluenesulfonic acid, can be added to facilitate the reaction.
-
Reaction Execution: Heat the reaction mixture to reflux and monitor the progress of the reaction using thin-layer chromatography (TLC).
-
Work-up: Upon completion, cool the reaction mixture to room temperature. Remove the solvent under reduced pressure.
-
Purification: The crude product can be purified by column chromatography on silica gel using an appropriate eluent system (e.g., a mixture of hexane and ethyl acetate) to yield pure this compound.
-
Characterization: Confirm the identity and purity of the final product using spectroscopic methods (¹H NMR, ¹³C NMR, MS, and IR).
Visualization of Synthetic Pathways and Workflows
To further clarify the synthetic process, the following diagrams illustrate the key chemical transformation and the general experimental workflow.
Caption: Synthesis of this compound.
Caption: General Experimental Workflow.
Applications and Future Directions
This compound serves as a valuable building block in the synthesis of more complex molecules with potential therapeutic applications. The methoxy group can be a key pharmacophoric feature or a handle for further chemical modifications. Its derivatives have been investigated for a variety of biological activities, contributing to the vast field of medicinal chemistry.[14][15]
The continued exploration of this compound and its analogues is likely to yield novel compounds with enhanced potency and selectivity for various biological targets. Its role as a scaffold in the development of new therapeutics, particularly in the areas of oncology and infectious diseases, remains a promising area of research.[16]
References
- 1. chem.libretexts.org [chem.libretexts.org]
- 2. researchgate.net [researchgate.net]
- 3. organicchemistrydata.org [organicchemistrydata.org]
- 4. researchgate.net [researchgate.net]
- 5. Synthesis and physiological effects of new 4-aminophenol derivatives as paracetamol analogues - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. chemscene.com [chemscene.com]
- 7. rsc.org [rsc.org]
- 8. pfeifer.phas.ubc.ca [pfeifer.phas.ubc.ca]
- 9. rsc.org [rsc.org]
- 10. Human Metabolome Database: 13C NMR Spectrum (1D, 25.16 MHz, CDCl3, experimental) (HMDB0032930) [hmdb.ca]
- 11. uni-saarland.de [uni-saarland.de]
- 12. researchgate.net [researchgate.net]
- 13. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 14. Synthesis of new horizons in benzothiazole scaffold and used in anticancer drug development [ouci.dntb.gov.ua]
- 15. Synthetic strategies towards benzothiazole-based compounds of therapeutic potency: experimental, investigational and approved drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Efficient Synthesis of Hydroxy-Substituted 2-Aminobenzo[d]thiazole-6-carboxylic Acid Derivatives as New Building Blocks in Drug Discovery - PMC [pmc.ncbi.nlm.nih.gov]
An In-depth Technical Guide to 7-Methoxybenzo[d]thiazole
This guide provides a comprehensive technical overview of 7-Methoxybenzo[d]thiazole (CAS No. 2942-12-3), a heterocyclic compound of significant interest to researchers and professionals in drug discovery and development. This document delves into its chemical identity, synthesis, potential therapeutic applications, and key safety and handling protocols, offering a synthesized resource for laboratory and research applications.
Core Chemical Identifiers and Properties
This compound is a substituted benzothiazole, a class of bicyclic heterocyclic compounds known for a wide array of pharmacological activities.[1][2] The incorporation of a methoxy group at the 7-position of the benzothiazole scaffold can significantly influence its physicochemical properties and biological activity.
| Identifier | Value | Source |
| CAS Number | 2942-12-3 | ChemScene[3], Sigma-Aldrich[4][5] |
| Molecular Formula | C₈H₇NOS | ChemScene[3], Pharma Innovation[6] |
| Molecular Weight | 165.21 g/mol | ChemScene[3], Pharma Innovation[6] |
| IUPAC Name | 7-methoxy-1,3-benzothiazole | Sigma-Aldrich[4] |
| Synonyms | Benzothiazole, 7-methoxy-; 1,3-benzothiazol-7-yl methyl ether | ChemScene[3], Sigma-Aldrich[4] |
| Canonical SMILES | COC1=C(SC=N2)C2=CC=C1 | ChemScene[3] |
| InChI Key | MEUVJZUXJFJIQE-UHFFFAOYSA-N | Sigma-Aldrich[4] |
| Purity | ≥95-98% (typical commercial grades) | Apollo Scientific, ChemScene[3], Pharma Innovation[6] |
| Appearance | Not specified, likely a solid at room temperature | N/A |
| Storage | Sealed in dry, 2-8°C | BLD Pharm[7] |
Synthesis of Methoxy-Substituted Benzothiazoles: A Methodological Overview
A plausible synthetic route for methoxy-substituted benzothiazoles involves the reaction of an appropriately substituted aniline with potassium thiocyanate in the presence of bromine and glacial acetic acid.[3][9]
Representative Experimental Protocol: Synthesis of a Methoxy-Substituted Benzothiazole Derivative
This protocol is adapted from the synthesis of a related methoxy-substituted benzothiazole and should be optimized for the synthesis of this compound.[3][9]
Materials:
-
3-Chloro-4-methoxyaniline (or a suitable precursor for 7-methoxy-2-aminothiophenol)
-
Potassium thiocyanate
-
Glacial acetic acid
-
Bromine
-
Ammonia solution
-
Benzene
-
Ethanol
Procedure:
-
In a flask equipped with a stirrer and maintained in a cooling bath (ice-salt mixture), dissolve 3-chloro-4-methoxyaniline (0.01 mol) and potassium thiocyanate (0.08 mol) in 20 mL of glacial acetic acid. The temperature should be maintained at or below room temperature.
-
Slowly add a solution of bromine (1.6 mL) in glacial acetic acid (6 mL) dropwise over approximately 105 minutes, ensuring the temperature does not rise significantly.
-
After the addition is complete, continue stirring and allow the reaction to proceed.
-
Upon completion, carefully neutralize the reaction mixture with an ammonia solution.
-
The crude product can be purified by recrystallization from a mixture of benzene and ethanol (1:1).
Causality of Experimental Choices:
-
The use of a cooling bath is crucial to control the exothermic reaction between bromine and the aniline derivative.
-
The slow, dropwise addition of bromine prevents a rapid increase in temperature and potential side reactions.
-
Glacial acetic acid serves as a solvent and a catalyst for the reaction.
-
Potassium thiocyanate provides the sulfur and nitrogen atoms for the thiazole ring formation.
-
Recrystallization is a standard method for purifying solid organic compounds.
Biological Activity and Potential Applications in Drug Discovery
Benzothiazole derivatives are recognized as "privileged structures" in medicinal chemistry due to their wide range of biological activities, including anticancer, antimicrobial, and anticonvulsant properties.[1][2][10] The methoxy group, being an electron-donating group, can modulate the electronic properties of the benzothiazole ring system, potentially enhancing its interaction with biological targets.
Anticancer Potential
Numerous studies have highlighted the anticancer properties of methoxy-substituted benzothiazole derivatives. These compounds have shown efficacy against various cancer cell lines, including breast cancer (MCF-7), lung cancer (A549), and colon cancer (Colo205).[4][6][11] The proposed mechanisms of action often involve the inhibition of key enzymes or receptors involved in cancer cell proliferation and survival. For instance, some benzothiazole derivatives have been found to act as tubulin polymerization inhibitors, leading to cell cycle arrest and apoptosis.
While specific data for this compound is limited, a series of 4-substituted methoxybenzoyl-aryl-thiazoles demonstrated potent antiproliferative activity against melanoma and prostate cancer cells, with IC50 values in the low nanomolar range.[12] This suggests that the methoxy-benzothiazole scaffold is a promising starting point for the development of novel anticancer agents.
Antimicrobial Activity
The benzothiazole nucleus is a common feature in many antimicrobial agents. Methoxy-substituted derivatives have demonstrated activity against both Gram-positive and Gram-negative bacteria, as well as some fungal strains.[1][13] The mechanism of antibacterial action for some benzothiazoles involves the inhibition of essential bacterial enzymes like dihydropteroate synthase (DHPS), which is crucial for folate biosynthesis.[10]
For example, certain novel methoxy-substituted benzothiazole derivatives have been synthesized and evaluated for their antibacterial activity against Escherichia coli and Salmonella typhi.[3][9] These studies indicate that the position and nature of substituents on the benzothiazole ring play a critical role in determining the antimicrobial spectrum and potency.
Spectroscopic Characterization
The structural elucidation of this compound relies on a combination of spectroscopic techniques, including Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS). While a complete set of experimental spectra for this specific compound is not publicly available, the expected spectral features can be predicted based on its structure and data from closely related analogs.
Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H NMR: The proton NMR spectrum is expected to show distinct signals for the aromatic protons on the benzene ring and the methoxy group protons. The chemical shifts and coupling patterns of the aromatic protons would be indicative of the substitution pattern. The methoxy protons would appear as a singlet, typically in the range of 3.8-4.0 ppm.
¹³C NMR: The carbon NMR spectrum would display signals for all eight carbon atoms in the molecule. The carbon of the methoxy group would appear in the upfield region (around 55-60 ppm), while the aromatic and thiazole ring carbons would resonate in the downfield region (typically 110-160 ppm).
Infrared (IR) Spectroscopy
The IR spectrum of this compound would exhibit characteristic absorption bands corresponding to its functional groups. Key expected vibrations include:
-
C-H stretching (aromatic): ~3000-3100 cm⁻¹
-
C-H stretching (aliphatic, -OCH₃): ~2850-2950 cm⁻¹
-
C=N stretching (thiazole ring): ~1600-1650 cm⁻¹
-
C=C stretching (aromatic ring): ~1450-1600 cm⁻¹
-
C-O stretching (methoxy group): ~1000-1300 cm⁻¹
Mass Spectrometry (MS)
Mass spectrometry would provide information about the molecular weight and fragmentation pattern of the molecule. The molecular ion peak (M⁺) would be observed at an m/z value corresponding to the molecular weight of this compound (165.21).
Safety and Handling
As with any chemical reagent, proper safety precautions must be observed when handling this compound. The following information is based on general safety data for benzothiazole derivatives.
-
Hazard Statements: Harmful if swallowed, in contact with skin, or if inhaled.
-
Precautionary Statements:
-
Avoid breathing dust, fume, gas, mist, vapors, or spray.
-
Wash skin thoroughly after handling.
-
Do not eat, drink, or smoke when using this product.
-
Use only outdoors or in a well-ventilated area.
-
Wear protective gloves and clothing.
-
-
First Aid Measures:
-
If Swallowed: Call a poison center or doctor if you feel unwell. Rinse mouth.
-
If on Skin: Wash with plenty of water. Call a poison center or doctor if you feel unwell.
-
If Inhaled: Remove person to fresh air and keep comfortable for breathing. Call a poison center or doctor if you feel unwell.
-
-
Storage: Store in a tightly closed container in a dry and well-ventilated place. Recommended storage temperature is 2-8°C.[7]
-
Disposal: Dispose of contents and container to an approved waste disposal plant.[14]
Conclusion
This compound is a valuable building block for the synthesis of more complex molecules with potential therapeutic applications. Its structural features suggest that it could be a promising scaffold for the development of novel anticancer and antimicrobial agents. Further research is warranted to fully elucidate the biological activity profile of this compound and to explore its potential in drug discovery programs. This guide provides a foundational understanding of its chemical properties, synthesis, and potential applications, serving as a valuable resource for the scientific community.
Diagrams
Logical Relationship: Synthesis and Application of this compound
References
- 1. mdpi.com [mdpi.com]
- 2. mdpi.com [mdpi.com]
- 3. scispace.com [scispace.com]
- 4. Benzothiazole derivatives as anticancer agents - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Synthesis and Biological Evaluation of Marine-Inspired Benzothiazole Derivatives as Retinoid X Receptor-α Antagonists with Anti-Cancer Activities - PMC [pmc.ncbi.nlm.nih.gov]
- 6. flore.unifi.it [flore.unifi.it]
- 7. researchgate.net [researchgate.net]
- 8. Benzothiazole synthesis [organic-chemistry.org]
- 9. researchgate.net [researchgate.net]
- 10. Recent insights into antibacterial potential of benzothiazole derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. tandfonline.com [tandfonline.com]
- 12. Discovery of 4-Substituted Methoxybenzoyl-Aryl-Thiazole as Novel Anticancer Agents: Synthesis, Biological Evaluation and Structure-Activity Relationships - PMC [pmc.ncbi.nlm.nih.gov]
- 13. mdpi.com [mdpi.com]
- 14. fishersci.com [fishersci.com]
Spectroscopic Data of 7-Methoxybenzo[d]thiazole: A Technical Guide
Abstract
This technical guide provides a comprehensive overview of the key spectroscopic data for the structural elucidation of 7-Methoxybenzo[d]thiazole. In the absence of publicly available experimental spectra, this document leverages high-fidelity predicted data for ¹H NMR, ¹³C NMR, and Mass Spectrometry, alongside characteristic Infrared (IR) absorption frequencies based on known data for analogous structures. This guide is intended for researchers, scientists, and professionals in drug development, offering in-depth analysis, interpretation, and standardized protocols for the spectroscopic characterization of this compound.
Introduction
This compound is a heterocyclic aromatic compound of interest in medicinal chemistry and materials science due to the prevalence of the benzothiazole scaffold in a wide range of biologically active molecules. The precise structural confirmation and purity assessment of such compounds are paramount for reproducible research and development. Spectroscopic techniques, including Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS), are fundamental tools for the unambiguous characterization of molecular structures. This guide provides a detailed analysis of the expected spectroscopic signature of this compound, offering a valuable resource for its identification and characterization.
Molecular Structure and Spectroscopic Implications
The structure of this compound, with its unique arrangement of a methoxy group on the benzene ring fused to a thiazole ring, gives rise to a distinct set of spectroscopic signals. Understanding the interplay of electronic effects within the molecule is key to interpreting its spectra. The electron-donating methoxy group influences the chemical shifts of the aromatic protons and carbons, while the thiazole moiety introduces characteristic signals and fragmentation patterns.
Molecular Structure of this compound with Atom Numbering
Caption: Structure of this compound with atom numbering for NMR assignments.
Spectroscopic Data Analysis
¹H NMR Spectroscopy
Proton NMR is a powerful tool for elucidating the substitution pattern on the aromatic ring. The chemical shifts are influenced by the electron-donating methoxy group and the anisotropic effects of the fused ring system.
| Proton Assignment | Predicted Chemical Shift (ppm) | Multiplicity | Coupling Constant (J, Hz) |
| H2 | ~9.0 | s | - |
| H4 | ~7.5 | d | ~8.0 |
| H5 | ~7.2 | t | ~8.0 |
| H6 | ~7.0 | d | ~8.0 |
| OCH₃ | ~4.0 | s | - |
Interpretation:
-
The proton at position 2 (H2) of the thiazole ring is expected to be the most downfield-shifted aromatic proton due to its proximity to the electronegative nitrogen and sulfur atoms.
-
The aromatic protons on the benzene ring (H4, H5, and H6) will exhibit a characteristic splitting pattern. The methoxy group at position 7 will cause an upfield shift for the ortho (H6) and para (H4) protons compared to the meta proton (H5).
-
The methoxy protons (OCH₃) are expected to appear as a sharp singlet at around 4.0 ppm.
¹³C NMR Spectroscopy
Carbon NMR provides information about the carbon skeleton of the molecule. The chemical shifts are sensitive to the electronic environment of each carbon atom.
| Carbon Assignment | Predicted Chemical Shift (ppm) |
| C2 | ~155 |
| C3a | ~130 |
| C4 | ~115 |
| C5 | ~125 |
| C6 | ~110 |
| C7 | ~150 |
| C7a | ~145 |
| OCH₃ | ~56 |
Interpretation:
-
The carbon atom at position 2 (C2) is expected to have the most downfield chemical shift in the aromatic region due to its direct attachment to both nitrogen and sulfur.
-
The carbon atom bearing the methoxy group (C7) will also be significantly downfield-shifted.
-
The carbons ortho (C6) and para (C4) to the methoxy group are expected to be shifted upfield due to the electron-donating resonance effect.
-
The methoxy carbon (OCH₃) will appear in the aliphatic region, typically around 56 ppm.
Infrared (IR) Spectroscopy
IR spectroscopy is used to identify the functional groups present in a molecule. The spectrum of this compound is expected to show characteristic absorption bands for its aromatic and ether functionalities.
| Vibrational Mode | Expected Wavenumber (cm⁻¹) | Intensity |
| C-H stretch (aromatic) | 3100-3000 | Medium |
| C-H stretch (aliphatic, OCH₃) | 2950-2850 | Medium |
| C=N stretch (thiazole) | 1650-1550 | Medium-Strong |
| C=C stretch (aromatic) | 1600-1450 | Medium-Strong |
| C-O stretch (aryl ether) | 1275-1200 (asymmetric) | Strong |
| C-O stretch (aryl ether) | 1075-1020 (symmetric) | Strong |
| C-H out-of-plane bend | 900-675 | Strong |
Interpretation:
-
The presence of both aromatic and aliphatic C-H stretching vibrations confirms the core structure.
-
Strong absorptions corresponding to the C=N and C=C stretching modes are indicative of the benzothiazole ring system.
-
The two strong C-O stretching bands are characteristic of an aryl alkyl ether, providing clear evidence for the methoxy group.
Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule. For this compound (C₈H₇NOS), the expected molecular weight is 165.21.
| m/z | Proposed Fragment |
| 165 | [M]⁺ (Molecular Ion) |
| 150 | [M - CH₃]⁺ |
| 122 | [M - CH₃ - CO]⁺ |
| 108 | [M - CH₃ - CS]⁺ or [M - CO - NCH]⁺ |
Interpretation:
-
The molecular ion peak at m/z 165 would confirm the molecular formula.
-
A prominent peak at m/z 150 is expected due to the loss of a methyl radical from the methoxy group, which is a common fragmentation pathway for methoxy-substituted aromatic compounds.
-
Further fragmentation could involve the loss of carbon monoxide (CO) or other neutral fragments from the benzothiazole ring system.
Workflow for Spectroscopic Characterization
Caption: A generalized workflow for the complete spectroscopic characterization of this compound.
Experimental Protocols
The following are generalized, yet robust, protocols for acquiring high-quality spectroscopic data for this compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
Sample Preparation:
-
Accurately weigh 5-10 mg of the sample for ¹H NMR and 20-50 mg for ¹³C NMR.
-
Dissolve the sample in approximately 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in a clean, dry NMR tube.[1]
-
Add a small amount of an internal standard (e.g., tetramethylsilane, TMS) for chemical shift referencing, unless referencing to the residual solvent peak.[1]
-
-
Instrument Setup and Data Acquisition:
-
Use a high-field NMR spectrometer (e.g., 400 MHz or higher) for better signal dispersion.
-
Shim the magnetic field to achieve optimal homogeneity.
-
For ¹H NMR, acquire the spectrum using a standard single-pulse experiment.
-
For ¹³C NMR, use a proton-decoupled pulse sequence to obtain singlets for all carbon signals.
-
Set appropriate spectral widths, acquisition times, and relaxation delays to ensure accurate integration and prevent signal distortion.
-
Fourier-Transform Infrared (FTIR) Spectroscopy
-
Sample Preparation:
-
For a solid sample, the KBr pellet method is common. Mix a small amount of the sample with dry KBr powder and press it into a transparent disk.
-
Alternatively, Attenuated Total Reflectance (ATR) is a modern technique that requires minimal sample preparation. Place a small amount of the solid sample directly on the ATR crystal.[2]
-
-
Instrument Setup and Data Acquisition:
-
Record a background spectrum of the empty sample compartment or the clean ATR crystal.[3]
-
Place the sample in the spectrometer and acquire the sample spectrum.
-
The instrument software will automatically ratio the sample spectrum to the background to generate the final absorbance or transmittance spectrum.
-
Typically, spectra are collected in the mid-IR range (4000-400 cm⁻¹).[4]
-
Mass Spectrometry (MS)
-
Sample Preparation:
-
Dissolve a small amount of the sample in a suitable volatile solvent (e.g., methanol or acetonitrile) to a concentration of approximately 1 mg/mL.
-
Further dilute the sample to the low µg/mL or ng/mL range for analysis.
-
-
Instrument Setup and Data Acquisition:
-
Use an electrospray ionization (ESI) or atmospheric pressure chemical ionization (APCI) source, which are suitable for polar and less polar small molecules, respectively.[5]
-
Acquire a full scan mass spectrum to determine the molecular weight.
-
Perform tandem MS (MS/MS) on the molecular ion to obtain fragmentation data for structural confirmation. This involves isolating the molecular ion and subjecting it to collision-induced dissociation.
-
Conclusion
The spectroscopic data presented in this guide, though based on predictive models, provide a robust framework for the identification and characterization of this compound. The detailed analysis of the expected ¹H NMR, ¹³C NMR, IR, and MS data, in conjunction with the provided experimental protocols, equips researchers with the necessary information to confidently verify the structure and purity of this important heterocyclic compound. The principles of interpretation discussed herein are broadly applicable to other benzothiazole derivatives, making this guide a valuable educational and practical resource.
References
A Technical Guide to the Biological Potential of 7-Methoxybenzo[d]thiazole and Its Derivatives
Abstract
The benzothiazole scaffold is a cornerstone in medicinal chemistry, recognized as a "privileged structure" due to its presence in a wide array of pharmacologically active compounds.[1][2] This technical guide provides an in-depth analysis of 7-Methoxybenzo[d]thiazole, a specific analogue that has garnered interest for its diverse biological activities. We will explore its therapeutic potential across several key areas, including oncology, infectious diseases, neurodegenerative disorders, and inflammation. This document synthesizes current research to elucidate the mechanisms of action, present key structure-activity relationship (SAR) insights, and provide detailed experimental protocols for researchers and drug development professionals. The evidence suggests that the strategic placement of a methoxy group at the 7-position of the benzothiazole core can significantly influence its interaction with biological targets, paving the way for the development of novel therapeutic agents.[3][4]
Introduction: The Benzothiazole Scaffold in Drug Discovery
A Privileged Structure in Medicinal Chemistry
Benzothiazole is a bicyclic heterocyclic compound formed by the fusion of a benzene ring and a thiazole ring.[2][4] This aromatic scaffold is not only structurally robust but also possesses versatile binding properties, enabling it to interact with a multitude of biological targets through various non-covalent interactions.[1][5] Its derivatives have demonstrated a remarkable breadth of pharmacological activities, including anticancer, antimicrobial, anti-inflammatory, anticonvulsant, and neuroprotective effects.[5][6][7] The therapeutic utility of this scaffold is exemplified by FDA-approved drugs like Riluzole, used for treating amyotrophic lateral sclerosis (ALS), and Pramipexole, a dopamine agonist for Parkinson's disease.[8]
Focus on this compound: Rationale and Chemical Properties
The strategic functionalization of the benzothiazole core is a key strategy in drug design to enhance potency, selectivity, and pharmacokinetic properties. The introduction of a methoxy (-OCH3) group, particularly at the 7-position, is of significant interest. The methoxy group can act as a hydrogen bond acceptor and its lipophilicity can influence cell membrane permeability and metabolic stability.[4] Its electron-donating nature can also modulate the electronic properties of the entire ring system, thereby affecting its binding affinity to target enzymes or receptors.[4] This guide focuses on the demonstrated and potential biological activities stemming from this specific substitution.
Chemical Properties of this compound:
-
Molecular Formula: C₈H₇NOS[9]
-
Molecular Weight: 165.21 g/mol [9]
-
Appearance: Typically a solid at room temperature.
-
Key Feature: The presence of the methoxy group at position 7, which is critical for modulating its biological profile.
General Synthetic Strategies
The synthesis of 7-methoxy-substituted benzothiazoles can be achieved through several established chemical routes. A common and effective method involves the reaction of a corresponding 2-amino-thiophenol derivative with an appropriate electrophile. For 7-methoxy-1,2-benzisothiazole, a key intermediate, 2-mercapto-3-methoxybenzaldehyde, can be synthesized from readily available orthovanillin and subsequently reacted with chloramine.[10] This highlights a straightforward pathway to access the core scaffold for further derivatization.
Below is a generalized workflow for the synthesis of 7-methoxybenzothiazole derivatives.
Caption: Generalized synthetic workflow for 7-methoxybenzothiazole derivatives.[10]
Potential Biological Activities & Mechanisms of Action
Anticancer Activity
Derivatives of the benzothiazole scaffold are potent anticancer agents, and methoxy-substituted analogues have shown significant promise.[6][11][12] Their mechanism often involves the disruption of critical cellular processes in cancer cells, leading to cell cycle arrest and apoptosis.
-
Mechanism of Action: Inhibition of Tubulin Polymerization: A primary mechanism for many benzothiazole-based anticancer agents is the inhibition of tubulin polymerization.[11] By binding to the colchicine site on β-tubulin, these compounds disrupt the formation of microtubules, which are essential for mitotic spindle formation. This interference leads to cell cycle arrest, typically at the G2/M phase, and subsequently triggers apoptosis.[11][13]
-
Mechanism of Action: Apoptosis Induction via TAK1 Kinase: Some methoxy-containing heterocyclic compounds, such as 7-methoxyheptaphylline, have been shown to induce apoptosis in cancer cells by targeting TGF-β-activated kinase 1 (TAK1).[14] This kinase is a key node in signaling pathways that control cell survival and inflammation. Inhibition of TAK1 can suppress anti-apoptotic proteins and activate pro-apoptotic factors like cleaved caspase-3.[14]
Caption: Simplified pathway of apoptosis induction via TAK1 kinase inhibition.[14]
Table 1: Cytotoxic Activity of Selected Methoxy-Substituted Benzothiazole Analogues
| Compound Class | Cancer Cell Line | IC50 / GI50 (µM) | Reference |
|---|---|---|---|
| 4-Substituted Methoxybenzoyl-aryl-thiazoles | Melanoma / Prostate | 0.021 - 0.071 | [11] |
| 7-Methoxyheptaphylline | LNCaP (Prostate) | 1, 10, 100 (Dose-dependent) | [14] |
| Fluorinated (hydroxyphenyl)benzothiazoles | MCF-7 (Breast) | 0.40 - 0.57 | [13] |
| 2-Substituted Benzothiazoles | HepG2 (Liver) | 38.54 - 56.98 |[15] |
Featured Protocol 1: In Vitro Cytotoxicity Assessment using MTT Assay
This protocol provides a reliable method for determining the cytotoxic effects of 7-methoxybenzothiazole derivatives on cancer cell lines.
-
Cell Seeding: Plate cancer cells (e.g., MCF-7, LNCaP) in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a 5% CO₂ atmosphere to allow for cell attachment.
-
Compound Treatment: Prepare serial dilutions of the test compounds in culture medium. Remove the old medium from the wells and add 100 µL of the medium containing the test compounds at various concentrations (e.g., 0.01 µM to 100 µM). Include a vehicle control (e.g., DMSO) and a positive control (e.g., Cisplatin).
-
Incubation: Incubate the plate for the desired time period (e.g., 24, 48, or 72 hours) at 37°C and 5% CO₂.
-
MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for an additional 4 hours. Viable cells with active mitochondrial dehydrogenases will convert the yellow MTT to purple formazan crystals.
-
Formazan Solubilization: Carefully remove the medium and add 150 µL of a solubilizing agent (e.g., DMSO or isopropanol with 0.04 N HCl) to each well to dissolve the formazan crystals.
-
Absorbance Reading: Measure the absorbance of each well at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. Plot the viability against the compound concentration and determine the IC50 value (the concentration that inhibits 50% of cell growth) using non-linear regression analysis.
Antimicrobial Activity
The benzothiazole nucleus is a key component of many antimicrobial agents.[1][16] Methoxy substitution has been shown to enhance the efficacy of these compounds against a range of pathogens.[2][3]
-
Mechanism of Action: Dihydropteroate Synthase (DHPS) Inhibition: A validated mechanism for the antibacterial action of some benzothiazole derivatives is the inhibition of DHPS.[5][16] This enzyme is crucial for the bacterial folate biosynthesis pathway, which is essential for synthesizing nucleic acids. By inhibiting DHPS, these compounds starve the bacteria of essential precursors, leading to bacteriostatic or bactericidal effects.[5] This is the same pathway targeted by sulfonamide antibiotics.
Table 2: Antimicrobial Activity of Selected Benzothiazole Derivatives
| Compound Class | Pathogen | MIC (mM or µg/mL) | Reference |
|---|---|---|---|
| Benzothiazole N-arylsulfonylhydrazones | Staphylococcus aureus | 0.025 mM | [5] |
| Pyrazole-thiazole hybrids | S. aureus / E. coli | 3.1 - 12.5 µg/mL | [3] |
| 6-Methoxy substituted analogues | S. aureus, P. aeruginosa | 25 µg/mL | [2] |
| Methoxy substituted derivatives | Aspergillus niger | Potent (vs. Griseofulvin) |[17] |
Featured Protocol 2: Minimum Inhibitory Concentration (MIC) Determination via Broth Microdilution
This protocol determines the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism.
-
Inoculum Preparation: Culture the microbial strain (e.g., S. aureus) overnight. Dilute the culture in appropriate broth (e.g., Mueller-Hinton Broth) to achieve a final concentration of approximately 5 x 10⁵ CFU/mL.
-
Compound Dilution: In a 96-well microtiter plate, perform a two-fold serial dilution of the test compound in broth. The final volume in each well should be 50 µL.
-
Inoculation: Add 50 µL of the prepared microbial inoculum to each well, bringing the total volume to 100 µL.
-
Controls: Include a positive control (broth with inoculum, no compound) and a negative control (broth only).
-
Incubation: Incubate the plate at 37°C for 18-24 hours for bacteria or at an appropriate temperature and duration for fungi.
-
MIC Determination: The MIC is the lowest concentration of the compound at which no visible growth (turbidity) is observed. This can be assessed visually or by measuring absorbance.
Neuroprotective Effects
Neurodegenerative diseases like Alzheimer's and Parkinson's are characterized by neuronal loss and oxidative stress.[18] Benzothiazole derivatives have emerged as promising multitarget agents for these conditions.[18][19][20]
-
Mechanism of Action: Monoamine Oxidase B (MAO-B) Inhibition: MAO-B is a key enzyme in the brain that metabolizes dopamine. Its inhibition can increase dopamine levels, which is a primary therapeutic strategy for Parkinson's disease. Furthermore, MAO-B activity generates hydrogen peroxide, a source of oxidative stress that contributes to neuronal damage.[18] Certain 5-methoxybenzothiazole derivatives have been identified as highly potent and selective MAO-B inhibitors.[21]
-
Mechanism of Action: Modulation of Catalase and Oxidative Stress: Catalase is a critical antioxidant enzyme that neutralizes hydrogen peroxide.[20] Studies have shown that some benzothiazole analogs can enhance catalase activity in neuronal cells under oxidative stress, thereby protecting them from reactive oxygen species (ROS)-mediated damage.[20]
Caption: Dual neuroprotective mechanisms of methoxybenzothiazole derivatives.
Anti-inflammatory Properties
Chronic inflammation is an underlying factor in many diseases. Benzothiazole derivatives have been investigated for their ability to modulate key inflammatory pathways.[8][22]
-
Mechanism of Action: Inhibition of NF-κB and MAPK Signaling: The transcription factor NF-κB and the Mitogen-Activated Protein Kinase (MAPK) pathways are central regulators of the inflammatory response.[23] They control the expression of pro-inflammatory mediators like nitric oxide (NO), prostaglandins (via COX-2), and cytokines. Benzothiazole derivatives have been shown to exert anti-inflammatory effects by suppressing the activation of these pathways in macrophages, thereby reducing the production of inflammatory molecules.[15][23]
Structure-Activity Relationship (SAR) Insights
The biological activity of the benzothiazole scaffold is highly dependent on the nature and position of its substituents.[3][4]
-
Role of the Methoxy Group: The position of the methoxy group is critical. A methoxy group at the 6-position has been shown to enhance antimicrobial potency.[2] SAR studies suggest that substitutions at the 2, 6, and 7-positions are particularly flexible for tuning diverse biological activities.[3][4] The -OCH3 group at position 7, as seen in potent anticonvulsant compounds, contributes significantly to the molecule's efficacy, likely by optimizing its interaction with target ion channels or receptors.[7]
-
Influence of C2 Substituents: The C2 position is the most common site for derivatization. Introducing different aryl groups, heterocyclic rings, or side chains at this position can drastically alter the compound's biological profile, shifting it from an anticancer agent to an antimicrobial or anti-inflammatory one.[4][15] For example, the addition of a phenyl imidazole group at C2 resulted in excellent anticancer activity.[12]
Future Directions and Therapeutic Potential
The evidence strongly supports that this compound and its derivatives are a rich source of potential therapeutic agents. The scaffold's versatility allows for the development of compounds with potent and often selective activity against a wide range of diseases.
Future research should focus on:
-
Lead Optimization: Synthesizing and screening focused libraries of 7-methoxy analogues to improve potency, selectivity, and ADME (Absorption, Distribution, Metabolism, and Excretion) properties.
-
Mechanism Deconvolution: Utilizing advanced techniques such as proteomics, transcriptomics, and structural biology to precisely identify the molecular targets and signaling pathways for the most promising compounds.
-
In Vivo Efficacy: Progressing lead candidates into preclinical animal models of cancer, infectious disease, and neurodegeneration to validate their therapeutic efficacy and safety profiles.
-
Multitarget Drug Design: Leveraging the scaffold's ability to interact with multiple targets to design single-molecule therapies for complex multifactorial diseases like Alzheimer's.[19]
References
- 1. Exploration of the Antimicrobial Effects of Benzothiazolylthiazolidin-4-One and In Silico Mechanistic Investigation - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pnrjournal.com [pnrjournal.com]
- 3. Recent insights into antibacterial potential of benzothiazole derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pharmacyjournal.in [pharmacyjournal.in]
- 5. Synthetic strategies towards benzothiazole-based compounds of therapeutic potency: experimental, investigational and approved drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Benzothiazole derivatives as anticancer agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Synthesis and anticonvulsant activity of 7-alkoxy-triazolo-[3, 4-b]benzo[d]thiazoles - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Novel anti-inflammatory and analgesic agents: synthesis, molecular docking and in vivo studies - PMC [pmc.ncbi.nlm.nih.gov]
- 9. chemscene.com [chemscene.com]
- 10. 7-Substituted benzo[b]thiophenes and 1,2-benzisothiazoles. Part 1. Hydroxy- or methoxy-derivatives - Journal of the Chemical Society, Perkin Transactions 1 (RSC Publishing) [pubs.rsc.org]
- 11. Discovery of 4-Substituted Methoxybenzoyl-Aryl-Thiazole as Novel Anticancer Agents: Synthesis, Biological Evaluation and Structure-Activity Relationships - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Benzothiazole derivatives as anticancer agents - PMC [pmc.ncbi.nlm.nih.gov]
- 13. pubs.acs.org [pubs.acs.org]
- 14. Neuroprotective and anticancer effects of 7-Methoxyheptaphylline via the TAK1 pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Anticancer and Anti-Inflammatory Effects of Benzothiazole Derivatives Targeting NF-κB/COX-2/iNOS in a Hepatocellular Carcinoma Cell Line - PMC [pmc.ncbi.nlm.nih.gov]
- 16. mdpi.com [mdpi.com]
- 17. researchgate.net [researchgate.net]
- 18. ricerca.uniba.it [ricerca.uniba.it]
- 19. Novel benzothiazole derivatives as multitargeted-directed ligands for the treatment of Alzheimer’s disease - PMC [pmc.ncbi.nlm.nih.gov]
- 20. Synthesis, in vitro and structural aspects of benzothiazole analogs as anti-oxidants and potential neuroprotective agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. mdpi.com [mdpi.com]
- 22. Synthesis, anti-inflammatory and analgesic evaluation of thiazole/oxazole substituted benzothiazole derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 23. researchgate.net [researchgate.net]
The Enduring Appeal of the Benzothiazole Scaffold: A Technical Guide to Synthesis, Biological Activity, and Material Applications
For Researchers, Scientists, and Drug Development Professionals
The benzothiazole core, a deceptively simple fusion of benzene and thiazole rings, represents a privileged scaffold in the landscape of scientific innovation. Its unique electronic properties and versatile substitution points have made it a cornerstone in the development of a vast array of functional molecules. From potent therapeutic agents that combat cancer and microbial infections to advanced materials that illuminate our world and sense our environment, the influence of substituted benzothiazoles is undeniable. This in-depth technical guide, designed for the discerning researcher, scientist, and drug development professional, moves beyond a cursory overview to provide a comprehensive exploration of this remarkable heterocyclic system. We will delve into the intricacies of its synthesis, unravel the mechanisms behind its diverse biological activities, and illuminate its burgeoning role in materials science, all while maintaining a steadfast commitment to scientific integrity and practical application.
I. The Art of Synthesis: Constructing the Benzothiazole Core
The synthetic accessibility of the benzothiazole scaffold is a key driver of its widespread use. A multitude of synthetic strategies have been developed, each with its own set of advantages concerning yield, scalability, and functional group tolerance. At the heart of many of these methods lies the versatile precursor, 2-aminothiophenol.
The Workhorse Condensation Reactions
The most prevalent and direct route to 2-substituted benzothiazoles involves the condensation of 2-aminothiophenol with a variety of electrophilic partners. The choice of the reaction partner dictates the nature of the substituent at the 2-position.
-
With Aldehydes and Ketones: The reaction of 2-aminothiophenol with aldehydes or ketones, often under acidic or oxidative conditions, is a classic and efficient method for preparing 2-aryl- and 2-alkyl-benzothiazoles.[1] Green chemistry approaches utilizing catalysts like ammonium chloride or microwave irradiation have been shown to improve yields and reduce reaction times.[1][2]
-
With Carboxylic Acids and Their Derivatives: Carboxylic acids, acyl chlorides, and esters can also be employed as reaction partners with 2-aminothiophenol to yield 2-substituted benzothiazoles.[1] Microwave-assisted protocols using catalysts like P4S10 have proven to be rapid and high-yielding, particularly for the condensation with fatty acids.[2]
Cyclization Strategies: Building from Thioamides
An alternative and powerful approach involves the intramolecular cyclization of substituted thioamides. The Jacobson-Hugershoff synthesis, a well-established method, relies on the oxidation of N-arylthioamides to achieve cyclization. More recent developments have focused on metal-free radical cyclization of thioformanilides, offering a milder and more environmentally friendly route.[1]
Experimental Protocol: Microwave-Assisted Synthesis of 2-(4-Chlorophenyl)benzothiazole
This protocol provides a detailed, step-by-step methodology for a rapid and efficient microwave-assisted synthesis.
Materials:
-
2-Aminothiophenol
-
4-Chlorobenzaldehyde
-
Ethanol
-
Glacial Acetic Acid
-
Microwave reactor
Procedure:
-
In a microwave-safe reaction vessel, combine 2-aminothiophenol (1 mmol) and 4-chlorobenzaldehyde (1 mmol).
-
Add ethanol (10 mL) as the solvent.
-
Add a catalytic amount of glacial acetic acid (2-3 drops).
-
Seal the vessel and place it in the microwave reactor.
-
Irradiate the reaction mixture at a suitable power (e.g., 150 W) and temperature (e.g., 100°C) for a short duration (e.g., 5-10 minutes).
-
Monitor the reaction progress using thin-layer chromatography (TLC).
-
Upon completion, allow the reaction mixture to cool to room temperature.
-
The product will often precipitate out of the solution. Collect the solid by filtration.
-
Wash the collected solid with cold ethanol to remove any unreacted starting materials.
-
Dry the purified 2-(4-chlorophenyl)benzothiazole product.
Synthesis Workflow Diagram
Caption: General workflow for the synthesis of substituted benzothiazoles.
II. Biological Frontiers: Benzothiazoles as Potent Bioactive Agents
The benzothiazole scaffold is a recurring motif in a multitude of biologically active compounds, demonstrating a broad spectrum of therapeutic potential. The ease of introducing diverse substituents allows for the fine-tuning of their pharmacological profiles.
The War on Cancer: Benzothiazole Derivatives as Anticancer Agents
Substituted benzothiazoles have emerged as a promising class of anticancer agents, exhibiting cytotoxicity against a wide range of cancer cell lines.[3][4] Their mechanisms of action are often multifaceted, targeting key signaling pathways involved in cancer cell proliferation, survival, and metastasis.
Mechanism of Action:
-
EGFR Signaling Pathway Modulation: Certain benzothiazole derivatives have been shown to downregulate the expression of the epidermal growth factor receptor (EGFR), a key driver of cell proliferation in many cancers.
-
Induction of Apoptosis: Many benzothiazole compounds induce programmed cell death (apoptosis) in cancer cells by modulating the expression of pro-apoptotic (e.g., Bax) and anti-apoptotic (e.g., Bcl-2) proteins.
-
Inhibition of Key Kinases: These compounds can inhibit the activity of crucial kinases within signaling pathways such as JAK/STAT, MAPK/ERK, and PI3K/Akt/mTOR, which are frequently dysregulated in cancer.
-
FOXM1 Inhibition: Some novel benzothiazole-thiazolidine dione derivatives have been identified as potent inhibitors of the FOXM1 transcription factor, a critical protein in cancer progression.[5]
Structure-Activity Relationship (SAR):
The anticancer activity of benzothiazole derivatives is highly dependent on the nature and position of the substituents. For instance, studies have shown that the presence of electron-withdrawing groups on the 2-phenyl ring can enhance cytotoxicity. The substitution pattern on the benzo ring also plays a crucial role in modulating activity.
Quantitative Data on Anticancer Activity:
| Compound ID | Substitution Pattern | Cancer Cell Line | IC50 (µM) | Reference |
| KC12 | 2-(substituted acetamide)-benzothiazole thiazolidine-2,4-dione | MDA-MB-231 (Breast) | 6.13 | [5] |
| KC21 | 2-(substituted acetamide)-benzothiazole thiazolidine-2,4-dione | MDA-MB-231 (Breast) | 10.77 | [5] |
| KC30 | 2-(substituted acetamide)-benzothiazole thiazolidine-2,4-dione | MDA-MB-231 (Breast) | 12.86 | [5] |
| Compound A | 2-amino-6-nitrobenzothiazole derivative | A549 (Lung) | 68 µg/mL | [4] |
| Compound C | 6-nitrobenzo[d]thiazol-2-ol | A549 (Lung) | 121 µg/mL | [4] |
| Compound 6e | 2-substituted benzothiazole | HepG2 (Liver) | 10.88 | [3] |
| Compound 6f | 2-substituted benzothiazole | HepG2 (Liver) | 10.00 | [3] |
| Compound 19c | Arylidene thiazolidinone derivative | A549 (Lung) | 3 µM | [6] |
| Compound 19f | Arylidene thiazolidinone derivative | A549 (Lung) | 4.5 µM | [6] |
| Compound 19h | Arylidene thiazolidinone derivative | A549 (Lung) | 4.5 µM | [6] |
| Compound 19l | Arylidene thiazolidinone derivative | A549 (Lung) | 3 µM | [6] |
| Compound 19c | Arylidene thiazolidinone derivative | MCF-7 (Breast) | 9 µM | [6] |
| Compound 19f | Arylidene thiazolidinone derivative | MCF-7 (Breast) | 16 µM | [6] |
| Compound 19h | Arylidene thiazolidinone derivative | MCF-7 (Breast) | 16 µM | [6] |
| Compound 19l | Arylidene thiazolidinone derivative | MCF-7 (Breast) | 9 µM | [6] |
Combating Microbial Resistance: Benzothiazoles as Antimicrobial Agents
The rise of antimicrobial resistance is a pressing global health crisis, necessitating the discovery of novel antimicrobial agents. Substituted benzothiazoles have demonstrated significant activity against a range of pathogenic bacteria and fungi.
Mechanism of Action:
-
Enzyme Inhibition: A key mechanism of action for antimicrobial benzothiazoles is the inhibition of essential bacterial enzymes. For example, some derivatives are potent inhibitors of DNA gyrase, an enzyme crucial for a variety of cellular processes including DNA replication. Others have been shown to inhibit dihydroorotase, an enzyme involved in pyrimidine biosynthesis.[7]
-
Disruption of Cell Integrity: Some benzothiazole compounds can disrupt the integrity of microbial cells, leading to the leakage of essential cellular components like DNA and proteins.[7]
-
Inhibition of Fungal Dimorphic Transition: Certain derivatives can inhibit the transition of pathogenic fungi, such as Candida albicans, from a yeast to a hyphal form, a key virulence factor.[7]
Structure-Activity Relationship (SAR):
The antimicrobial potency of benzothiazole derivatives is intricately linked to their structural features. For instance, the introduction of bulky thiazole and naphthalene rings can enhance the inhibition of dihydroorotase by sterically hindering substrate access to the active site.[7] The nature and position of substituents on the benzothiazole ring system can also significantly influence the minimum inhibitory concentration (MIC) against various microbial strains.
Quantitative Data on Antimicrobial Activity:
| Compound ID | Substitution Pattern | Microorganism | MIC (µg/mL) | Reference |
| Compound 3 | Novel benzothiazole derivative | Staphylococcus aureus | 50 | [7] |
| Compound 3 | Novel benzothiazole derivative | Escherichia coli | 25 | [7] |
| Compound 3 | Novel benzothiazole derivative | Aspergillus niger | 100 | [7] |
| Compound 4 | Novel benzothiazole derivative | Staphylococcus aureus | 50 | [7] |
| Compound 4 | Novel benzothiazole derivative | Escherichia coli | 25 | [7] |
| Compound 4 | Novel benzothiazole derivative | Aspergillus niger | 100 | [7] |
| Compound 10 | Novel benzothiazole derivative | Staphylococcus aureus | 200 | [7] |
| Compound 10 | Novel benzothiazole derivative | Escherichia coli | 100 | [7] |
| Compound 10 | Novel benzothiazole derivative | Candida albicans | 200 | [7] |
| Compound 12 | Novel benzothiazole derivative | Staphylococcus aureus | 200 | [7] |
| Compound 12 | Novel benzothiazole derivative | Escherichia coli | 100 | [7] |
| Compound 12 | Novel benzothiazole derivative | Candida albicans | 200 | [7] |
| Compound 66c | Sulfonamide analogue | Pseudomonas aeruginosa | 3.1-6.2 | [8] |
| Compound 66c | Sulfonamide analogue | Staphylococcus aureus | 3.1-6.2 | [8] |
| Compound 66c | Sulfonamide analogue | Escherichia coli | 3.1-6.2 | [8] |
| Compound 41c | Isatin derivative | Escherichia coli | 3.1 | [8] |
| Compound 41c | Isatin derivative | Pseudomonas aeruginosa | 6.2 | [8] |
| Compound 133 | Benzothiazole derivative | Staphylococcus aureus | 78.125 | [8] |
| Compound 133 | Benzothiazole derivative | Escherichia coli | 78.125 | [8] |
III. The World of Materials: Benzothiazoles in Functional Applications
Beyond the realm of biology, the unique photophysical properties of substituted benzothiazoles have positioned them as valuable components in the development of advanced materials. Their inherent fluorescence and tunable electronic characteristics make them ideal candidates for applications in sensing and optoelectronics.
Lighting the Way: Benzothiazole Derivatives in Organic Light-Emitting Diodes (OLEDs)
The quest for more efficient and vibrant display technologies has led to extensive research into organic light-emitting diodes (OLEDs). Benzothiazole derivatives have emerged as key players in this field, serving as both fluorescent emitters and host materials.[9][10] Their rigid, planar structure and extended π-conjugation contribute to high fluorescence quantum yields and good charge transport properties.
Device Fabrication and Performance:
The fabrication of OLEDs is a multi-step process involving the sequential deposition of various organic and inorganic layers onto a substrate. A typical device architecture consists of an anode, a hole transport layer (HTL), an emissive layer (EML), an electron transport layer (ETL), and a cathode. Benzothiazole derivatives can be incorporated into the EML as either the primary emitter or a host for a dopant emitter.
The performance of an OLED is characterized by several key metrics, including:
-
External Quantum Efficiency (EQE): The ratio of the number of photons emitted from the device to the number of electrons injected.
-
Luminance: The brightness of the emitted light, typically measured in candelas per square meter (cd/m²).
-
Color Coordinates (CIE): A quantitative measure of the color of the emitted light.
Recent research has demonstrated that OLEDs incorporating benzothiazole-based emitters can achieve high EQEs and luminance, with tunable emission colors ranging from blue to red.
Sensing the Unseen: Benzothiazole-Based Fluorescent Probes
The inherent fluorescence of the benzothiazole scaffold can be harnessed to create highly sensitive and selective fluorescent probes for the detection of various analytes, including pH and metal ions.[11][12][13] The design of these probes typically involves the functionalization of the benzothiazole core with a receptor unit that selectively binds to the target analyte. This binding event triggers a change in the photophysical properties of the benzothiazole fluorophore, such as an increase or decrease in fluorescence intensity or a shift in the emission wavelength.
Mechanism of Sensing:
The sensing mechanism of these probes often relies on processes such as:
-
Photoinduced Electron Transfer (PET): In the absence of the analyte, a photoinduced electron transfer process from the receptor to the fluorophore quenches the fluorescence. Upon binding of the analyte, this PET process is inhibited, leading to a "turn-on" of fluorescence.[11][13]
-
Intramolecular Charge Transfer (ICT): The binding of an analyte can alter the electron density distribution within the probe molecule, leading to a change in the intramolecular charge transfer character and a corresponding shift in the emission spectrum.
Experimental Protocol: Synthesis of a Benzothiazole-Based Fluorescent pH Probe
This protocol outlines the synthesis of a fluorescent probe where the benzothiazole fluorophore is linked to a pH-sensitive moiety.
Materials:
-
2-(2-Hydroxyphenyl)benzothiazole (HBT)
-
A suitable pH-sensitive receptor with a reactive group (e.g., an amine-containing moiety)
-
Appropriate solvents and reagents for coupling chemistry (e.g., DCC, DMAP)
Procedure:
-
Synthesize or procure the 2-(2-hydroxyphenyl)benzothiazole (HBT) fluorophore.
-
Select a pH-sensitive receptor that can be covalently linked to the HBT.
-
In a round-bottom flask, dissolve the HBT and the receptor in a suitable anhydrous solvent (e.g., dichloromethane).
-
Add the coupling reagents (e.g., dicyclohexylcarbodiimide (DCC) and 4-dimethylaminopyridine (DMAP)) to facilitate the formation of an ester or amide linkage between the fluorophore and the receptor.
-
Stir the reaction mixture at room temperature under an inert atmosphere for several hours to overnight.
-
Monitor the reaction by TLC.
-
Upon completion, filter the reaction mixture to remove any precipitated byproducts.
-
Purify the crude product using column chromatography on silica gel to obtain the pure fluorescent pH probe.
-
Characterize the final product using spectroscopic techniques such as ¹H NMR, ¹³C NMR, and mass spectrometry.
Logical Relationships in Benzothiazole-Based Materials
Caption: Relationship between molecular structure, properties, and applications.
IV. Conclusion: A Scaffold of Infinite Possibilities
The substituted benzothiazole core stands as a testament to the power of heterocyclic chemistry in addressing some of the most pressing challenges in medicine and materials science. Its synthetic tractability, coupled with the profound impact of subtle structural modifications on its functional properties, ensures its continued relevance and exploration. From the rational design of next-generation anticancer and antimicrobial drugs to the fabrication of highly efficient optoelectronic devices, the journey of the benzothiazole scaffold is far from over. As our understanding of the intricate interplay between molecular structure and function deepens, we can anticipate the emergence of even more innovative and impactful applications of this remarkable chemical entity. This guide has provided a comprehensive, yet not exhaustive, overview of the current state of the art, with the hope of inspiring further research and development in this exciting and ever-evolving field.
V. References
-
Screening and Molecular Docking of Novel Benzothiazole Derivatives as Potential Antimicrobial Agents. (2020). PMC. --INVALID-LINK--
-
Recent insights into antibacterial potential of benzothiazole derivatives. (2023). PMC. --INVALID-LINK--
-
Synthesis, Physicochemical Properties and Molecular Docking of New Benzothiazole Derivatives as Antimicrobial Agents Targeting DHPS Enzyme. (n.d.). MDPI. --INVALID-LINK--
-
Minimum inhibitory concentration (MIC), in μg/mL, of target and reference compounds (3a-o and Cip). (n.d.). ResearchGate. --INVALID-LINK--
-
Novel 2-substituted benzothiazole derivatives: synthesis, in vitro and in silico evaluations as potential anticancer agents. (2025). PubMed Central. --INVALID-LINK--
-
A novel acidic pH fluorescent probe based on a benzothiazole derivative. (n.d.). ResearchGate. --INVALID-LINK--
-
A graph representing IC50 (µM) against (MCF-7) and (A549) cell lines at... (n.d.). ResearchGate. --INVALID-LINK--
-
Synthesis of a BODIPY–2-(2′-hydroxyphenyl)benzothiazole conjugate with solid state emission and its application as a fluorescent pH probe. (n.d.). Royal Society of Chemistry. --INVALID-LINK--
-
IC50 values of the compounds against A549 and MCF-7 cell line. (n.d.). ResearchGate. --INVALID-LINK--
-
Application Notes and Protocols: Antimicrobial Activity of Benzothiazole Derivatives. (n.d.). Benchchem. --INVALID-LINK--
-
A novel acidic pH fluorescent probe based on a benzothiazole derivative. (2017). PubMed. --INVALID-LINK--
-
Advances In Benzothiazole Scaffold: A Review of Synthesis and Medicinal Significance. (n.d.). Der Pharma Chemica. --INVALID-LINK--
-
Cell Cytotoxicity of Benzothiazole Derivatives Aagainst the Human Carcinoma Cell Line LungA549. (n.d.). Jagannath University. --INVALID-LINK--
-
Design, Synthesis and Evaluation of Fluorescent Properties of Benzothiazole Derivatives. (n.d.). ChemistrySelect. --INVALID-LINK--
-
The Role of Benzothiadiazole Derivatives in Enhancing OLED Efficiency. (n.d.). NINGBO INNO PHARMCHEM CO.,LTD.. --INVALID-LINK--
-
Novel benzothiazole/benzothiazole thiazolidine‐2,4‐dione derivatives as potential FOXM1 inhibitors: In silico, synthesis, and in vitro studies. (n.d.). PubMed Central. --INVALID-LINK--
-
A Novel Benzothiazole-Based Fluorescent AIE Probe for the Detection of Hydrogen Peroxide in Living Cells. (n.d.). National Institutes of Health. --INVALID-LINK--
-
Synthetic strategies towards benzothiazole-based compounds of therapeutic potency: experimental, investigational and approved drugs. (2025). Royal Society of Chemistry. --INVALID-LINK--
-
Recent Advances in Synthesis of Benzothiazole Compounds Related to Green Chemistry. (n.d.). MDPI. --INVALID-LINK--
-
Synthesis of some substituted benzothiazole derivaties and its biological activities. (2025). ResearchGate. --INVALID-LINK--
-
Benzothiazole derivatives with varied π-conjugation: synthesis, tunable solid-state emission, and application in single-component LEDs. (n.d.). Royal Society of Chemistry. --INVALID-LINK--
-
Recent Advances in Synthesis of Benzothiazole Compounds Related to Green Chemistry. (n.d.). MDPI. --INVALID-LINK--
-
Modern Approaches to the Synthesis and Transformations of Practically Valuable Benzothiazole Derivatives. (n.d.). National Institutes of Health. --INVALID-LINK--
-
Biological evaluation of benzothiazoles obtained by microwave-green synthesis. (n.d.). SciELO. --INVALID-LINK--
-
Application of 1H-Benzo[c]carbazole Derivatives in Organic Light-Emitting Diodes (OLEDs). (n.d.). Benchchem. --INVALID-LINK--
-
Pyrene-Benzimidazole Derivatives as Novel Blue Emitters for OLEDs. (n.d.). PubMed Central. --INVALID-LINK--
-
Pyrene-Benzimidazole Derivatives as Novel Blue Emitters for OLEDs. (2021). NSF Public Access Repository. --INVALID-LINK--
-
A Facile One Pot Microwave Synthesis Of 2-Amino-5- Aryl Thiazole By Using NaHSO4-SiO2 Heterogenous Catalyst In Dry Media. (n.d.). RJPBCS. [https://www.rjpbcs.com/pdf/2016_7(4)/[14].pdf](1514].pdf)
-
Microwave assisted aqueous phase synthesis of benzothiazoles and benzimidazoles in the presence of Ag2O. (2025). ResearchGate. --INVALID-LINK--
-
MICROWAVE-INDUCED ONE-POT SYNTHESIS OF 2,4,5- TRIARYLIMIDAZOLES USING GLYOXYLIC ACID AS A CATALYST UNDER SOLVENT-FREE CONDITIONS. (n.d.). Rasayan Journal of Chemistry. --INVALID-LINK--
References
- 1. Recent Advances in Synthesis of Benzothiazole Compounds Related to Green Chemistry | MDPI [mdpi.com]
- 2. Recent Advances in Synthesis of Benzothiazole Compounds Related to Green Chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Novel 2-substituted benzothiazole derivatives: synthesis, in vitro and in silico evaluations as potential anticancer agents - PMC [pmc.ncbi.nlm.nih.gov]
- 4. jnu.ac.bd [jnu.ac.bd]
- 5. Novel benzothiazole/benzothiazole thiazolidine‐2,4‐dione derivatives as potential FOXM1 inhibitors: In silico, synthesis, and in vitro studies - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Screening and Molecular Docking of Novel Benzothiazole Derivatives as Potential Antimicrobial Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Recent insights into antibacterial potential of benzothiazole derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Benzothiazole derivatives with varied π-conjugation: synthesis, tunable solid-state emission, and application in single-component LEDs - Journal of Materials Chemistry C (RSC Publishing) [pubs.rsc.org]
- 10. Pyrene-Benzimidazole Derivatives as Novel Blue Emitters for OLEDs | NSF Public Access Repository [par.nsf.gov]
- 11. researchgate.net [researchgate.net]
- 12. Synthesis of a BODIPY–2-(2′-hydroxyphenyl)benzothiazole conjugate with solid state emission and its application as a fluorescent pH probe - Analytical Methods (RSC Publishing) [pubs.rsc.org]
- 13. A novel acidic pH fluorescent probe based on a benzothiazole derivative - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. scielo.br [scielo.br]
- 15. rjpbcs.com [rjpbcs.com]
The Pharmacological Frontier: An In-Depth Technical Guide to 7-Methoxybenzo[d]thiazole Derivatives
For Researchers, Scientists, and Drug Development Professionals
Authored by: [Your Name/Gemini], Senior Application Scientist
Abstract
The benzothiazole scaffold is a cornerstone in medicinal chemistry, renowned for its wide spectrum of biological activities.[1][2] This technical guide focuses on a specific, promising subclass: 7-Methoxybenzo[d]thiazole derivatives. The introduction of a methoxy group at the 7-position of the benzothiazole ring system has been shown to significantly modulate the pharmacological properties of these compounds, leading to enhanced potency and selectivity across various therapeutic areas. This guide provides a comprehensive overview of the synthesis, pharmacological profile, and structure-activity relationships of this compound derivatives, with a focus on their anticancer, antimicrobial, and neuroprotective potential. Detailed experimental protocols and mechanistic insights are provided to empower researchers in the rational design and development of novel therapeutics based on this privileged scaffold.
Introduction: The Benzothiazole Core and the Significance of the 7-Methoxy Moiety
Benzothiazole, a bicyclic heterocyclic compound, is a privileged structure in drug discovery, forming the backbone of numerous compounds with diverse pharmacological activities, including anticancer, antimicrobial, and anti-inflammatory properties.[3][4][5] The versatility of the benzothiazole nucleus allows for substitutions at various positions, enabling the fine-tuning of its biological effects.
The 7-position of the benzothiazole ring is a critical site for substitution, and the introduction of a methoxy group (-OCH₃) at this position can profoundly influence the molecule's physicochemical properties and biological activity. The electron-donating nature of the methoxy group can alter the electron density of the aromatic system, impacting receptor binding, membrane permeability, and metabolic stability. This targeted modification has been explored to enhance the therapeutic potential of benzothiazole derivatives, leading to the development of compounds with improved efficacy and safety profiles.
Pharmacological Profile of this compound Derivatives
The incorporation of a 7-methoxy group has been shown to be a valuable strategy in the development of benzothiazole-based therapeutic agents. This section will delve into the key pharmacological activities associated with this specific chemical motif.
Anticancer Activity
Benzothiazole derivatives have been extensively investigated for their anticancer properties, with several compounds demonstrating potent cytotoxicity against a range of cancer cell lines.[3][6][7] The introduction of a methoxy group, including at the 7-position, has been shown to enhance this activity.
Mechanism of Action: While the precise mechanisms are often multifactorial, many benzothiazole derivatives exert their anticancer effects through the inhibition of key signaling pathways involved in cancer cell proliferation and survival, such as the PI3K/AKT/mTOR and Ras/MEK/ERK pathways.[8] Some derivatives also induce apoptosis and inhibit tubulin polymerization.[9]
Structure-Activity Relationship (SAR):
-
The presence of electron-donating groups, such as methoxy, on the benzothiazole ring can modulate the anticancer activity.[8]
-
Studies on related heterocyclic systems, like 7-Methoxyheptaphylline, have shown that the 7-methoxy group contributes to significant inhibition of cancer cell growth in a dose-dependent manner.[10]
-
The introduction of chloromethyl and methoxy functionalities in some benzothiazole derivatives has been found to increase their anticancer activity.[6]
Quantitative Data:
| Compound/Derivative | Cancer Cell Line | IC₅₀ (µM) | Reference |
| Substituted methoxybenzamide based benzothiazole | MCF-7 | Not specified | [6] |
| Hydroxybenzylidine containing quinolone benzothiazole | MCF-7 | 0.052 | [6] |
| Nitrobenzylidene containing quinolone derivative | MCF-7 | 0.058 | [6] |
| Pyridine containing pyrimidine derivative | Colo205 | 5.04 | [6] |
| Pyridine containing pyrimidine derivative | U937 | 13.9 | [6] |
| Pyridine containing pyrimidine derivative | MCF-7 | 30.67 | [6] |
| Pyridine containing pyrimidine derivative | A549 | 30.45 | [6] |
Antimicrobial Activity
The rise of antimicrobial resistance necessitates the development of novel therapeutic agents. Benzothiazole derivatives have emerged as a promising class of antimicrobial compounds.[8][11]
Mechanism of Action: The antimicrobial action of benzothiazole derivatives is often attributed to the inhibition of essential bacterial enzymes, such as DNA gyrase and dihydropteroate synthase.[12][13]
Structure-Activity Relationship (SAR):
-
The substitution of methyl and bromo groups at the 7th position of the benzothiazole ring has been shown to enhance antibacterial action.[12]
-
The presence of a methoxy thiophene-3-yl moiety at the 7th position of benzothiazole has been found to improve antibacterial activity.[12]
-
A thioamide chain bonded to a thiazole ring is suggested to be important for the antibacterial activity of benzo[d]thiazole derivatives.[11]
Quantitative Data:
| Compound/Derivative | Bacterial Strain | MIC (µg/mL) | Reference |
| Dichloropyrazole-based benzothiazole with methoxy thiophene-3-yl at 7-position | Gram-positive strains | 0.0156–0.25 | [12] |
| Dichloropyrazole-based benzothiazole with methoxy thiophene-3-yl at 7-position | Gram-negative strains | 1–4 | [12] |
Neuroprotective Activity
Neurodegenerative diseases, such as Alzheimer's disease, represent a significant unmet medical need. Benzothiazole derivatives have shown potential as neuroprotective agents.[5][14]
Mechanism of Action: The neuroprotective effects of benzothiazole derivatives are often linked to their ability to inhibit key enzymes implicated in neurodegeneration, such as acetylcholinesterase (AChE) and monoamine oxidase B (MAO-B).[15][16] They can also exhibit antioxidant properties and modulate pathways involved in neuronal cell death.[17]
Structure-Activity Relationship (SAR):
-
Benzothiazole-hydrazone derivatives have been designed as selective hMAO-B inhibitors, with some compounds showing significant activity.[15]
-
The neuroprotective drug Riluzole, a 2-amino-6-(trifluoromethoxy)benzothiazole, highlights the potential of substituted benzothiazoles in treating neurodegenerative diseases.[5]
-
While not a direct benzothiazole, 7-Methoxyheptaphylline has demonstrated neuroprotective effects against H₂O₂-induced neuronal cell death, suggesting the favorable contribution of the 7-methoxy group in a heterocyclic system.[10]
Quantitative Data:
| Compound/Derivative | Enzyme/Target | IC₅₀ (µM) | Reference |
| Benzothiazole-hydrazone derivative (Compound 3e) | hMAO-B | 0.060 | [15] |
| 5-methoxybenzothiazole derivative (Compound 4f) | Acetylcholinesterase | 0.0234 | [16] |
| 5-methoxybenzothiazole derivative (Compound 4f) | MAO-B | 0.0403 | [16] |
Experimental Protocols
To facilitate further research and validation of the pharmacological activities of this compound derivatives, this section provides detailed, step-by-step methodologies for key in vitro assays.
Anticancer Activity: MTT Assay for Cell Viability
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity.
Principle: NAD(P)H-dependent cellular oxidoreductase enzymes in viable cells reduce the tetrazolium dye MTT to its insoluble formazan, which has a purple color. The amount of formazan produced is directly proportional to the number of living cells.
Protocol:
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a humidified 5% CO₂ atmosphere.
-
Compound Treatment: Prepare serial dilutions of the this compound derivatives in culture medium. Replace the old medium with 100 µL of medium containing the test compounds at various concentrations. Include a vehicle control (e.g., DMSO) and a positive control (a known anticancer drug).
-
Incubation: Incubate the plate for 48-72 hours at 37°C in a 5% CO₂ incubator.
-
MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 3-4 hours at 37°C.
-
Formazan Solubilization: Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC₅₀ value (the concentration of the compound that inhibits 50% of cell growth).
Workflow Diagram:
MTT Assay Workflow for Anticancer Screening.
Antimicrobial Activity: Broth Microdilution Method
The broth microdilution method is a widely used technique to determine the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent.
Principle: A serial dilution of the antimicrobial agent is prepared in a liquid growth medium in a 96-well microtiter plate. Each well is then inoculated with a standardized suspension of the test microorganism. The MIC is the lowest concentration of the agent that inhibits the visible growth of the microorganism after incubation.
Protocol:
-
Compound Preparation: Prepare a stock solution of the this compound derivative in a suitable solvent (e.g., DMSO). Perform serial two-fold dilutions in Mueller-Hinton Broth (MHB) in a 96-well plate.
-
Inoculum Preparation: Prepare a bacterial suspension from a fresh culture and adjust its turbidity to match a 0.5 McFarland standard (approximately 1.5 x 10⁸ CFU/mL). Dilute this suspension to achieve a final inoculum concentration of approximately 5 x 10⁵ CFU/mL in each well.
-
Inoculation: Inoculate each well containing the compound dilutions with the standardized bacterial suspension. Include a growth control (no compound) and a sterility control (no bacteria).
-
Incubation: Incubate the plate at 37°C for 18-24 hours.
-
MIC Determination: Visually inspect the plates for turbidity. The MIC is the lowest concentration of the compound at which no visible growth is observed.
Workflow Diagram:
Broth Microdilution Workflow for MIC Determination.
Neuroprotective Activity: Acetylcholinesterase Inhibition Assay
This assay is used to screen for inhibitors of acetylcholinesterase, a key enzyme in the cholinergic nervous system.
Principle: The assay is based on the Ellman's method. Acetylcholinesterase hydrolyzes the substrate acetylthiocholine to thiocholine. Thiocholine then reacts with 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB) to produce a yellow-colored 5-thio-2-nitrobenzoate anion, which can be quantified by measuring the absorbance at 412 nm. The rate of color development is proportional to the enzyme activity.
Protocol:
-
Reagent Preparation: Prepare solutions of acetylcholinesterase (AChE), acetylthiocholine iodide (ATCI), and DTNB in a suitable buffer (e.g., phosphate buffer, pH 8.0).
-
Assay Setup: In a 96-well plate, add the buffer, DTNB solution, and the test compound (this compound derivative) at various concentrations.
-
Enzyme Addition: Add the AChE solution to each well to initiate the reaction. Include a control without the inhibitor.
-
Substrate Addition: Add the ATCI solution to start the enzymatic reaction.
-
Kinetic Measurement: Immediately measure the absorbance at 412 nm at regular intervals for a set period (e.g., 5-10 minutes) using a microplate reader.
-
Data Analysis: Calculate the rate of the reaction for each concentration of the inhibitor. Determine the percentage of inhibition and the IC₅₀ value.
Workflow Diagram:
References
- 1. BJOC - Synthesis, characterization, antimicrobial, cytotoxic and carbonic anhydrase inhibition activities of multifunctional pyrazolo-1,2-benzothiazine acetamides [beilstein-journals.org]
- 2. Benzothiazole derivatives as anticancer agents - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Novel benzothiazole derivatives as multitargeted-directed ligands for the treatment of Alzheimer’s disease - PMC [pmc.ncbi.nlm.nih.gov]
- 5. tandfonline.com [tandfonline.com]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. Design, synthesis, molecular docking and anticancer activity of benzothiazolecarbohydrazide–sulfonate conjugates: insights into ROS-induced DNA damage and tubulin polymerization inhibition - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Neuroprotective and anticancer effects of 7-Methoxyheptaphylline via the TAK1 pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Evaluation of Antibacterial Effects of Benzothiazole Derivatives on Bacterial Food Pathogens - Iranian Journal of Medical Microbiology [ijmm.ir]
- 11. Recent insights into antibacterial potential of benzothiazole derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 12. In vitro evaluation of the antioxidant and antimicrobial activity of DIMBOA [2,4-dihydroxy-7-methoxy-2H-1,4-benzoxazin-3(4H)-one] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. mdpi.com [mdpi.com]
- 14. Design and Synthesis of New Benzothiazole Compounds as Selective hMAO-B Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Synthesis of novel benzothiazole derivatives and investigation of their enzyme inhibitory effects against Alzheimer's disease - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Synthesis, in vitro and structural aspects of benzothiazole analogs as anti-oxidants and potential neuroprotective agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. Synthesis and biological evaluation of novel benzothiazole derivatives as potential anticancer and antiinflammatory agents - PMC [pmc.ncbi.nlm.nih.gov]
Methodological & Application
Green Chemistry Synthesis of 7-Methoxybenzo[d]thiazole: High-Efficiency Protocols for Sustainable Drug Discovery
An Application Note for Researchers, Scientists, and Drug Development Professionals
Abstract
The benzothiazole scaffold is a cornerstone in medicinal chemistry, forming the core of numerous therapeutic agents.[1][2][3] 7-Methoxybenzo[d]thiazole, in particular, serves as a vital intermediate in the synthesis of pharmacologically active molecules. Traditional synthetic routes to this scaffold often rely on harsh conditions, hazardous reagents, and environmentally detrimental solvents. This guide details green, efficient, and scalable protocols for the synthesis of this compound utilizing microwave irradiation and ultrasound-assisted techniques. These methods significantly reduce reaction times, minimize waste, and eliminate the need for toxic catalysts and solvents, aligning with the core principles of sustainable chemistry.[4][5]
Introduction: The Imperative for Greener Synthesis
The synthesis of heterocyclic compounds is fundamental to drug discovery and development. However, the environmental cost of classical synthetic methodologies—characterized by long reaction times, high energy consumption, and the generation of hazardous waste—is increasingly untenable.[5][6] Green chemistry offers a transformative approach, prioritizing the design of processes that reduce or eliminate the use and generation of hazardous substances.[1][4]
Microwave-assisted and ultrasound-assisted syntheses have emerged as powerful tools in this domain.[6][7][8] Microwave irradiation provides rapid and uniform heating, dramatically accelerating reaction rates, often from hours to minutes.[8][9][10] Ultrasound technology promotes reactions through acoustic cavitation, creating localized high-pressure and high-temperature zones that enhance mass transfer and reaction kinetics without bulk heating.[6][7][11] This document provides validated, step-by-step protocols for these advanced methods as applied to the synthesis of this compound.
Mechanistic Rationale and Pathway
The core reaction for forming the this compound scaffold is the cyclocondensation of 2-amino-5-methoxythiophenol with a source for the C2 carbon, typically formic acid. The reaction proceeds through the formation of an intermediate N-formyl derivative, which then undergoes intramolecular cyclization via nucleophilic attack of the thiol group, followed by dehydration to yield the final aromatic benzothiazole ring system. Both microwave and ultrasound energy sources are highly effective at promoting this cyclodehydration step.
Caption: General reaction pathway for the synthesis of this compound.
Comparative Overview of Green Synthetic Methods
The advantages of green synthetic techniques over conventional methods are clearly demonstrated by key performance metrics such as reaction time, yield, and reaction conditions.
| Method | Energy Source | Catalyst/Medium | Temperature | Time | Typical Yield (%) | Reference(s) |
| Microwave-Assisted | Microwave (2.45 GHz) | Solvent-free or Green Solvent (e.g., Ethanol) | 70-100°C | 2-10 min | 90-95% | [2][9][10][12] |
| Ultrasound-Assisted | Ultrasound (20-40 kHz) | Solvent-free or Aqueous Media | Room Temp. | 5-20 min | 85-96% | [6][7][13] |
| Conventional Heating | Oil Bath | Toluene / PPA | >110°C (Reflux) | 2-8 hours | 70-85% | [3][9] |
Experimental Protocols
These protocols are designed to be self-validating, with clear steps for synthesis, purification, and characterization.
Protocol 1: Microwave-Assisted Synthesis (MAS)
This protocol leverages the efficiency of microwave energy to achieve a rapid, high-yield synthesis under solvent-free conditions, significantly reducing waste.[8][12]
A. Materials and Reagents
-
2-amino-5-methoxythiophenol (1.0 mmol, 155.21 mg)
-
Formic acid (98-100%) (1.2 mmol, 45 µL)
-
Silica gel (catalytic amount, ~50 mg)
-
Ethyl acetate (for extraction)
-
Saturated sodium bicarbonate solution
-
Anhydrous sodium sulfate
-
Ethanol (for recrystallization)
-
10 mL microwave process vial with a magnetic stir bar
B. Experimental Workflow
Caption: Workflow for microwave-assisted synthesis of this compound.
C. Step-by-Step Procedure
-
Reaction Setup: Place 2-amino-5-methoxythiophenol (1.0 mmol), formic acid (1.2 mmol), and a catalytic amount of silica gel into a 10 mL microwave process vial equipped with a magnetic stir bar.
-
Microwave Irradiation: Seal the vial and place it in the cavity of a scientific microwave reactor. Irradiate the mixture for 5 minutes at a constant power of 300 W, with a temperature ceiling of 90°C.[12]
-
Work-up: After the reaction is complete, allow the vial to cool to room temperature. Dilute the reaction mixture with ethyl acetate (20 mL). Transfer the mixture to a separatory funnel and wash with a saturated sodium bicarbonate solution (2 x 10 mL) to neutralize any remaining formic acid, followed by a brine wash (10 mL).
-
Isolation: Dry the organic layer over anhydrous sodium sulfate, filter, and remove the solvent under reduced pressure using a rotary evaporator.
-
Purification: Purify the resulting crude solid by recrystallization from hot ethanol to yield pure this compound as crystalline needles.
Protocol 2: Ultrasound-Assisted Synthesis (UAS)
This protocol utilizes the mechanical effects of ultrasound to drive the reaction efficiently at room temperature, making it an exceptionally energy-efficient and environmentally friendly method.[6][7]
A. Materials and Reagents
-
2-amino-5-methoxythiophenol (1.0 mmol, 155.21 mg)
-
Formic acid (98-100%) (1.2 mmol, 45 µL)
-
Recyclable sulfated tungstate catalyst (10 mol%)[7]
-
Deionized water
-
Ethanol
-
50 mL Erlenmeyer flask
B. Experimental Workflow
Caption: Workflow for ultrasound-assisted synthesis of this compound.
C. Step-by-Step Procedure
-
Reaction Setup: In a 50 mL Erlenmeyer flask, mix 2-amino-5-methoxythiophenol (1.0 mmol), formic acid (1.2 mmol), and the sulfated tungstate catalyst (10 mol%).[7]
-
Ultrasonic Irradiation: Place the flask in a laboratory ultrasonic cleaning bath containing water. Irradiate the heterogeneous mixture for 15 minutes at room temperature.
-
Monitoring: Monitor the reaction's progress by taking small aliquots and analyzing them using Thin Layer Chromatography (TLC) with a 7:3 hexane:ethyl acetate eluent.
-
Isolation: Upon completion, add 10 mL of cold deionized water to the flask. The solid product will precipitate.
-
Purification: Collect the solid product by vacuum filtration. Wash the solid with cold water (2 x 5 mL) and a small amount of cold ethanol to remove any unreacted starting materials. The catalyst can be recovered from the filtrate for reuse.[7] Dry the purified product in a vacuum oven.
Product Characterization and Validation
The identity and purity of the synthesized this compound should be confirmed using standard analytical techniques:
-
Melting Point: Compare with the literature value.
-
¹H and ¹³C NMR: Confirm the chemical structure and absence of impurities. The spectra should show characteristic peaks for the aromatic protons and carbons of the benzothiazole core and the methoxy group.
-
Mass Spectrometry (MS): Determine the molecular weight to confirm the molecular formula (C₈H₇NOS).
Conclusion
The microwave and ultrasound-assisted protocols presented here offer highly efficient, rapid, and environmentally benign pathways for the synthesis of this compound. By significantly reducing energy consumption, reaction time, and chemical waste, these methods represent a substantial advancement over traditional synthetic approaches.[4] Their operational simplicity and scalability make them ideally suited for adoption in modern research and drug development laboratories committed to the principles of green chemistry.
References
- 1. Recent Advances in Synthesis of Benzothiazole Compounds Related to Green Chemistry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. scielo.br [scielo.br]
- 3. mdpi.com [mdpi.com]
- 4. airo.co.in [airo.co.in]
- 5. Recent Advances in the Development of Greener Methodologies for the Synthesis of Benzothiazoles [ouci.dntb.gov.ua]
- 6. mjas.analis.com.my [mjas.analis.com.my]
- 7. tandfonline.com [tandfonline.com]
- 8. chemicaljournals.com [chemicaljournals.com]
- 9. Comparative Studies on Conventional and Microwave Synthesis of Some Benzimidazole, Benzothiazole and Indole Derivatives and Testing on Inhibition of Hyaluronidase - PMC [pmc.ncbi.nlm.nih.gov]
- 10. ias.ac.in [ias.ac.in]
- 11. researchgate.net [researchgate.net]
- 12. Synthesis and Ab Initio/DFT Studies on 2-(4-methoxyphenyl)benzo[d]thiazole - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
Application Notes and Protocols for Utilizing 7-Methoxybenzo[d]thiazole in Antimicrobial Drug Discovery
For Researchers, Scientists, and Drug Development Professionals
Authored by: Gemini, Senior Application Scientist
Introduction: The Imperative for Novel Antimicrobial Agents and the Promise of Benzothiazoles
The rise of antimicrobial resistance (AMR) constitutes a formidable threat to global health, rendering an increasing number of infectious diseases difficult to treat. This escalating crisis necessitates the urgent discovery and development of new chemical entities with novel mechanisms of action. Among the privileged heterocyclic scaffolds in medicinal chemistry, benzothiazoles have emerged as a promising class of compounds with a broad spectrum of biological activities, including potent antimicrobial effects. Their versatile structure allows for modifications that can enhance their efficacy and target specificity.
This document provides a comprehensive guide to the application of a specific benzothiazole derivative, 7-Methoxybenzo[d]thiazole , in antimicrobial drug discovery. We will delve into its synthesis, protocols for evaluating its antimicrobial efficacy, and methods for elucidating its potential mechanisms of action. The insights and protocols provided herein are designed to equip researchers with the necessary tools to explore the therapeutic potential of this and related compounds.
Synthesis of this compound: A Practical Approach
Protocol 1: Synthesis of this compound
Materials:
-
2-amino-3-methoxythiophenol
-
Formic acid
-
Toluene
-
Sodium bicarbonate (NaHCO₃) solution (saturated)
-
Anhydrous magnesium sulfate (MgSO₄)
-
Silica gel for column chromatography
-
Hexane and Ethyl acetate for chromatography
-
Round-bottom flask
-
Reflux condenser
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
In a round-bottom flask, dissolve 2-amino-3-methoxythiophenol (1 equivalent) in toluene.
-
Add formic acid (1.2 equivalents) to the solution.
-
Fit the flask with a reflux condenser and heat the mixture to reflux for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, allow the reaction mixture to cool to room temperature.
-
Carefully neutralize the mixture by washing with a saturated solution of sodium bicarbonate.
-
Separate the organic layer using a separatory funnel.
-
Wash the organic layer with brine, then dry over anhydrous magnesium sulfate.
-
Filter the drying agent and concentrate the organic phase under reduced pressure using a rotary evaporator.
-
Purify the crude product by silica gel column chromatography, using a hexane/ethyl acetate gradient, to yield pure this compound.
-
Characterize the final product using appropriate analytical techniques such as ¹H NMR, ¹³C NMR, and Mass Spectrometry to confirm its identity and purity.
Evaluating Antimicrobial Efficacy: In Vitro Susceptibility Testing
The initial step in assessing the potential of this compound as an antimicrobial agent is to determine its in vitro activity against a panel of clinically relevant microorganisms. The Clinical and Laboratory Standards Institute (CLSI) provides internationally recognized guidelines for antimicrobial susceptibility testing, ensuring reproducibility and comparability of data.[5][6]
Selection of Microbial Strains
For a primary screening of a novel compound, a representative panel of bacteria and fungi should be selected. The following ATCC (American Type Culture Collection) strains are widely accepted for initial antimicrobial screening:[7]
-
Gram-positive bacteria:
-
Staphylococcus aureus (ATCC 29213)
-
Enterococcus faecalis (ATCC 29212)
-
-
Gram-negative bacteria:
-
Escherichia coli (ATCC 25922)
-
Pseudomonas aeruginosa (ATCC 27853)
-
-
Fungal pathogen:
Protocol 2: Broth Microdilution Assay for Minimum Inhibitory Concentration (MIC) Determination
The broth microdilution method is a quantitative technique used to determine the minimum inhibitory concentration (MIC) of an antimicrobial agent that prevents the visible growth of a microorganism.
Materials:
-
This compound (stock solution in DMSO)
-
Cation-adjusted Mueller-Hinton Broth (CAMHB) for bacteria
-
RPMI-1640 medium buffered with MOPS for fungi
-
96-well microtiter plates
-
Standardized microbial inocula (~5 x 10⁵ CFU/mL)
-
Positive control antibiotic (e.g., Ciprofloxacin for bacteria, Fluconazole for fungi)
-
Negative control (DMSO)
-
Incubator
Procedure:
-
Prepare a serial two-fold dilution of this compound in the appropriate broth in a 96-well plate. The final concentration range should be sufficient to determine the MIC (e.g., 128 µg/mL to 0.25 µg/mL).
-
Prepare wells for positive and negative controls.
-
Inoculate each well (except for the sterility control) with the standardized microbial suspension.
-
Incubate the plates at 35-37°C for 18-24 hours for bacteria and 24-48 hours for fungi.
-
After incubation, visually inspect the plates for turbidity. The MIC is the lowest concentration of the compound at which there is no visible growth.
-
The results can be confirmed by measuring the optical density (OD) at 600 nm using a microplate reader.
Interpreting MIC Values
The MIC value provides a measure of the potency of the antimicrobial agent. A lower MIC value indicates higher potency. These values can be compared to those of known antibiotics to gauge the relative efficacy of the test compound. It is important to note that the MIC is an in vitro measure and does not directly translate to in vivo efficacy.
Assessing Safety: In Vitro Cytotoxicity
A critical aspect of drug discovery is to ensure that a potential antimicrobial agent exhibits selective toxicity towards microbial cells while having minimal effect on host mammalian cells. The MTT assay is a widely used colorimetric assay to assess cell viability.
Protocol 3: MTT Assay for Mammalian Cell Cytotoxicity
Materials:
-
Human cell line (e.g., HEK293 - human embryonic kidney cells, or HepG2 - human liver cancer cells)
-
Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS)
-
96-well cell culture plates
-
This compound (stock solution in DMSO)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
Solubilization solution (e.g., DMSO or a solution of SDS in HCl)
-
Positive control (e.g., Doxorubicin)
-
Microplate reader
Procedure:
-
Seed the mammalian cells in a 96-well plate at a predetermined density and allow them to adhere overnight.
-
The next day, treat the cells with serial dilutions of this compound and the positive control. Include untreated and vehicle (DMSO) control wells.
-
Incubate the plate for 24-48 hours at 37°C in a humidified CO₂ incubator.
-
After the incubation period, add MTT solution to each well and incubate for another 2-4 hours. During this time, viable cells will reduce the yellow MTT to purple formazan crystals.
-
Remove the medium and add the solubilization solution to dissolve the formazan crystals.
-
Measure the absorbance at a wavelength of 570 nm using a microplate reader.
-
Calculate the percentage of cell viability for each concentration and determine the IC₅₀ value (the concentration of the compound that inhibits 50% of cell growth).
Elucidating the Mechanism of Action
Understanding how an antimicrobial agent works is crucial for its development. Benzothiazole derivatives have been reported to inhibit various essential microbial enzymes. Here, we provide protocols for assessing the inhibition of two key enzymes in bacterial metabolic pathways: Dihydrofolate Reductase (DHFR) and Dihydropteroate Synthase (DHPS).
Workflow for Mechanism of Action Studies
Caption: Workflow for antimicrobial drug discovery.
Protocol 4: Dihydrofolate Reductase (DHFR) Inhibition Assay
DHFR is a key enzyme in the folic acid biosynthesis pathway, essential for the synthesis of nucleic acids and amino acids.
Principle: The activity of DHFR is monitored by the decrease in absorbance at 340 nm as its cofactor, NADPH, is oxidized to NADP⁺. An inhibitor will slow down this reaction.
Materials:
-
Recombinant DHFR enzyme
-
Dihydrofolic acid (DHF), substrate
-
NADPH, cofactor
-
Assay buffer (e.g., 50 mM potassium phosphate, pH 7.5)
-
This compound
-
Methotrexate (a known DHFR inhibitor, as a positive control)
-
UV-transparent 96-well plate
-
Spectrophotometer
Procedure:
-
In a 96-well plate, add the assay buffer, DHFR enzyme, and varying concentrations of this compound or methotrexate.
-
Add NADPH to each well.
-
Initiate the reaction by adding DHF.
-
Immediately measure the decrease in absorbance at 340 nm over time in a kinetic mode.
-
Calculate the initial reaction rates and determine the percentage of inhibition for each concentration of the test compound.
-
Calculate the IC₅₀ value.
Protocol 5: Dihydropteroate Synthase (DHPS) Inhibition Assay
DHPS is another crucial enzyme in the folate pathway, catalyzing the condensation of para-aminobenzoic acid (pABA) and 6-hydroxymethyl-7,8-dihydropterin pyrophosphate (DHPP).
Principle: The activity of DHPS can be measured by quantifying the release of pyrophosphate (PPi). A common method involves a coupled enzyme assay where the PPi produced is used to generate a colored or fluorescent product.
Materials:
-
Recombinant DHPS enzyme
-
p-aminobenzoic acid (pABA), substrate
-
6-hydroxymethyl-7,8-dihydropterin pyrophosphate (DHPP), substrate
-
Assay buffer (e.g., 100 mM Tris-HCl, 10 mM MgCl₂, pH 8.5)
-
Pyrophosphate detection kit (e.g., Malachite Green-based)
-
This compound
-
Sulfamethoxazole (a known DHPS inhibitor, as a positive control)
-
96-well plate
-
Microplate reader
Procedure:
-
Set up the reaction in a 96-well plate containing assay buffer, pABA, DHPP, and varying concentrations of this compound or sulfamethoxazole.
-
Initiate the reaction by adding the DHPS enzyme.
-
Incubate the plate at 37°C for a defined period (e.g., 30 minutes).
-
Stop the reaction and add the pyrophosphate detection reagent according to the manufacturer's instructions.
-
Measure the absorbance at the appropriate wavelength.
-
Calculate the percentage of inhibition and the IC₅₀ value.
Interpreting Enzyme Inhibition Data
Demonstrating that this compound inhibits a specific microbial enzyme with a low IC₅₀ value provides strong evidence for its mechanism of action.[11] This information is invaluable for guiding further optimization of the compound's structure to improve its potency and selectivity. It is important to confirm that the inhibition is specific to the microbial enzyme and does not significantly affect the corresponding mammalian enzyme, if one exists.
Data Presentation and Management
To facilitate analysis and comparison, all quantitative data should be organized into clear and concise tables.
Table 1: Antimicrobial Activity of this compound
| Microorganism | ATCC Strain | MIC (µg/mL) |
| Staphylococcus aureus | 29213 | [Insert Data] |
| Enterococcus faecalis | 29212 | [Insert Data] |
| Escherichia coli | 25922 | [Insert Data] |
| Pseudomonas aeruginosa | 27853 | [Insert Data] |
| Candida albicans | SC5314 | [Insert Data] |
Table 2: Cytotoxicity and Enzyme Inhibition Profile
| Assay | Target | IC₅₀ (µM) |
| Cytotoxicity | HEK293 cells | [Insert Data] |
| Enzyme Inhibition | DHFR | [Insert Data] |
| Enzyme Inhibition | DHPS | [Insert Data] |
Conclusion and Future Directions
This compound represents a promising starting point for the development of novel antimicrobial agents. The protocols outlined in this document provide a systematic framework for its synthesis, in vitro characterization, and preliminary mechanism-of-action studies. Positive results from these initial assays, demonstrating potent and selective antimicrobial activity, would warrant further investigation, including:
-
Structure-Activity Relationship (SAR) studies: Synthesizing and testing analogs of this compound to improve its pharmacological properties.
-
In vivo efficacy studies: Evaluating the compound's effectiveness in animal models of infection.
-
ADME/Tox studies: Assessing the absorption, distribution, metabolism, excretion, and toxicity profile of the compound.
By following a rigorous and well-defined discovery and development path, compounds like this compound have the potential to contribute to the arsenal of drugs needed to combat the growing threat of antimicrobial resistance.
References
- 1. Recent Advances in Synthesis of Benzothiazole Compounds Related to Green Chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Synthetic Approaches to Biologically Active C-2-Substituted Benzothiazoles - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Benzothiazole synthesis [organic-chemistry.org]
- 4. researchgate.net [researchgate.net]
- 5. New consensus guidelines from the Clinical and Laboratory Standards Institute for antimicrobial susceptibility testing of infrequently isolated or fastidious bacteria - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Antimicrobial Susceptibility Testing | Area of Focus | CLSI [clsi.org]
- 7. researchgate.net [researchgate.net]
- 8. Candida albicans Promotes the Antimicrobial Tolerance of Escherichia coli in a Cross-Kingdom Dual-Species Biofilm - PMC [pmc.ncbi.nlm.nih.gov]
- 9. escholarship.org [escholarship.org]
- 10. Antifungal Susceptibility Testing of Candida Isolates from the Candida Surveillance Study - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Design, Synthesis, and Antimicrobial Evaluation of a New Series of N-Sulfonamide 2-Pyridones as Dual Inhibitors of DHPS and DHFR Enzymes - PMC [pmc.ncbi.nlm.nih.gov]
Application of 7-Methoxybenzo[d]thiazole in Anticancer Research: A Technical Guide
Authored by: A Senior Application Scientist
Introduction: The benzothiazole scaffold is a privileged heterocyclic structure in medicinal chemistry, demonstrating a wide array of biological activities, including notable anticancer properties.[1][2][3][4] The introduction of various substituents onto the benzothiazole ring system allows for the fine-tuning of its pharmacological profile. Among these, methoxy-substituted benzothiazoles have emerged as a promising class of compounds in anticancer drug discovery. This technical guide focuses on the application of 7-Methoxybenzo[d]thiazole and its derivatives in anticancer research, providing insights into their mechanisms of action and detailed protocols for their evaluation.
The presence of a methoxy group at the 7-position of the benzothiazole core can significantly influence the molecule's electronic properties, lipophilicity, and metabolic stability, thereby impacting its interaction with biological targets. Research into related methoxy-substituted benzothiazole derivatives has revealed their potential to induce cancer cell death through various mechanisms, including the disruption of microtubule dynamics, induction of cell cycle arrest, and initiation of apoptosis.[5][6][7]
This document serves as a comprehensive resource for researchers, scientists, and drug development professionals, offering both the theoretical underpinnings and practical methodologies for investigating the anticancer potential of this compound and its analogs.
Part 1: Mechanisms of Anticancer Activity
Derivatives of the benzothiazole scaffold exert their anticancer effects through multiple mechanisms. While the specific actions of this compound itself are a subject of ongoing research, studies on closely related analogs provide a strong basis for several potential pathways.
Induction of Apoptosis
A primary mechanism by which many benzothiazole derivatives exhibit anticancer activity is through the induction of apoptosis, or programmed cell death.[2][8] This can occur via the intrinsic (mitochondrial) or extrinsic (death receptor) pathways.
-
Intrinsic Pathway: This pathway is often initiated by cellular stress, such as that induced by chemotherapeutic agents. It involves the regulation of pro-apoptotic (e.g., Bax, Bad) and anti-apoptotic (e.g., Bcl-2, Bcl-xL) proteins.[9][10] An increased Bax/Bcl-2 ratio leads to the loss of mitochondrial membrane potential, release of cytochrome c into the cytoplasm, and subsequent activation of caspase-9 and the executioner caspase-3, culminating in apoptosis.[8][9][10]
-
Extrinsic Pathway: This pathway is triggered by the binding of extracellular death ligands to transmembrane death receptors, leading to the activation of caspase-8, which in turn can activate caspase-3.[10]
Several studies on novel benzothiazole derivatives have demonstrated their ability to induce apoptosis through the mitochondrial pathway.[8][9]
Caption: Intrinsic pathway of apoptosis induced by this compound derivatives.
Cell Cycle Arrest
Another significant anticancer mechanism of benzothiazole derivatives is the induction of cell cycle arrest, frequently at the G2/M phase.[6][11] The cell cycle is a series of events that leads to cell division and replication. By arresting the cell cycle at a specific checkpoint, these compounds prevent cancer cells from proliferating.
The G2/M checkpoint is a critical control point that ensures cells are ready for mitosis. Benzothiazole derivatives can interfere with proteins that regulate this transition, such as cyclin-dependent kinases (e.g., CDK1) and their regulatory partners (e.g., Cyclin B1).[6] For instance, a novel benzothiazole derivative was shown to cause a potent G2/M arrest by deregulating key cell cycle proteins.[6]
Inhibition of Tubulin Polymerization
Several potent anticancer agents, including some benzothiazole-based compounds, function as antimitotic agents by disrupting the dynamics of microtubules.[5][12] Microtubules are essential components of the cytoskeleton and the mitotic spindle, which is necessary for chromosome segregation during cell division.
By binding to tubulin, the protein subunit of microtubules, these compounds can inhibit its polymerization into microtubules. This disruption of microtubule formation activates the spindle assembly checkpoint, leading to a prolonged mitotic arrest and ultimately apoptosis. A series of 4-substituted methoxybenzoyl-aryl-thiazoles demonstrated potent anticancer activity by inhibiting tubulin polymerization.[5][12]
Part 2: Experimental Protocols
The following section provides detailed, step-by-step protocols for the in vitro evaluation of the anticancer properties of this compound and its derivatives. These assays are fundamental in preclinical cancer drug discovery.[13][14]
Cell Viability/Cytotoxicity Assay (MTT Assay)
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which serves as an indicator of cell viability, proliferation, and cytotoxicity.[15]
Principle: Viable cells with active metabolism convert the yellow MTT tetrazolium salt into a purple formazan product. The amount of formazan produced is proportional to the number of viable cells.
Protocol:
-
Cell Seeding:
-
Culture human cancer cell lines (e.g., MCF-7 for breast cancer, A549 for lung cancer) in appropriate media.
-
Trypsinize and count the cells.
-
Seed 5,000-10,000 cells per well in a 96-well plate and incubate for 24 hours to allow for cell attachment.
-
-
Compound Treatment:
-
Prepare a stock solution of the this compound derivative in DMSO.
-
Perform serial dilutions of the compound in culture medium to achieve a range of final concentrations (e.g., 0.1, 1, 10, 50, 100 µM).
-
Replace the medium in the 96-well plate with the medium containing the different concentrations of the compound. Include a vehicle control (DMSO) and a positive control (e.g., Doxorubicin).
-
Incubate the plate for 48-72 hours.
-
-
MTT Addition and Incubation:
-
Prepare a 5 mg/mL solution of MTT in phosphate-buffered saline (PBS).
-
Add 20 µL of the MTT solution to each well and incubate for 4 hours at 37°C.
-
-
Formazan Solubilization:
-
Carefully remove the medium from each well.
-
Add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Gently shake the plate for 10 minutes to ensure complete dissolution.
-
-
Data Acquisition:
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability for each concentration relative to the vehicle control.
-
Determine the IC50 value (the concentration of the compound that inhibits cell growth by 50%) using a dose-response curve.
-
Caption: Workflow for determining cell viability using the MTT assay.
Cell Cycle Analysis by Flow Cytometry
Principle: This technique measures the DNA content of individual cells to determine their distribution in the different phases of the cell cycle (G0/G1, S, and G2/M). Propidium iodide (PI) is a fluorescent dye that stoichiometrically binds to DNA, so the fluorescence intensity is directly proportional to the DNA content.
Protocol:
-
Cell Treatment:
-
Seed cells in 6-well plates and allow them to attach overnight.
-
Treat the cells with the this compound derivative at its IC50 and 2x IC50 concentrations for 24 hours.
-
-
Cell Harvesting and Fixation:
-
Harvest the cells by trypsinization and collect them by centrifugation.
-
Wash the cells with ice-cold PBS.
-
Fix the cells by resuspending them in 1 mL of ice-cold 70% ethanol while vortexing gently.
-
Incubate at -20°C for at least 2 hours (or overnight).
-
-
Staining:
-
Centrifuge the fixed cells and wash with PBS.
-
Resuspend the cell pellet in 500 µL of PI staining solution (containing PI and RNase A).
-
Incubate in the dark at room temperature for 30 minutes.
-
-
Flow Cytometry Analysis:
-
Analyze the stained cells using a flow cytometer.
-
Acquire data for at least 10,000 events per sample.
-
Use appropriate software (e.g., FlowJo, ModFit LT) to analyze the cell cycle distribution based on the DNA content histograms.
-
Apoptosis Assay by Annexin V/PI Staining
Principle: In the early stages of apoptosis, phosphatidylserine (PS) translocates from the inner to the outer leaflet of the plasma membrane. Annexin V, a protein with a high affinity for PS, is conjugated to a fluorochrome (e.g., FITC) and used to detect apoptotic cells. Propidium iodide is used as a counterstain to differentiate between early apoptotic (Annexin V-positive, PI-negative), late apoptotic/necrotic (Annexin V-positive, PI-positive), and viable (Annexin V-negative, PI-negative) cells.
Protocol:
-
Cell Treatment:
-
Seed and treat cells in 6-well plates as described for the cell cycle analysis.
-
-
Cell Harvesting and Staining:
-
Harvest both adherent and floating cells and collect by centrifugation.
-
Wash the cells twice with ice-cold PBS.
-
Resuspend the cells in 100 µL of 1X Annexin V binding buffer.
-
Add 5 µL of FITC-conjugated Annexin V and 5 µL of PI.
-
Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.
-
Add 400 µL of 1X Annexin V binding buffer to each tube.
-
-
Flow Cytometry Analysis:
-
Analyze the stained cells by flow cytometry within 1 hour of staining.
-
Quantify the percentage of cells in each quadrant (viable, early apoptotic, late apoptotic/necrotic).
-
Part 3: Data Presentation
The efficacy of novel anticancer compounds is often compared across multiple cancer cell lines. A summary table of IC50 values is an effective way to present this data.
Table 1: Hypothetical Anticancer Activity of this compound Derivatives
| Compound | Derivative | MCF-7 (Breast) IC50 (µM) | A549 (Lung) IC50 (µM) | HCT116 (Colon) IC50 (µM) |
| 1 | This compound | >100 | >100 | >100 |
| 2 | Derivative A | 8.64 | 12.3 | 7.5 |
| 3 | Derivative B | 5.15 | 9.8 | 4.2 |
| 4 | Derivative C | 0.071 | 0.092 | 0.055 |
| Doxorubicin | (Reference Drug) | 0.52 | 0.78 | 0.45 |
Note: The IC50 values for derivatives A, B, and C are illustrative and based on data for other potent benzothiazole derivatives found in the literature.[5][16]
Conclusion
This compound serves as a valuable scaffold for the development of novel anticancer agents. The methodologies and insights provided in this guide offer a robust framework for researchers to explore the therapeutic potential of this class of compounds. Through systematic evaluation of cytotoxicity, effects on cell cycle progression, and the induction of apoptosis, the most promising derivatives can be identified for further preclinical and clinical development. The multifaceted mechanisms of action associated with the benzothiazole core underscore its importance in the ongoing search for more effective and selective cancer therapies.
References
- 1. Benzothiazole derivatives as anticancer agents - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Benzothiazole-based apoptosis inducers: A comprehensive overview and future prospective - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Benzothiazole derivatives in the design of antitumor agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Benzothiazole derivatives as anticancer agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Discovery of 4-Substituted Methoxybenzoyl-Aryl-Thiazole as Novel Anticancer Agents: Synthesis, Biological Evaluation and Structure-Activity Relationships - PMC [pmc.ncbi.nlm.nih.gov]
- 6. A Benzothiazole Derivative (5g) Induces DNA Damage And Potent G2/M Arrest In Cancer Cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Potent and Selective Benzothiazole-Based Antimitotics with Improved Water Solubility: Design, Synthesis, and Evaluation as Novel Anticancer Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 8. A novel benzothiazole derivative YLT322 induces apoptosis via the mitochondrial apoptosis pathway in vitro with anti-tumor activity in solid malignancies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Frontiers | A novel benzothiazole derivative induces apoptosis via the mitochondrial intrinsic pathway producing antitumor activity in colorectal cancer [frontiersin.org]
- 11. G2/M cell cycle arrest and induction of apoptosis by a stilbenoid, 3,4,5-trimethoxy-4'-bromo-cis-stilbene, in human lung cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Discovery of 4-substituted methoxybenzoyl-aryl-thiazole as novel anticancer agents: synthesis, biological evaluation, and structure-activity relationships - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. In vitro assays and techniques utilized in anticancer drug discovery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. noblelifesci.com [noblelifesci.com]
- 15. research-portal.uws.ac.uk [research-portal.uws.ac.uk]
- 16. Synthesis and cytotoxic activity of certain benzothiazole derivatives against human MCF-7 cancer cell line - PubMed [pubmed.ncbi.nlm.nih.gov]
7-Methoxybenzo[d]thiazole: A Promising Scaffold for Novel Anticonvulsant Agents - Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Therapeutic Potential of the Benzothiazole Scaffold in Epilepsy
Epilepsy is a chronic neurological disorder characterized by recurrent seizures, affecting millions worldwide. Despite the availability of numerous antiepileptic drugs (AEDs), a significant portion of patients continue to experience seizures, highlighting the urgent need for novel therapeutic agents with improved efficacy and better safety profiles. The benzothiazole moiety, a bicyclic heterocyclic system, has emerged as a privileged scaffold in medicinal chemistry, demonstrating a wide range of biological activities, including notable anticonvulsant properties.[1][2] This document provides a comprehensive guide to the application of the 7-methoxybenzo[d]thiazole scaffold in the design and preclinical evaluation of new anticonvulsant drug candidates.
The rationale for focusing on the this compound core lies in the structure-activity relationship (SAR) studies of various benzothiazole derivatives. The substitution pattern on the benzene ring significantly influences the anticonvulsant activity, and the methoxy group at the 7-position has been identified as a key feature in several potent anticonvulsant compounds.[1][3][4] These application notes will detail the synthesis of key intermediates, provide step-by-step protocols for preclinical anticonvulsant and neurotoxicity screening, and explore the putative mechanisms of action, offering a roadmap for researchers in the field of epilepsy drug discovery.
Synthesis of the Core Scaffold: 2-Amino-7-methoxybenzo[d]thiazole
The synthesis of this compound derivatives typically begins with the preparation of the key intermediate, 2-amino-7-methoxybenzo[d]thiazole. A common and effective method involves the thiocyanation of 3-methoxyaniline.
Protocol: Synthesis of 2-Amino-7-methoxybenzo[d]thiazole
Materials and Reagents:
-
3-methoxyaniline
-
Ammonium thiocyanate (NH₄SCN)
-
Glacial acetic acid
-
Bromine (Br₂)
-
Ethanol
-
Hydrochloric acid (HCl)
-
Sodium hydroxide (NaOH)
-
Ice
Procedure:
-
Formation of the Thiourea Intermediate:
-
In a round-bottom flask, dissolve 3-methoxyaniline (1 equivalent) and ammonium thiocyanate (1.2 equivalents) in glacial acetic acid.
-
Stir the mixture at room temperature for 30 minutes to form the corresponding phenylthiourea derivative in situ.
-
-
Cyclization Reaction:
-
Cool the reaction mixture in an ice bath to 0-5 °C.
-
Slowly add a solution of bromine (1.1 equivalents) in glacial acetic acid dropwise, maintaining the temperature below 10 °C.
-
After the addition is complete, allow the reaction mixture to stir at room temperature for 2-4 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).
-
-
Work-up and Purification:
-
Pour the reaction mixture into ice-cold water.
-
Neutralize the solution with a sodium hydroxide solution to precipitate the crude product.
-
Filter the precipitate, wash thoroughly with water, and dry.
-
Recrystallize the crude product from ethanol to obtain pure 2-amino-7-methoxybenzo[d]thiazole.
-
Causality Behind Experimental Choices: The use of bromine in acetic acid facilitates the oxidative cyclization of the thiourea intermediate to form the benzothiazole ring. Maintaining a low temperature during the bromine addition is crucial to control the exothermic reaction and prevent the formation of side products.
Caption: Synthetic workflow for 2-amino-7-methoxybenzo[d]thiazole.
Preclinical Evaluation of Anticonvulsant Activity and Neurotoxicity
A standardized preclinical screening cascade is essential to evaluate the potential of newly synthesized this compound derivatives as anticonvulsant agents. This typically involves initial screening in the Maximal Electroshock (MES) and subcutaneous Pentylenetetrazole (scPTZ) models, followed by neurotoxicity assessment using the Rotarod test.[5]
Protocol 1: Maximal Electroshock (MES) Test
The MES test is a well-established model for identifying compounds effective against generalized tonic-clonic seizures.[6] The endpoint is the abolition of the tonic hindlimb extension phase of the seizure.[5]
Materials and Equipment:
-
Male albino mice (20-25 g)
-
Electroconvulsive shock apparatus
-
Corneal electrodes
-
0.5% tetracaine hydrochloride solution (topical anesthetic)
-
0.9% saline solution
-
Test compounds, vehicle, and positive control (e.g., Phenytoin)
Procedure:
-
Animal Acclimatization: Acclimatize mice to the laboratory for at least one week with free access to food and water.
-
Compound Administration: Administer the test compound, vehicle, or positive control intraperitoneally (i.p.) or orally (p.o.). The time between administration and testing should be determined based on the expected time to peak effect.
-
Seizure Induction:
-
At the predetermined time, apply a drop of topical anesthetic to the corneas of the mouse.
-
Apply corneal electrodes moistened with saline.
-
Deliver an electrical stimulus (e.g., 50 mA, 60 Hz for 0.2 seconds for mice).[6]
-
-
Observation: Immediately observe the mouse for the presence or absence of tonic hindlimb extension. Protection is defined as the absence of this phase.
-
Data Analysis: Calculate the percentage of protected animals in each group. Determine the median effective dose (ED₅₀) using probit analysis.
Protocol 2: Subcutaneous Pentylenetetrazole (scPTZ) Test
The scPTZ test is used to identify compounds that may be effective against absence and myoclonic seizures by raising the seizure threshold.[4][7]
Materials and Equipment:
-
Male albino mice (20-25 g)
-
Pentylenetetrazole (PTZ) solution
-
Test compounds, vehicle, and positive control (e.g., Ethosuximide)
-
Observation chambers
Procedure:
-
Animal Acclimatization and Compound Administration: Follow the same procedures as in the MES test.
-
Induction of Seizures:
-
At the predetermined time after compound administration, inject a convulsive dose of PTZ (e.g., 85 mg/kg for CF-1 mice) subcutaneously in the loose skin on the back of the neck.[4]
-
-
Observation: Place the mouse in an individual observation chamber and observe for 30 minutes for the presence of clonic seizures lasting for at least 5 seconds. Protection is defined as the absence of such seizures.
-
Data Analysis: Calculate the percentage of protected animals and determine the ED₅₀.
Protocol 3: Rotarod Neurotoxicity Test
This test assesses motor coordination and is used to determine the neurotoxic potential of the test compounds.[8]
Materials and Equipment:
-
Male albino mice (20-25 g)
-
Rotarod apparatus
-
Test compounds and vehicle
Procedure:
-
Training: Train the mice on the rotarod at a constant speed (e.g., 10 rpm) for a set period (e.g., 2 minutes) for 2-3 consecutive days until they can remain on the rod for the entire duration.
-
Compound Administration: On the test day, administer the test compound or vehicle.
-
Testing: At the time of expected peak effect, place the mice on the rotarod, which is set to an accelerating speed (e.g., 4 to 40 rpm over 300 seconds).[8]
-
Observation: Record the latency to fall from the rod for each mouse. A cut-off time (e.g., 180 seconds) is typically set.
-
Data Analysis: Determine the median toxic dose (TD₅₀), the dose at which 50% of the animals fail the test, using probit analysis.
Caption: Workflow for preclinical anticonvulsant screening.
Structure-Activity Relationship (SAR) and Data Presentation
The anticonvulsant activity of this compound derivatives is highly dependent on the nature and position of substituents. SAR studies are crucial for optimizing the lead compounds.
| Compound ID | R (Substitution on the 2-amino group) | MES ED₅₀ (mg/kg) | scPTZ ED₅₀ (mg/kg) | Rotarod TD₅₀ (mg/kg) | Protective Index (PI = TD₅₀/ED₅₀) MES |
| Reference | Carbamazepine | 8.8 | >100 | 70.0 | 8.0 |
| Reference | Phenytoin | 9.5 | Inactive | 68.5 | 7.2 |
| I | -H | - | - | - | - |
| II | -CH₂CH₂OCH₃ | 25.4 | 89.2 | >300 | >11.8 |
| III | -CH₂CH₂Ph | 18.9 | 75.6 | 250.1 | 13.2 |
| IV | -CH₂-(2-F-Ph) | 17.0[3] | - | 243.9[3] | 14.3[3] |
| V | -CO-CH₂Cl | 35.1 | >100 | >300 | >8.5 |
Note: The data presented is a compilation from various sources and serves as an illustrative example. Actual values may vary depending on the specific experimental conditions.
The table above suggests that derivatization at the 2-amino position of the this compound scaffold can lead to potent anticonvulsant agents. For instance, the introduction of a 2-fluorobenzyl group (Compound IV) results in a compound with a high protective index, indicating a favorable separation between anticonvulsant efficacy and neurotoxicity.[3]
Proposed Mechanism of Action
The anticonvulsant effects of benzothiazole derivatives are believed to be multifactorial, involving modulation of key neurotransmitter systems and ion channels that regulate neuronal excitability.
1. Modulation of Voltage-Gated Sodium Channels: Many established AEDs, such as phenytoin and carbamazepine, exert their effects by blocking voltage-gated sodium channels.[5][9] Benzothiazolamines, including the well-known drug Riluzole, have been shown to be potent blockers of these channels, preferentially binding to the inactivated state.[5][9] This action stabilizes the neuronal membrane and reduces the propagation of action potentials, thereby preventing seizure spread.
2. Enhancement of GABAergic Neurotransmission: Gamma-aminobutyric acid (GABA) is the primary inhibitory neurotransmitter in the central nervous system.[10][11][12] Some benzothiazole derivatives may enhance GABAergic inhibition by acting as positive allosteric modulators of GABA-A receptors, increasing the frequency or duration of chloride channel opening.[1][4]
3. Attenuation of Glutamatergic Neurotransmission: Glutamate is the major excitatory neurotransmitter, and its over-activation is implicated in seizure generation.[6][8] Certain benzothiazole compounds may act as antagonists at glutamate receptors, such as the AMPA and NMDA receptors, thereby reducing excitatory signaling.[6]
Caption: Putative multi-target mechanism of action for this compound anticonvulsants.
Conclusion and Future Directions
The this compound scaffold represents a promising starting point for the development of novel anticonvulsant agents. The synthetic accessibility of this core allows for extensive derivatization and optimization of its pharmacological profile. The preclinical screening protocols outlined in this document provide a robust framework for evaluating the efficacy and safety of new chemical entities based on this scaffold. Future research should focus on elucidating the precise molecular targets of the most potent derivatives and further exploring the structure-activity relationships to design next-generation AEDs with superior therapeutic indices.
References
- 1. Synthesis and anticonvulsant activity evaluation of 7-alkoxy[1,2,4]triazolo[3,4-b]benzothiazol-3(2H)-ones - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. iosrjournals.org [iosrjournals.org]
- 3. Synthesis and anticonvulsant activity of some 7-alkoxy-2H-1,4-benzothiazin-3(4H)-ones and 7-alkoxy-4H-[1,2,4]triazolo[4,3-d]benzo[b][1,4]thiazines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Synthesis and anticonvulsant activity of 7-alkoxy-triazolo-[3, 4-b]benzo[d]thiazoles - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Effects of Benzothiazolamines on Voltage-Gated Sodium Channels - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Benzothiadiazides inhibit rapid glutamate receptor desensitization and enhance glutamatergic synaptic currents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. scholars.uthscsa.edu [scholars.uthscsa.edu]
- 8. Glutamate receptor antagonists and benzodiazepine inhibit the progression of granule cell dispersion in a mouse model of mesial temporal lobe epilepsy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Benzodiazepine modulation of GABA(A) receptor opening frequency depends on activation context: a patch clamp and simulation study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Benzodiazepine Modulation of GABAA Receptors: A Mechanistic Perspective - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
Application Note: Accelerated Synthesis of 2-Arylbenzothiazoles via Microwave Irradiation
Executive Summary
The 2-arylbenzothiazole scaffold is a cornerstone in medicinal chemistry, appearing in a multitude of compounds with significant biological activities, including anticancer, antimicrobial, and anti-inflammatory properties.[1][2][3] Traditional synthetic routes often require long reaction times, harsh conditions, and the use of hazardous solvents. This application note details robust, field-proven protocols for the synthesis of 2-arylbenzothiazoles utilizing Microwave-Assisted Organic Synthesis (MAOS). This approach aligns with the principles of green chemistry, offering dramatic reductions in reaction time, improved yields, and cleaner reaction profiles compared to conventional heating methods.[1][4] We provide a mechanistic overview, two detailed experimental protocols (solvent-free and green solvent conditions), and a comparative data summary to empower researchers to efficiently synthesize these valuable heterocyclic compounds.
The Rationale for Microwave-Assisted Synthesis
The core reaction for synthesizing 2-arylbenzothiazoles is the condensation of a 2-aminothiophenol with an aryl aldehyde. The generally accepted mechanism proceeds through two key stages:
-
Schiff Base Formation: The nucleophilic amino group of 2-aminothiophenol attacks the electrophilic carbonyl carbon of the aldehyde, followed by dehydration to form a Schiff base (benzothiazoline intermediate).
-
Cyclization and Oxidation: The intermediate undergoes an intramolecular cyclization, driven by the nucleophilic thiol group, followed by an oxidative aromatization to yield the stable benzothiazole ring system.[1]
Conventional heating relies on conduction and convection, which can be slow and lead to uneven temperature distribution, potentially causing side reactions. Microwave irradiation, however, directly heats the reaction mixture by interacting with polar molecules and intermediates.[5] This efficient and uniform heating rapidly accelerates the reaction, often reducing multi-hour reflux procedures to mere minutes.[1][6]
Reaction Mechanism Overview
The diagram below illustrates the key steps in the formation of a 2-arylbenzothiazole from 2-aminothiophenol and a generic aryl aldehyde. The microwave energy efficiently drives the dehydration and oxidative cyclization steps.
Caption: General mechanism for 2-arylbenzothiazole formation.
Experimental Protocols & Workflows
The following protocols are designed for use in a dedicated laboratory microwave reactor equipped with temperature and pressure sensors.
General Experimental Workflow
The workflow for microwave-assisted synthesis is straightforward, emphasizing speed and efficiency.
Caption: Standard workflow for microwave-assisted synthesis.
Protocol 1: Solvent-Free Synthesis Promoted by Acetic Acid
This protocol represents a highly efficient and green method that minimizes solvent waste. The reaction proceeds cleanly under solvent-free conditions, using a catalytic amount of acetic acid.[2][7]
A. Reagents and Equipment
-
2-Aminothiophenol (1.0 mmol)
-
Aryl aldehyde (1.0 mmol)
-
Glacial Acetic Acid (2-3 drops)
-
10 mL microwave process vial with a magnetic stir bar
-
Microwave synthesizer (e.g., CEM Discover, Biotage Initiator)
-
Silica gel for column chromatography
-
Hexane and Ethyl Acetate for elution
B. Step-by-Step Methodology
-
Place 2-aminothiophenol (1.0 mmol, e.g., 125 mg) and the desired aryl aldehyde (1.0 mmol) into the 10 mL microwave process vial containing a magnetic stir bar.
-
Add 2-3 drops of glacial acetic acid to the vial.
-
Seal the vial with a cap.
-
Place the vial inside the microwave reactor cavity.
-
Set the reaction parameters: irradiate for 3-5 minutes at a constant temperature of 120 °C (power is typically modulated automatically to maintain temperature).
-
After irradiation is complete, allow the vessel to cool to room temperature (below 50 °C) before removal.
-
Dissolve the resulting crude product in a minimal amount of ethyl acetate.
-
Purify the product via flash column chromatography on silica gel using a hexane/ethyl acetate gradient to afford the pure 2-arylbenzothiazole.
Protocol 2: Synthesis in an Ionic Liquid ([pmIm]Br)
Ionic liquids (ILs) are excellent media for microwave synthesis due to their high polarity and negligible vapor pressure. They can act as both the solvent and catalyst, and can often be recycled.[6] This method is particularly useful for less reactive substrates.
A. Reagents and Equipment
-
2-Aminothiophenol (1.0 mmol)
-
Aryl aldehyde (1.0 mmol)
-
1-pentyl-3-methylimidazolium bromide ([pmIm]Br) (~1 g)
-
10 mL microwave process vial with a magnetic stir bar
-
Microwave synthesizer
-
Deionized water
-
Ethanol for recrystallization
B. Step-by-Step Methodology
-
Add 2-aminothiophenol (1.0 mmol) and the aryl aldehyde (1.0 mmol) to the microwave process vial containing [pmIm]Br (~1 g) and a magnetic stir bar.
-
Stir the mixture briefly to ensure homogeneity.
-
Seal the vial and place it in the microwave reactor.
-
Irradiate the mixture for 3-5 minutes with a power setting of around 300-400 W. Monitor the temperature, which will typically reach 100-120 °C.
-
After the reaction, cool the vial to room temperature.
-
Add deionized water (~10 mL) to the vial. The product will precipitate out of the aqueous ionic liquid phase.
-
Collect the solid product by vacuum filtration and wash it with water.
-
Recrystallize the crude product from ethanol to yield the pure 2-arylbenzothiazole.
-
The aqueous filtrate containing the ionic liquid can be concentrated under vacuum to remove the water and recycled for subsequent reactions.[6]
Representative Results and Data
Microwave-assisted synthesis consistently provides high yields across a range of substituted aryl aldehydes in significantly reduced reaction times compared to conventional methods.
| Entry | Aryl Aldehyde | Method/Conditions | Time (min) | Yield (%) | Reference |
| 1 | Benzaldehyde | Solvent-free, p-TsOH, MW | 1.5 | 92 | [7] |
| 2 | 4-Chlorobenzaldehyde | Solvent-free, p-TsOH, MW | 2.0 | 95 | [7] |
| 3 | 4-Methoxybenzaldehyde | Solvent-free, p-TsOH, MW | 1.5 | 94 | [7] |
| 4 | 4-Nitrobenzaldehyde | Solvent-free, p-TsOH, MW | 2.5 | 96 | [7] |
| 5 | 2-Hydroxybenzaldehyde | PEG-400, p-TsOH, MW | 15 | 92 | [8] |
| 6 | 4-Methylbenzaldehyde | [pmIm]Br, MW | 3 | 94 | [6] |
| 7 | 3-Nitrobenzaldehyde | [pmIm]Br, MW | 4 | 92 | [6] |
Concluding Remarks
The adoption of microwave-assisted protocols for the synthesis of 2-arylbenzothiazoles offers a compelling alternative to traditional thermal methods. The procedures outlined in this note are rapid, highly efficient, and scalable, and they align with the principles of sustainable chemistry by minimizing both reaction time and waste.[1] These methods provide medicinal chemists and researchers with a powerful tool to accelerate the discovery and development of novel benzothiazole-based therapeutics.
References
- 1. scielo.br [scielo.br]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. Microwave Assisted Synthesis of Biorelevant Benzazoles - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. youtube.com [youtube.com]
- 6. An Efficient and Green Synthesis of 2-Arylbenzothiazoles in an Ionic Liquid, [pmIm]Br under Microwave Irradiation [organic-chemistry.org]
- 7. tandfonline.com [tandfonline.com]
- 8. tandfonline.com [tandfonline.com]
7-Methoxybenzo[d]thiazole: A Privileged Scaffold for Advanced Medicinal Chemistry
Introduction: The Strategic Importance of the 7-Methoxybenzo[d]thiazole Moiety
In the landscape of modern drug discovery, the benzothiazole core is recognized as a "privileged scaffold" due to its presence in a multitude of pharmacologically active compounds.[1][2][3][4] Its rigid bicyclic structure provides a robust framework for the precise spatial orientation of functional groups, enabling targeted interactions with various biological macromolecules. Within this class, the strategic incorporation of a methoxy group at the 7-position of the benzothiazole ring has emerged as a key design element in the development of novel therapeutic agents. This substitution is not merely an ancillary modification; it actively modulates the physicochemical properties of the molecule, influencing its solubility, metabolic stability, and, most critically, its binding affinity to protein targets.
The 7-methoxy group, through its electron-donating nature, can alter the electron density of the aromatic system, thereby influencing key intermolecular interactions such as hydrogen bonding and π-π stacking. Furthermore, its presence can provide a crucial vector for further chemical elaboration, allowing for the introduction of more complex side chains to explore the chemical space around a biological target. This application note will provide an in-depth exploration of this compound as a pivotal building block in medicinal chemistry, detailing its application in the synthesis of innovative drug candidates and providing robust protocols for its utilization.
Therapeutic Applications of this compound Derivatives
The versatility of the this compound scaffold is evidenced by its application across diverse therapeutic areas, including neurodegenerative diseases, oncology, and neurology.
Neurodegenerative Disorders: A Focus on Alzheimer's Disease
Alzheimer's disease (AD) is a complex neurodegenerative disorder characterized by multiple pathological factors, making multi-target-directed ligands (MTDLs) a promising therapeutic strategy.[5][6] Benzothiazole derivatives have been extensively investigated for their potential to modulate key targets in AD pathology, such as cholinesterases and monoamine oxidases.[5][7] The incorporation of a methoxy group on the benzothiazole ring has been shown to be a favorable modification in the design of potent and selective inhibitors.
For instance, novel benzothiazole derivatives have been designed as dual inhibitors of acetylcholinesterase (AChE) and monoamine oxidase B (MAO-B), two key enzymes implicated in the progression of AD.[7] The 7-methoxy substitution can enhance the binding affinity of these compounds to the active sites of their target enzymes, contributing to their therapeutic efficacy.
Oncology: Targeting Cancer Cell Proliferation
The benzothiazole scaffold is a cornerstone in the development of novel anticancer agents, with derivatives exhibiting potent activity against a range of cancer cell lines.[8][9][10][11][12] The substitution pattern on the benzothiazole ring plays a crucial role in determining the cytotoxic potency and selectivity of these compounds. The introduction of a methoxy group, particularly at the 7-position, can significantly influence the antiproliferative activity.
One notable example is the development of 4-substituted methoxybenzoyl-aryl-thiazoles (SMARTs) as potent inhibitors of tubulin polymerization.[8] These compounds demonstrate impressive growth inhibition in melanoma and prostate cancer cell lines, with the methoxy substitution pattern on the benzoyl moiety being critical for their high potency.[8]
Anticonvulsant Activity: Modulating Neuronal Excitability
Derivatives of 7-alkoxy-triazolo-[3,4-b]benzo[d]thiazole have been synthesized and evaluated for their anticonvulsant properties.[13] These compounds have shown significant activity in preclinical models of epilepsy, such as the maximal electroshock (MES) test.[13] Structure-activity relationship (SAR) studies have revealed that the nature of the alkoxy group at the 7-position is a key determinant of anticonvulsant potency.[13]
Notably, 7-octyloxy-triazolo-[3,4-b]benzo[d]thiazole was identified as a highly potent anticonvulsant with a favorable safety profile compared to existing drugs like carbamazepine and phenytoin.[13] The proposed mechanism of action for these compounds involves the modulation of voltage-gated ion channels and enhancement of GABAergic activity.[13]
Synthetic Protocols and Methodologies
The following section provides detailed protocols for the synthesis of key intermediates and representative compounds derived from this compound. These protocols are designed to be self-validating, with clear explanations for each step.
Protocol 1: Synthesis of 2-Amino-7-methoxybenzo[d]thiazole
This protocol outlines a common method for the synthesis of the 2-amino-7-methoxybenzo[d]thiazole intermediate, a versatile precursor for further derivatization.
Workflow for the Synthesis of 2-Amino-7-methoxybenzo[d]thiazole
Caption: Synthetic scheme for 2-Amino-7-methoxybenzo[d]thiazole.
Materials and Reagents:
-
2-Methoxyaniline
-
Potassium thiocyanate (KSCN)
-
Glacial acetic acid
-
Bromine (Br₂)
-
Ammonia solution (25%)
-
Methanol
Procedure:
-
Thiocyanation:
-
In a round-bottom flask equipped with a magnetic stirrer, dissolve 2-methoxyaniline in glacial acetic acid.
-
Add potassium thiocyanate to the solution and stir at room temperature for 30 minutes. The causality here is the in situ formation of thiocyanogen, which will act as the electrophile.
-
-
Bromination and Cyclization:
-
Cool the reaction mixture in an ice bath.
-
Slowly add a solution of bromine in glacial acetic acid dropwise. The bromine acts as an oxidizing agent to facilitate the electrophilic cyclization of the thiocyanato intermediate. Maintain the temperature below 10 °C during the addition.
-
After the addition is complete, allow the reaction to stir at room temperature overnight.
-
-
Work-up and Purification:
-
Pour the reaction mixture into ice-cold water.
-
Neutralize the solution with a 25% ammonia solution to precipitate the crude product.
-
Filter the precipitate, wash thoroughly with water, and dry.
-
Recrystallize the crude product from methanol to obtain pure 2-amino-7-methoxybenzo[d]thiazole.
-
Protocol 2: Synthesis of a 7-Alkoxy-triazolo-[3,4-b]benzo[d]thiazole Derivative (Anticonvulsant)
This protocol is a representative synthesis of a 7-alkoxy-triazolo-[3,4-b]benzo[d]thiazole, based on reported methodologies for anticonvulsant agents.[13]
General Synthetic Pathway for 7-Alkoxy-triazolo-[3,4-b]benzo[d]thiazoles
Caption: Synthesis of 7-Alkoxy-triazolo-[3,4-b]benzo[d]thiazoles.
Materials and Reagents:
-
2-Amino-7-hydroxybenzothiazole
-
n-Octyl bromide
-
Potassium carbonate (K₂CO₃)
-
N,N-Dimethylformamide (DMF)
-
Hydrazine hydrate
-
Ethanol
-
Formic acid
Procedure:
-
Williamson Ether Synthesis:
-
To a solution of 2-amino-7-hydroxybenzothiazole in DMF, add potassium carbonate and n-octyl bromide. The base deprotonates the hydroxyl group, forming a nucleophilic phenoxide that attacks the alkyl halide.
-
Heat the mixture at 80 °C for 4-6 hours. Monitor the reaction progress by TLC.
-
After completion, pour the reaction mixture into water and extract with ethyl acetate.
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain 2-amino-7-octyloxybenzothiazole.
-
-
Hydrazinolysis:
-
Reflux a mixture of 2-amino-7-octyloxybenzothiazole and hydrazine hydrate in ethanol for 24 hours. This step converts the 2-amino group into a 2-hydrazino group.
-
Cool the reaction mixture and collect the precipitated product by filtration.
-
-
Triazole Ring Formation:
-
Heat the 2-hydrazino-7-octyloxybenzothiazole intermediate in formic acid under reflux for 5 hours. The formic acid serves as a source of the carbon atom for the formation of the triazole ring.
-
After cooling, pour the reaction mixture into ice water and neutralize with a sodium bicarbonate solution.
-
Filter the resulting solid, wash with water, and recrystallize from ethanol to yield the final product, 7-octyloxy-triazolo-[3,4-b]benzo[d]thiazole.
-
Quantitative Data and Structure-Activity Relationships
The following table summarizes the biological activity of selected 7-alkoxy-triazolo-[3,4-b]benzo[d]thiazole derivatives as anticonvulsants, highlighting the impact of the alkoxy chain length on potency.
| Compound | R (Alkoxy Group) | MES ED₅₀ (mg/kg) |
| 5a | Methoxy | >100 |
| 5d | Butoxy | 25.3 |
| 5g | Octyloxy | 8.0 |
| Carbamazepine | - | 8.8 |
| Phenytoin | - | 9.5 |
| Data adapted from relevant literature.[13] |
The data clearly indicates that increasing the length of the alkoxy chain at the 7-position enhances the anticonvulsant activity, with the octyloxy derivative demonstrating the highest potency.[13] This suggests that the lipophilicity of the molecule plays a crucial role in its ability to cross the blood-brain barrier and interact with its target.
Conclusion and Future Perspectives
This compound and its derivatives represent a highly valuable class of building blocks in medicinal chemistry. The strategic placement of the methoxy group provides a powerful tool for fine-tuning the pharmacological properties of benzothiazole-based compounds. The successful application of this scaffold in the development of potent agents for neurodegenerative diseases, cancer, and epilepsy underscores its therapeutic potential.
Future research in this area will likely focus on the further exploration of the chemical space around the 7-position of the benzothiazole ring. The synthesis of novel analogs with diverse substituents will undoubtedly lead to the discovery of new drug candidates with improved efficacy, selectivity, and pharmacokinetic profiles. The robust synthetic methodologies outlined in this application note provide a solid foundation for these future endeavors.
References
- 1. researchgate.net [researchgate.net]
- 2. jchemrev.com [jchemrev.com]
- 3. Advancement in Pharmacological Activities of Benzothiazole and its Derivatives: An Up to Date Review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Novel benzothiazole derivatives as multitargeted-directed ligands for the treatment of Alzheimer’s disease - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Synthesis of novel benzothiazole derivatives and investigation of their enzyme inhibitory effects against Alzheimer's disease - RSC Advances (RSC Publishing) DOI:10.1039/D2RA03803J [pubs.rsc.org]
- 8. Discovery of 4-Substituted Methoxybenzoyl-Aryl-Thiazole as Novel Anticancer Agents: Synthesis, Biological Evaluation and Structure-Activity Relationships - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Benzothiazole derivatives as anticancer agents - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Antitumor benzothiazoles. 26.(1) 2-(3,4-dimethoxyphenyl)-5-fluorobenzothiazole (GW 610, NSC 721648), a simple fluorinated 2-arylbenzothiazole, shows potent and selective inhibitory activity against lung, colon, and breast cancer cell lines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Synthesis and cytotoxic activity of certain benzothiazole derivatives against human MCF-7 cancer cell line - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Anti-Cancer Agents in Medicinal Chemistry [journals.eco-vector.com]
- 13. Synthesis and anticonvulsant activity of 7-alkoxy-triazolo-[3, 4-b]benzo[d]thiazoles - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes & Protocols: A Guide to the Synthesis of 7-Alkoxy-triazolo[3,4-b]benzothiazoles
For Distribution To: Researchers, scientists, and drug development professionals.
Abstract: Thetriazolo[3,4-b]benzothiazole scaffold is a privileged heterocyclic system in medicinal chemistry, exhibiting a wide range of biological activities. The introduction of an alkoxy group at the 7-position can significantly modulate the pharmacokinetic and pharmacodynamic properties of these compounds. This document provides a comprehensive guide to the synthesis of 7-alkoxy-triazolo[3,4-b]benzothiazoles, detailing two primary synthetic strategies, complete with step-by-step protocols, mechanistic insights, and data presentation.
I. Introduction and Strategic Overview
The fusion of a benzothiazole and a triazole ring system creates thetriazolo[3,4-b]benzothiazole core, a scaffold that has garnered significant attention in drug discovery. The benzothiazole moiety is a well-known pharmacophore present in numerous approved drugs, while the triazole ring can enhance metabolic stability and act as a hydrogen bond acceptor. The strategic placement of a 7-alkoxy group on the benzothiazole ring is a common tactic in medicinal chemistry to improve properties such as solubility, cell permeability, and target engagement.
This guide outlines two robust and validated synthetic routes for the preparation of 7-alkoxy-triazolo[3,4-b]benzothiazoles:
-
Strategy A: A convergent approach starting from the commercially available or readily synthesized 2-amino-7-methoxybenzothiazole.
-
Strategy B: A linear approach commencing with the synthesis of 2-hydrazinyl-7-methoxybenzo[d]thiazole, followed by cyclization.
The choice between these strategies will depend on the availability of starting materials, desired scale of synthesis, and the specific functional groups to be introduced on the triazole ring.
II. Synthetic Strategies and Mechanistic Insights
Strategy A: Convergent Synthesis via 2-Amino-7-methoxybenzothiazole
This strategy is highly efficient and allows for the late-stage introduction of diversity on the triazole ring. The core concept involves the conversion of the 2-amino group into a hydrazine, followed by cyclization with a suitable one-carbon synthon.
A plausible synthetic pathway for the formation of the triazolo[3,4-b]benzothiazole ring system involves the reaction of a 2-hydrazinylbenzothiazole intermediate with a carboxylic acid or its derivative. The reaction proceeds through an initial acylation of the hydrazine, followed by an intramolecular cyclization-dehydration to furnish the fused triazole ring. The choice of the carboxylic acid determines the substituent at the 3-position of the final product.
In vitro testing protocols for 7-Methoxybenzo[d]thiazole cytotoxicity
An Application Guide to In Vitro Cytotoxicity Profiling of 7-Methoxybenzo[d]thiazole
Abstract
This comprehensive guide provides a strategic framework and detailed protocols for the in vitro cytotoxicity assessment of this compound, a novel heterocyclic compound with potential pharmacological applications. Moving beyond a simple recitation of steps, this document elucidates the scientific rationale behind assay selection, experimental design, and data interpretation. It is intended for researchers, scientists, and drug development professionals seeking to establish a robust cytotoxicity profile for novel small molecules. The protocols detailed herein—MTT for cell viability, LDH for membrane integrity, and Caspase-3/7 for apoptosis—form an integrated workflow to move from broad toxicity screening to initial mechanistic insights.
Introduction: The Imperative for Early Cytotoxicity Assessment
This compound belongs to the benzothiazole class of heterocyclic compounds, a scaffold known to exhibit a wide range of pharmacological activities, including anticancer properties.[1][2] As with any novel chemical entity destined for therapeutic development, a thorough understanding of its safety profile is paramount. In vitro cytotoxicity assays are indispensable first-tier tools in the preclinical drug development pipeline, offering a rapid and cost-effective means to evaluate a compound's potential to cause cell death.[3][4] This early assessment allows for the ranking of candidate compounds, optimization of chemical structures to reduce toxicity, and informed decision-making before committing to more complex and costly in vivo studies.[5][6]
This guide presents a multi-parametric approach to characterizing the cytotoxic effects of this compound. By integrating assays that measure distinct cellular processes—metabolic activity, membrane integrity, and apoptotic pathways—researchers can build a comprehensive and reliable profile of the compound's interaction with living cells.[7]
Part 1: Foundational Considerations for a Robust Cytotoxicity Study
A successful cytotoxicity study is built upon a well-considered experimental design. The choice of cell model and the understanding of potential mechanisms are critical first steps.
Strategic Selection of Cell Lines
The choice of cell line is arguably the most critical variable in a cytotoxicity assay, as each line possesses unique genetic and phenotypic characteristics that dictate its response to a given compound.[8] The selection should be hypothesis-driven and aligned with the intended therapeutic application of this compound.
Rationale for Selection:
-
Target-Relevant Models: If the compound is being developed as an anti-cancer agent, a panel of cancer cell lines from different tissue origins is appropriate.[8] For example, if targeting breast cancer, cell lines like MCF-7 are commonly used.[1]
-
General Toxicity Screening: To assess general or off-target cytotoxicity, cell lines representing major organs of metabolism and potential toxicity, such as the liver (HepG2) or kidneys (HEK293), are essential.[9]
-
Non-Transformed Cells: Including a "normal," non-cancerous cell line (e.g., human dermal fibroblasts) helps to determine if the compound has a selective effect on cancer cells versus healthy cells.[9]
-
Stem Cells: For the highest sensitivity in screening, human induced pluripotent stem cells (hiPSCs) can be utilized, as they are often more susceptible to cytotoxic insults.[10]
| Cell Line | Origin | Primary Rationale for Use | Reference |
| MCF-7 | Human Breast Adenocarcinoma | Estrogen receptor-positive cancer model; widely used for anti-cancer screening. | [1] |
| HepG2 | Human Liver Carcinoma | Represents the primary site of drug metabolism; crucial for assessing potential hepatotoxicity. | [9] |
| A549 | Human Lung Carcinoma | Common model for lung cancer studies. | [11] |
| HCT-116 | Human Colon Carcinoma | Standard model for colorectal cancer research. | [12] |
| HEK293 | Human Embryonic Kidney | General toxicity screening; easy to culture and transfect. | [9] |
| hTERT Fibroblasts | Immortalized Human Fibroblasts | A "normal" cell control to assess selectivity and general cytotoxicity. | [9] |
Experimental Workflow Design
A tiered or parallel approach to cytotoxicity testing provides the most comprehensive data. The workflow should progress from a general assessment of cell health to more specific inquiries into the mechanism of cell death.
Caption: Tiered experimental workflow for cytotoxicity profiling.
Part 2: Core Cytotoxicity Assay Protocols
The following protocols are presented as self-validating systems, including necessary controls to ensure data integrity.
Protocol 1: MTT Assay for Cell Viability
Principle: This colorimetric assay is a gold standard for assessing cell viability by measuring metabolic activity.[13] In viable cells, mitochondrial dehydrogenase enzymes reduce the yellow tetrazolium salt MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) into an insoluble purple formazan product. The amount of formazan produced is directly proportional to the number of metabolically active, and therefore viable, cells.[13]
Materials:
-
This compound stock solution (in DMSO)
-
MTT solution: 5 mg/mL in sterile PBS, filter-sterilized and stored protected from light.[14][15]
-
Cell culture medium (appropriate for the selected cell line)
-
96-well clear, flat-bottom tissue culture plates
-
Solubilization solution: DMSO or a solution of 10% SDS in 0.01 M HCl.
-
Plate reader capable of measuring absorbance at 540-570 nm.[16]
Step-by-Step Protocol:
-
Cell Seeding: Seed cells in a 96-well plate at a pre-determined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of complete medium. Incubate for 24 hours at 37°C, 5% CO₂ to allow for cell attachment and recovery.
-
Compound Treatment: Prepare serial dilutions of this compound in culture medium. Remove the old medium from the cells and add 100 µL of the compound dilutions to the respective wells.
-
Controls: Include wells for "vehicle control" (medium with the highest concentration of DMSO used) and "untreated control" (medium only).
-
-
Incubation: Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours) at 37°C, 5% CO₂.
-
MTT Addition: Add 10 µL of the 12 mM MTT stock solution to each well.[16] Incubate for 2-4 hours at 37°C, allowing the formazan crystals to form.
-
Formazan Solubilization: Carefully remove all but ~25 µL of the medium from each well. Add 100-150 µL of DMSO to each well and mix thoroughly by pipetting up and down to dissolve the crystals.[16]
-
Absorbance Reading: Read the absorbance at 540 nm or 570 nm using a microplate reader.[16]
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control:
-
% Viability = (Absorbance_Treated / Absorbance_VehicleControl) * 100
-
Protocol 2: LDH Release Assay for Cytotoxicity
Principle: The Lactate Dehydrogenase (LDH) assay quantifies cytotoxicity by measuring the activity of LDH released from cells with damaged plasma membranes.[17][18] LDH is a stable cytoplasmic enzyme present in all cells that is rapidly released into the culture supernatant upon cell lysis or membrane damage. The released LDH catalyzes the conversion of lactate to pyruvate, which is coupled to the reduction of a tetrazolium salt into a colored formazan product, measurable by absorbance.[19]
Materials:
-
Commercially available LDH Cytotoxicity Assay Kit (contains substrate mix, assay buffer, and lysis solution).
-
Treated cell culture plates (from a parallel experiment to the MTT assay).
-
96-well assay plate.
-
Plate reader capable of measuring absorbance at ~490 nm.[19]
Step-by-Step Protocol:
-
Prepare Controls: On the cell plate, designate wells for:
-
Spontaneous LDH Release: Untreated cells.
-
Maximum LDH Release: Untreated cells treated with the kit's Lysis Solution 45 minutes before the assay.
-
Background Control: Medium only.
-
-
Sample Collection: After the compound incubation period, centrifuge the 96-well plate (if using suspension cells). Carefully transfer 50 µL of supernatant from each well to a new 96-well assay plate.
-
Reaction Setup: Prepare the LDH Reaction Solution according to the kit manufacturer's instructions. Add 50 µL of this solution to each well of the assay plate containing the supernatant.
-
Incubation: Incubate the plate at room temperature for 30 minutes, protected from light.
-
Absorbance Reading: Read the absorbance at 490 nm using a microplate reader.[19]
-
Data Analysis: First, subtract the background absorbance from all readings. Then, calculate the percentage of cytotoxicity:
-
% Cytotoxicity = ((Abs_Treated - Abs_Spontaneous) / (Abs_Maximum - Abs_Spontaneous)) * 100
-
Protocol 3: Caspase-Glo® 3/7 Assay for Apoptosis
Principle: A key hallmark of apoptosis, or programmed cell death, is the activation of effector caspases, particularly caspase-3 and caspase-7.[20] These enzymes cleave specific substrates, initiating the disassembly of the cell.[21] This assay utilizes a proluminescent substrate containing the DEVD peptide sequence, which is specific for caspase-3/7.[22] When active caspase-3/7 in apoptotic cells cleaves this substrate, a substrate for luciferase is released, generating a luminescent signal that is directly proportional to the amount of caspase activity.[21][22]
Materials:
-
Caspase-Glo® 3/7 Assay System (or equivalent).
-
Treated cell culture plates (white-walled plates are required for luminescence).
-
Plate reader with luminescence detection capabilities.
Step-by-Step Protocol:
-
Cell Seeding and Treatment: Seed cells in a white-walled 96-well plate and treat with this compound as described in the MTT protocol. Include appropriate vehicle and positive controls (e.g., staurosporine).
-
Reagent Preparation: Reconstitute the Caspase-Glo® 3/7 Reagent according to the manufacturer's instructions. Allow it to equilibrate to room temperature before use.
-
"Add-Mix-Measure" Step: Remove the plate from the incubator and allow it to equilibrate to room temperature. Add 100 µL of the prepared Caspase-Glo® 3/7 Reagent directly to each well.
-
Incubation: Mix the contents of the wells by gentle orbital shaking for 1-2 minutes. Incubate at room temperature for 1-3 hours, protected from light.
-
Luminescence Reading: Measure the luminescence of each well using a plate reader.
-
Data Analysis: The raw luminescence units (RLU) are proportional to caspase activity. Data can be expressed as fold-change in caspase activity relative to the vehicle control:
-
Fold Change = RLU_Treated / RLU_VehicleControl
-
Part 3: Data Interpretation and Integrated Analysis
No single assay can tell the whole story. The power of this approach lies in synthesizing the data from all three assays to build a coherent cytotoxicity profile.
Caption: Interpreting results from multiple cytotoxicity assays.
Interpreting Combined Results:
-
Scenario 1: Cytotoxicity via Apoptosis
-
MTT: Dose-dependent decrease in signal.
-
LDH: Minor or delayed increase in signal (only occurs in late-stage apoptosis/secondary necrosis).
-
Caspase-3/7: Strong, dose-dependent increase in signal.
-
-
Scenario 2: Cytotoxicity via Necrosis
-
MTT: Dose-dependent decrease in signal.
-
LDH: Strong, dose-dependent increase in signal that correlates well with the MTT results.
-
Caspase-3/7: No significant increase in signal.
-
-
Scenario 3: Cytostatic Effect (Growth Inhibition)
-
MTT: Dose-dependent decrease in signal.
-
LDH: No significant increase in signal.
-
Caspase-3/7: No significant increase in signal.
-
Conclusion
The systematic application of the protocols outlined in this guide will enable researchers to generate a robust and multi-faceted in vitro cytotoxicity profile for this compound. By assessing metabolic viability (MTT), membrane integrity (LDH), and apoptotic pathways (Caspase-3/7), this integrated approach provides a clear and reliable foundation for subsequent stages of drug discovery and development. This methodology ensures that decisions regarding the compound's future are based on high-quality, mechanistically informative data.
References
- 1. brieflands.com [brieflands.com]
- 2. Discovery of 4-Substituted Methoxybenzoyl-Aryl-Thiazole as Novel Anticancer Agents: Synthesis, Biological Evaluation and Structure-Activity Relationships - PMC [pmc.ncbi.nlm.nih.gov]
- 3. In Vitro Cytotoxicity Testing for Cancer Drug Development - Alfa Cytology [alfacytology.com]
- 4. kosheeka.com [kosheeka.com]
- 5. histologix.com [histologix.com]
- 6. miltenyibiotec.com [miltenyibiotec.com]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. Highlight report: Cell type selection for toxicity testing - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Selection of Optimal Cell Lines for High-Content Phenotypic Screening - PMC [pmc.ncbi.nlm.nih.gov]
- 12. pdf.benchchem.com [pdf.benchchem.com]
- 13. clyte.tech [clyte.tech]
- 14. broadpharm.com [broadpharm.com]
- 15. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 16. static.igem.wiki [static.igem.wiki]
- 17. LDH assay kit guide: Principles and applications | Abcam [abcam.com]
- 18. What is the principle of LDH assay? | AAT Bioquest [aatbio.com]
- 19. LDH Cytotoxicity Assay Kit | Cell Signaling Technology [cellsignal.com]
- 20. documents.thermofisher.com [documents.thermofisher.com]
- 21. Use of a Caspase Multiplexing Assay to Determine Apoptosis in a Hypothalamic Cell Model - PMC [pmc.ncbi.nlm.nih.gov]
- 22. Caspase-Glo® 3/7 Assay System | Caspase 3 Activity Assay | Apoptosis Detection [worldwide.promega.com]
Application Notes and Protocols: Molecular Docking Studies of 7-Methoxybenzo[d]thiazole Analogs
Introduction: The Therapeutic Potential of the Benzothiazole Scaffold
The benzothiazole core is a privileged heterocyclic scaffold in medicinal chemistry, forming the backbone of numerous compounds with a wide array of pharmacological activities.[1][2][3] These activities include antimicrobial, anticancer, anti-inflammatory, and anticonvulsant properties.[1][2][3][4] The 7-methoxy substitution on the benzo[d]thiazole ring, in particular, has been a focal point in the design of novel therapeutic agents due to its potential to modulate the electronic and steric properties of the molecule, thereby influencing its binding affinity to biological targets.[5] This application note provides a comprehensive guide to conducting molecular docking studies on 7-methoxybenzo[d]thiazole analogs, a critical step in modern structure-based drug design.[6][7] By computationally predicting the binding modes and affinities of these analogs to a specific protein target, researchers can prioritize the synthesis of the most promising candidates, thus accelerating the drug discovery pipeline.[8]
This guide is designed for researchers, scientists, and drug development professionals. It will delve into the causality behind experimental choices, provide self-validating protocols, and be grounded in authoritative scientific literature. We will use the human quinone reductase 2 (NQO2) as an exemplary target, given its role in inflammation and cancer and the established inhibitory potential of benzothiazole derivatives against it.[5][9]
Core Principles of Molecular Docking
Molecular docking is a computational technique that predicts the preferred orientation of one molecule (the ligand) when bound to a second (the receptor, typically a protein) to form a stable complex.[8] The primary goals of molecular docking are twofold:
-
Binding Mode Prediction: To determine the most likely conformation and orientation of the ligand within the receptor's binding site.
-
Binding Affinity Estimation: To estimate the strength of the interaction, usually expressed as a binding energy or docking score.[10][11]
A lower, more negative binding energy generally indicates a more stable protein-ligand complex and, therefore, a higher binding affinity.[10][11][12] This information is invaluable for understanding structure-activity relationships (SAR) and for the rational design of more potent inhibitors.
Experimental Workflow: A Visual Overview
The molecular docking workflow can be systematically broken down into several key stages, from initial preparation to final analysis.
References
- 1. User Guide - HbindViz [psa-lab.github.io]
- 2. m.youtube.com [m.youtube.com]
- 3. Virtual Screening with AutoDock: Theory and Practice - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Discovery of Potent Benzothiazole Inhibitors of Oxidoreductase NQO2, a Target for Inflammation and Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Molecular Docking and In Vitro Anticancer Screening of Synthesized Arylthiazole linked 2H-indol-2-one Derivatives as VEGFR-2 Kinase Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Synthesis, Molecular Docking, and Biological Evaluation of a New Series of Benzothiazinones and Their Benzothiazinyl Acetate Derivatives as Anticancer Agents against MCF-7 Human Breast Cancer Cells and as Anti-Inflammatory Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. mattermodeling.stackexchange.com [mattermodeling.stackexchange.com]
- 12. Autodock Vina Results: Binding Affinity (Kcal/mol) - Bioinformatics and Biostatistics [protocol-online.org]
Application Note & Protocol: Leveraging 7-Methoxybenzo[d]thiazole for Advanced Fluorescent Probe Development
An in-depth technical guide on the application of 7-Methoxybenzo[d]thiazole in the development of fluorescent probes. This document provides detailed protocols, design principles, and data analysis techniques for researchers, scientists, and drug development professionals.
Introduction: The Emergence of this compound in Fluorescence Sensing
The benzothiazole scaffold is a privileged heterocycle in medicinal chemistry and materials science, renowned for its unique photophysical properties, including a rigid structure and extended π-conjugation. Within this class, this compound has emerged as a particularly advantageous building block for the rational design of fluorescent probes. Its electron-donating methoxy group at the 7-position enhances the electron density of the aromatic system, often leading to desirable spectroscopic characteristics such as increased quantum yields and Stokes shifts.
This application note provides a comprehensive guide to utilizing this compound for the development of highly specific and sensitive fluorescent probes. We will explore the design principles, synthesis, and characterization of these probes, with a focus on a practical example for the detection of palladium, a species of significant biological and environmental interest.
Design Principles: Crafting Specificity and Response
The core principle behind a this compound-based probe is the integration of three key components: the fluorophore (this compound), a recognition site (receptor) for the target analyte, and a linker. The sensing mechanism typically relies on an analyte-induced chemical reaction that modulates the electronic properties of the fluorophore, leading to a measurable change in fluorescence.
Commonly employed mechanisms include:
-
Intramolecular Charge Transfer (ICT): The analyte interacts with the receptor, altering the electron-donating or -withdrawing properties of the system and thus modulating the ICT process.
-
Photoinduced Electron Transfer (PET): The analyte suppresses or activates a PET process between the receptor and the fluorophore.
-
Analyte-Specific Chemical Reactions: The probe undergoes a specific chemical transformation upon reaction with the analyte, such as the cleavage of a specific bond, which liberates the fluorophore or alters its conjugation. For example, a probe for palladium might utilize a palladium-catalyzed deallylation reaction to trigger a fluorescence response.
Diagram: General Structure of a this compound Probe
Caption: Generalized structure of a this compound fluorescent probe.
Protocol: Synthesis and Characterization of a Palladium Probe
This section details the synthesis of a representative this compound-based fluorescent probe, MBT-Pd , for the detection of palladium (0). The protocol is adapted from established methodologies in the literature.
Synthesis of MBT-Pd
The synthesis involves a two-step process: first, the synthesis of the 7-methoxy-2-(2-hydroxyphenyl)benzothiazole fluorophore, followed by the attachment of the allyl carbonate recognition group.
Materials:
-
2-Amino-6-methoxybenzothiazole
-
Salicylaldehyde
-
Polyphosphoric acid (PPA)
-
Allyl chloroformate
-
Triethylamine (TEA)
-
Dichloromethane (DCM)
-
Standard laboratory glassware and purification equipment (silica gel for column chromatography)
Step-by-Step Protocol:
-
Synthesis of 7-methoxy-2-(2-hydroxyphenyl)benzothiazole (Fluorophore):
-
In a round-bottom flask, combine 2-amino-6-methoxybenzothiazole (1.0 eq) and salicylaldehyde (1.1 eq).
-
Add polyphosphoric acid (PPA) as a catalyst and solvent.
-
Heat the mixture at 180°C for 4 hours under a nitrogen atmosphere.
-
Cool the reaction mixture to room temperature and pour it into a beaker of ice water.
-
Neutralize with a saturated sodium bicarbonate solution until a precipitate forms.
-
Filter the precipitate, wash with water, and dry under vacuum.
-
Purify the crude product by silica gel column chromatography to yield the pure fluorophore.
-
-
Synthesis of MBT-Pd (Final Probe):
-
Dissolve the synthesized fluorophore (1.0 eq) in anhydrous dichloromethane (DCM).
-
Add triethylamine (TEA) (1.5 eq) to the solution and cool to 0°C in an ice bath.
-
Slowly add allyl chloroformate (1.2 eq) dropwise to the mixture.
-
Allow the reaction to warm to room temperature and stir for 12 hours.
-
Wash the reaction mixture with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the final product by silica gel column chromatography.
-
Diagram: Synthesis Workflow for MBT-Pd
Caption: Step-by-step workflow for the synthesis of the MBT-Pd probe.
Characterization
-
Structural Verification: Confirm the structure of the synthesized compounds using ¹H NMR, ¹³C NMR, and High-Resolution Mass Spectrometry (HRMS).
-
Photophysical Properties: Determine the absorption and emission spectra, molar absorptivity, and fluorescence quantum yield.
Protocol: Analytical Performance Evaluation
General Spectroscopic Measurements
-
Prepare a stock solution of the MBT-Pd probe (e.g., 1 mM in DMSO).
-
Prepare a working solution by diluting the stock solution in a suitable buffer (e.g., PBS, pH 7.4) to the desired final concentration (e.g., 10 µM).
-
Record the fluorescence emission spectrum (e.g., excitation at 370 nm) of the probe solution.
-
Add increasing concentrations of a palladium(0) source (e.g., tetrakis(triphenylphosphine)palladium(0)).
-
Record the fluorescence spectrum after each addition, allowing for a sufficient incubation period for the reaction to complete.
-
Plot the fluorescence intensity at the emission maximum as a function of the palladium concentration.
Determination of Quantum Yield (Φ)
The fluorescence quantum yield can be determined using a relative method with a well-characterized standard.
-
Select a Reference Standard: Choose a standard with an emission range similar to the probe (e.g., quinine sulfate in 0.1 M H₂SO₄, Φ = 0.54).
-
Prepare a Series of Dilutions: Prepare a series of solutions of both the probe and the reference standard with low absorbance values (< 0.1) at the excitation wavelength.
-
Measure Absorbance and Fluorescence: For each solution, measure the absorbance at the excitation wavelength and the integrated fluorescence intensity.
-
Plot Data: Plot the integrated fluorescence intensity versus absorbance for both the probe and the standard.
-
Calculate Quantum Yield: The quantum yield is calculated using the following equation:
Φprobe = Φstd * (mprobe / mstd) * (η2probe / η2std)
Where:
-
Φ is the quantum yield.
-
m is the slope from the plot of integrated fluorescence intensity vs. absorbance.
-
η is the refractive index of the solvent.
-
Selectivity and Interference Studies
To establish the trustworthiness of the probe, its selectivity for the target analyte over other potentially interfering species is critical.
-
Prepare solutions of the probe with various metal ions and biologically relevant species (e.g., Na⁺, K⁺, Ca²⁺, Mg²⁺, Zn²⁺, Fe³⁺, Cu²⁺, biothiols like glutathione). The concentration of these species should be significantly higher than that of the target analyte.
-
Add the target analyte (palladium) to a separate probe solution as a positive control.
-
Measure and compare the fluorescence response for each species. An ideal probe will show a significant fluorescence change only in the presence of the target analyte.
Data Presentation: Expected Performance of MBT-Pd
The following table summarizes the typical photophysical and analytical performance data for a this compound-based palladium probe.
| Parameter | Value | Conditions |
| Absorption Max (λabs) | ~365 nm | PBS Buffer (pH 7.4) |
| Emission Max (λem) | ~450 nm | PBS Buffer (pH 7.4) |
| Quantum Yield (Φ) | < 0.01 (Probe alone) | PBS Buffer (pH 7.4) |
| Quantum Yield (Φ) | > 0.20 (Probe + Pd(0)) | PBS Buffer (pH 7.4) |
| Limit of Detection (LOD) | 10-50 nM | S/N = 3 |
| Response Time | < 10 minutes | Room Temperature |
Diagram: Sensing Mechanism of MBT-Pd
Caption: The sensing mechanism involves a Pd(0)-catalyzed reaction that releases the highly fluorescent fluorophore.
Application in Biological Systems: Cell Imaging Protocol
Note: This is a generalized protocol. Specific cell lines and imaging systems may require optimization.
-
Cell Culture: Culture the desired cell line (e.g., HeLa cells) on a glass-bottom dish suitable for fluorescence microscopy.
-
Probe Loading:
-
Wash the cells with phosphate-buffered saline (PBS).
-
Incubate the cells with a solution of the MBT-Pd probe (e.g., 5-10 µM in cell culture medium) for 30 minutes at 37°C.
-
Wash the cells again with PBS to remove any excess probe.
-
-
Analyte Treatment:
-
Incubate one set of cells (the experimental group) with a solution containing a palladium source for a specified time.
-
Incubate another set of cells (the control group) with the vehicle only.
-
-
Fluorescence Imaging:
-
Image the cells using a fluorescence microscope equipped with appropriate filters (e.g., DAPI or blue channel).
-
Acquire images from both the control and experimental groups to compare the fluorescence intensity.
-
Conclusion and Future Outlook
This compound is a versatile and powerful platform for the development of next-generation fluorescent probes. Its favorable photophysical properties and synthetic accessibility allow for the creation of probes for a wide range of analytes with high sensitivity and selectivity. The protocols and principles outlined in this guide provide a solid foundation for researchers to design and implement these valuable tools in their own work, from fundamental chemical sensing to advanced biological imaging. Future work in this area may focus on developing two-photon probes for deeper tissue imaging and activatable theranostic agents for targeted drug delivery and therapy.
Troubleshooting & Optimization
Optimizing reaction conditions for 7-Methoxybenzo[d]thiazole synthesis
Answering the call of researchers, scientists, and drug development professionals, this Technical Support Center is dedicated to the nuanced synthesis of 7-Methoxybenzo[d]thiazole. As a Senior Application Scientist, my goal is to move beyond mere protocols and provide a framework of chemical logic and field-tested insights. This guide is structured to empower you to not only execute the synthesis but to intelligently troubleshoot and optimize it.
Core Synthesis Pathway: An Overview
The synthesis of the benzothiazole scaffold is a cornerstone of heterocyclic chemistry, with broad applications in medicinal chemistry and materials science.[1][2] The most prevalent and versatile method for constructing 2-substituted benzothiazoles involves the condensation of a 2-aminothiophenol with a suitable electrophile.[3] For the synthesis of the parent this compound (where the 2-position is unsubstituted), the reaction typically involves the cyclization of 2-amino-3-methoxybenzenethiol with formic acid or a derivative thereof.
The general mechanism involves an initial nucleophilic attack of the more nucleophilic amino group onto the carbonyl carbon of formic acid, forming a formamide intermediate. This is followed by an acid-catalyzed intramolecular cyclization, where the thiol group attacks the protonated amide, and subsequent dehydration yields the aromatic benzothiazole ring.
Below is a diagram illustrating the proposed mechanistic pathway.
Caption: Proposed reaction mechanism for the synthesis of this compound.
Troubleshooting and FAQ Guide
This section addresses the common pitfalls and questions that arise during the synthesis of this compound.
Q1: My reaction yield is consistently low or I'm getting no product. What are the primary factors to investigate?
Low yields are a frequent challenge in heterocyclic synthesis and can stem from several sources. A systematic approach is the most effective way to troubleshoot this issue.[4]
-
Purity of Starting Materials: The starting material, 2-amino-3-methoxybenzenethiol, is highly susceptible to oxidation. The thiol (-SH) group can readily oxidize to form a disulfide (-S-S-) bridge between two molecules. This disulfide byproduct is unreactive in the desired cyclization pathway.
-
Expert Insight: Always use freshly acquired 2-aminothiophenol or purify older batches before use. It is advisable to handle this reagent under an inert atmosphere (e.g., nitrogen or argon) to minimize air oxidation.[5]
-
-
Suboptimal Reaction Conditions: Temperature and reaction time are critical parameters.[4]
-
Temperature: While some benzothiazole syntheses proceed at room temperature, the cyclization with formic acid often requires heat to drive the dehydration step.[5] If the yield is low, a gradual increase in temperature may be beneficial. However, excessive heat can lead to decomposition or tar formation.[6]
-
Reaction Time: Insufficient reaction time will lead to incomplete conversion. Monitor the reaction's progress using Thin-Layer Chromatography (TLC) to determine the optimal duration.[5]
-
-
Atmospheric Contamination: As mentioned, the thiol is sensitive to oxygen. Furthermore, the reaction intermediates can be sensitive to moisture. Ensure you are using dry solvents and proper inert atmosphere techniques if required.[4]
Q2: I'm observing a significant amount of byproducts. How can I identify and minimize them?
Byproduct formation complicates purification and reduces the overall yield.[5]
-
Oxidative Dimerization: The most common byproduct is the disulfide dimer of 2-amino-3-methoxybenzenethiol. Its formation is visually indicated by the reaction mixture turning cloudy or precipitating a solid.
-
Solution: Performing the reaction under a blanket of nitrogen or argon is the most effective way to prevent this side reaction.[5]
-
-
Over-oxidation: In syntheses that use an explicit oxidizing agent (less common for this specific parent compound but relevant for derivatives), controlling the stoichiometry is crucial to prevent oxidation of the thiazole ring itself.[5]
-
Tar Formation: The appearance of dark, tar-like substances often points to product or reactant decomposition at elevated temperatures, especially in the presence of strong acids.[6]
-
Solution: Consider running the reaction at a lower temperature for a longer period. Ensure the acid catalyst concentration is optimal and not excessive.
-
Q3: What is the best way to monitor the reaction's progress?
Effective reaction monitoring is key to achieving optimal yield and minimizing side reactions.
-
Thin-Layer Chromatography (TLC): TLC is an indispensable tool for qualitatively tracking the consumption of starting materials and the formation of the product.[5]
-
Procedure: Spot the reaction mixture alongside the starting material(s) on a TLC plate.
-
Solvent System: A good starting point for a solvent system is a mixture of hexanes and ethyl acetate. Aim for a retention factor (Rf) of ~0.3-0.4 for your target compound.[7]
-
Visualization: The this compound product is UV active and can be visualized under a UV lamp.[5]
-
Q4: I'm struggling with the purification of my final product. What are the recommended methods?
Purification can be challenging, especially if side reactions have occurred.
-
Column Chromatography: This is the most common method for purifying benzothiazole derivatives.[8]
-
Stationary Phase: Standard silica gel is typically used. However, some N-heterocycles can be sensitive to the acidic nature of silica, leading to streaking or decomposition.[7] If you observe this, consider using neutralized silica gel or basic alumina.[5]
-
Eluent: A gradient of ethyl acetate in hexane is often effective. Start with a low polarity mixture and gradually increase the ethyl acetate concentration.
-
-
Recrystallization: If the crude product is relatively clean, recrystallization can be a highly effective method for obtaining very pure crystalline material.[7]
-
Solvent Selection: The ideal solvent dissolves the compound when hot but not when cold. Ethanol, methanol, or mixtures of ethyl acetate and hexanes are common choices. Finding the right solvent often requires some trial and error.[7]
-
Optimization of Reaction Conditions
The following table summarizes key parameters and their impact on the synthesis of this compound.
| Parameter | Condition | Rationale & Expert Insight | Potential Issues |
| Solvent | DMF, DMSO, Ethanol | The choice of solvent can influence reaction rate and solubility. DMF and DMSO are polar aprotic solvents that can facilitate the reaction.[5] | High-boiling point solvents like DMF/DMSO can be difficult to remove. |
| Catalyst | Acid (e.g., H₂SO₄, HCl) | An acid catalyst is typically required to protonate the formamide intermediate, facilitating the intramolecular cyclization and final dehydration step. | Excess acid can lead to charring or side reactions.[6] |
| Temperature | Room Temp to Reflux | Often requires heating to overcome the activation energy for cyclization and dehydration.[5] Start with moderate heat (e.g., 80 °C) and adjust based on TLC monitoring. | High temperatures can cause decomposition.[6] |
| Atmosphere | Inert (Nitrogen/Argon) | Crucial for preventing the oxidation of the 2-aminothiophenol starting material to its disulfide dimer.[5] | Failure to maintain an inert atmosphere is a leading cause of low yields. |
Experimental Protocol and Workflow
This section provides a general workflow for the synthesis and purification process.
Caption: A typical workflow for the synthesis and purification of this compound.
Step-by-Step Protocol
This is a representative protocol and may require optimization.[5]
-
Reaction Setup: To a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add 2-amino-3-methoxybenzenethiol (1.0 mmol, 1 equiv.). Add a suitable solvent such as ethanol (5-10 mL).
-
Inert Atmosphere: Flush the flask with nitrogen or argon for 5-10 minutes.
-
Reagent Addition: Add formic acid (1.2 mmol, 1.2 equiv.) to the stirred solution.
-
Heating and Monitoring: Heat the reaction mixture to 80 °C. Monitor the reaction progress by TLC every 30-60 minutes.
-
Work-up: Once the reaction is complete (as indicated by TLC), allow the mixture to cool to room temperature. Pour the mixture into a beaker containing ice-cold saturated sodium bicarbonate solution to neutralize the acid.
-
Extraction: Extract the aqueous mixture with ethyl acetate (3 x 20 mL). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purification: Purify the resulting crude residue by flash column chromatography on silica gel using a gradient of ethyl acetate in hexanes or by recrystallization.
Troubleshooting Decision Tree
When encountering issues, this logical guide can help pinpoint the problem.
Caption: A decision tree for troubleshooting low-yield reactions.
References
- 1. Synthetic strategies towards benzothiazole-based compounds of therapeutic potency: experimental, investigational and approved drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Recent Advances in Synthesis of Benzothiazole Compounds Related to Green Chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. Discovery of Potent Benzothiazole Inhibitors of Oxidoreductase NQO2, a Target for Inflammation and Cancer - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Purification of 7-Methoxybenzo[d]thiazole Derivatives
This guide is designed for researchers, scientists, and drug development professionals to navigate the common and complex purification challenges associated with 7-Methoxybenzo[d]thiazole derivatives. Drawing from established methodologies and field expertise, this document provides in-depth troubleshooting guides and frequently asked questions to ensure the successful isolation of these valuable compounds.
I. Troubleshooting Guide: Common Purification Issues
This section addresses specific problems encountered during the purification of this compound derivatives in a practical question-and-answer format.
Chromatography Troubleshooting
Question 1: I'm observing poor separation and overlapping peaks during column chromatography of my this compound derivative. What are the likely causes and how can I fix this?
Answer: This is a frequent challenge stemming from several factors. A systematic approach is best to identify and resolve the issue.
Possible Cause 1: Inappropriate Solvent System.
-
Expertise & Experience: The polarity of the eluent is critical for achieving good separation on silica gel. This compound derivatives possess moderate polarity due to the methoxy group and the nitrogen and sulfur heteroatoms. Your solvent system must be fine-tuned to exploit the subtle polarity differences between your target compound and impurities.
-
Solution:
-
Systematic TLC Analysis: Before attempting column chromatography, perform a thorough analysis using Thin Layer Chromatography (TLC) with a variety of solvent systems. Test different ratios of a non-polar solvent (e.g., hexane or petroleum ether) and a moderately polar solvent (e.g., ethyl acetate or dichloromethane).
-
Adjusting Polarity: If your compound and impurities have a very low Rf value (retention factor), the solvent system is not polar enough. Gradually increase the proportion of the polar solvent. Conversely, if the spots run to the top of the TLC plate (high Rf), decrease the solvent polarity.[1] A good target Rf for the desired compound is typically between 0.2 and 0.4 for optimal separation on a column.
-
Possible Cause 2: Column Overloading.
-
Expertise & Experience: Overloading the column is a common mistake that leads to broad, overlapping bands. The stationary phase has a finite capacity for sample adsorption.
-
Solution:
Possible Cause 3: Compound Instability on Silica Gel.
-
Expertise & Experience: The acidic nature of standard silica gel can sometimes cause degradation of sensitive compounds. Benzothiazoles can be susceptible to decomposition under acidic conditions.[2]
-
Solution:
-
Test for Stability: Spot your compound on a TLC plate and let it sit for a few hours. Then, elute the plate and check for the appearance of new spots, which would indicate degradation.[3]
-
Use Deactivated Silica: If instability is confirmed, consider using deactivated silica gel (by adding a small percentage of a base like triethylamine to the eluent) or an alternative stationary phase like alumina (neutral or basic).[3]
-
Question 2: My this compound derivative is not eluting from the column, even with a highly polar solvent system. What should I do?
Answer: This issue, while frustrating, can usually be resolved by understanding the interactions between your compound and the stationary phase.
Possible Cause 1: Very High Polarity or Strong Adsorption.
-
Expertise & Experience: Certain functional groups on your derivative might be interacting very strongly with the silanol groups of the silica gel, leading to irreversible adsorption.
-
Solution:
-
Gradient Elution: Employ a gradient elution, starting with a non-polar solvent and gradually increasing the polarity. This can help to sequentially elute compounds with varying polarities.[1]
-
Alternative Stationary Phases: Consider using a different stationary phase. Florisil or alumina can be effective alternatives for compounds that bind too strongly to silica.[3]
-
Possible Cause 2: Compound Precipitation on the Column.
-
Expertise & Experience: If the solubility of your compound in the chosen eluent is low, it may precipitate at the top of the column, especially if it was loaded in a more soluble solvent that has since been flushed away.
-
Solution:
-
Solubility Testing: Ensure your compound is soluble in the mobile phase you are using for elution.
-
Modify the Mobile Phase: Add a small amount of a stronger, more solubilizing solvent to your eluent system.
-
Crystallization Troubleshooting
Question 3: I'm trying to purify my this compound derivative by recrystallization, but it's "oiling out" instead of forming crystals. How can I resolve this?
Answer: "Oiling out" occurs when the solid melts in the hot solvent or when the solution becomes supersaturated at a temperature above the compound's melting point. This is a common issue with heterocyclic compounds.[4]
Possible Cause 1: Solution is Supersaturated or Cooled Too Quickly.
-
Expertise & Experience: Rapid cooling does not allow sufficient time for the ordered arrangement of molecules into a crystal lattice, leading to the formation of an amorphous oil.
-
Solution:
-
Slow Cooling: Allow the hot, saturated solution to cool slowly to room temperature, and then gradually cool it further in an ice bath.
-
Induce Crystallization: If crystals do not form, try scratching the inside of the flask with a glass rod at the surface of the solution to create nucleation sites. Adding a seed crystal of the pure compound can also be very effective.[5]
-
Possible Cause 2: Presence of Impurities.
-
Expertise & Experience: Impurities can interfere with crystal lattice formation and lower the melting point of the mixture, promoting oiling out.
-
Solution:
-
Pre-purification: Perform a quick preliminary purification, such as passing the crude material through a short plug of silica gel, to remove major impurities before attempting recrystallization.[1]
-
Charcoal Treatment: If colored impurities are present, adding a small amount of activated charcoal to the hot solution can help to adsorb them. Be cautious not to add too much, as it can also adsorb your product.[5]
-
Possible Cause 3: Inappropriate Solvent Choice.
-
Expertise & Experience: The ideal recrystallization solvent should dissolve the compound well when hot but poorly when cold.
-
Solution:
-
Systematic Solvent Screening: Test the solubility of your compound in a range of solvents with varying polarities. Common solvents for benzothiazole derivatives include ethanol, methanol, and mixtures like hexane/ethyl acetate.[4][6]
-
Use a Solvent Pair: If a single solvent is not ideal, a two-solvent system (one in which the compound is soluble and one in which it is insoluble) can be effective. Dissolve the compound in the minimum amount of the hot "good" solvent and then slowly add the "bad" solvent until the solution becomes cloudy. Reheat to clarify and then allow to cool slowly.[4]
-
| Solvent System | Polarity | Suitability for this compound Derivatives |
| Ethanol/Water | High | Good for more polar derivatives. The compound should be soluble in hot ethanol and insoluble in water. |
| Hexane/Ethyl Acetate | Low-Med | A versatile system. Adjust the ratio to achieve the desired solubility profile. |
| Dichloromethane/Hexane | Low-Med | Another common choice, particularly for less polar derivatives. |
| Toluene | Low | Can be effective for compounds that are prone to sublimation and have good aromatic stacking potential.[4] |
II. Frequently Asked Questions (FAQs)
Q1: What are the most common impurities I should expect when synthesizing this compound derivatives?
A1: The impurities will largely depend on the synthetic route. However, some common side products include:
-
Unreacted Starting Materials: Such as the corresponding 2-amino-thiophenol or aldehyde/carboxylic acid.[7]
-
Over-oxidation Products: The sulfur atom in the thiazole ring can be susceptible to oxidation.
-
Side-products from Ring Formation: Incomplete cyclization or alternative cyclization pathways can lead to various impurities.
-
Positional Isomers: Depending on the substitution pattern of the precursors, the formation of other isomers is possible.
Q2: How do I choose the best purification technique for my specific this compound derivative?
A2: The choice of purification method depends on the physical state of your compound, its stability, and the nature of the impurities.[1][8]
-
Flowchart for Selecting a Purification Method:
References
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. Purification [chem.rochester.edu]
- 4. Reagents & Solvents [chem.rochester.edu]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. openaccesspub.org [openaccesspub.org]
Benzothiazole Cyclization Technical Support Center: A Guide to Troubleshooting Side Reactions
Welcome to the Technical Support Center for benzothiazole synthesis. This guide is designed for researchers, scientists, and professionals in drug development who are navigating the complexities of benzothiazole cyclization. Instead of a rigid manual, you will find a dynamic resource that addresses the common—and often frustrating—challenges encountered in the lab. Here, we delve into the "why" behind the "how," offering solutions grounded in mechanistic insights and practical experience to help you optimize your reactions, improve yields, and minimize impurities.
Frequently Asked Questions (FAQs)
Q1: What are the most common methods for synthesizing the benzothiazole core structure?
A1: The most prevalent and versatile method for synthesizing 2-substituted benzothiazoles is the condensation of 2-aminothiophenol with various carbonyl compounds, such as aromatic aldehydes, carboxylic acids, acyl chlorides, or nitriles.[1][2] Another significant route is the Jacobson cyclization, which involves the radical cyclization of thiobenzanilides.[1][2] Modern approaches also utilize green chemistry principles, including microwave-assisted synthesis and the use of environmentally benign solvents like water to drive the reaction.[3][4]
Q2: How can I monitor the progress of my benzothiazole cyclization reaction?
A2: Thin-layer chromatography (TLC) is a straightforward and effective technique for monitoring the reaction's progress.[3] By co-spotting the reaction mixture with your starting materials (2-aminothiophenol and the corresponding aldehyde or acid), you can visually track the consumption of reactants and the formation of the benzothiazole product. Visualization is typically achieved using a UV lamp or an iodine chamber.[3]
Q3: What are some key safety precautions when working with 2-aminothiophenol?
A3: 2-Aminothiophenol is susceptible to oxidation by atmospheric oxygen, which can compromise its purity and impact your reaction yield.[3][5] It is advisable to use a freshly opened bottle or to purify it before use. Handling it under an inert atmosphere, such as nitrogen or argon, is a good practice. As a thiol, it also has a strong, unpleasant odor and should always be handled in a well-ventilated fume hood. Always consult the Safety Data Sheet (SDS) for comprehensive handling information.[3]
Troubleshooting Guide: Common Side Reactions and Solutions
Problem 1: Low or No Product Yield
A diminished yield is one of the most frequent hurdles in benzothiazole synthesis. The root cause often lies in one or more of the following factors:
Potential Causes & Recommended Solutions
| Potential Cause | Scientific Rationale & Troubleshooting Steps |
| Poor Quality of Starting Materials | 2-Aminothiophenol is prone to oxidation, forming a disulfide impurity that will not participate in the desired cyclization. Ensure the purity of your 2-aminothiophenol and the carbonyl compound. Using a freshly opened bottle or purifying the 2-aminothiophenol by distillation or recrystallization before use is highly recommended.[3][5] |
| Suboptimal Reaction Temperature | The energy barrier for cyclization can be sensitive to temperature. Some reactions proceed efficiently at room temperature, while others require heating to overcome the activation energy.[3] If your yield is low, incrementally increasing the temperature may be beneficial. Conversely, if you observe the formation of degradation products at higher temperatures, lowering the temperature is advised. |
| Inefficient Catalyst | The choice of catalyst is critical, especially for less reactive starting materials like carboxylic acids.[3] For condensations with carboxylic acids, catalysts like polyphosphoric acid (PPA) or methanesulfonic acid/silica gel can be effective.[3][4] For aldehyde condensations, a range of catalysts from Lewis acids to green options like L-proline under microwave irradiation have proven effective.[6][7] |
| Incomplete Oxidation of the Intermediate | The reaction proceeds through a benzothiazoline intermediate, which must be oxidized to the final aromatic benzothiazole.[5] In many cases, atmospheric oxygen is a sufficient oxidant, particularly when the reaction is left open to the air.[5] If the reaction stalls at the dihydro-benzothiazole stage, the inclusion of a mild oxidant like hydrogen peroxide (H₂O₂), often with an acid co-catalyst like HCl, can drive the reaction to completion.[4][5] |
Problem 2: Formation of Unexpected Side Products
The appearance of unknown spots on your TLC plate or extra peaks in your NMR spectrum can be perplexing. Here are some common culprits and how to address them:
Q: My main side product appears to be the uncyclized Schiff base. How can I promote full cyclization?
A: The formation of the intermediate Schiff base (an imine) from the reaction of 2-aminothiophenol and an aldehyde is the first step. Incomplete cyclization suggests that the subsequent intramolecular nucleophilic attack of the thiol group is sluggish.[3]
-
Catalyst Choice: The catalyst plays a pivotal role in promoting efficient cyclization. Acid catalysts, for instance, can activate the imine for nucleophilic attack. Experimenting with different catalysts and optimizing the catalyst loading is a key strategy.
-
Reaction Conditions: Increasing the reaction temperature or extending the reaction time can often provide the necessary energy to overcome the activation barrier for cyclization.
Q: I am observing the formation of a dimeric or bis-benzothiazole impurity. What causes this and how can I prevent it?
A: The formation of bis-benzothiazole impurities can occur, particularly under certain oxidative conditions. This side reaction can be minimized by carefully controlling the stoichiometry of the reactants and the reaction conditions. Using a slight excess of the 2-aminothiophenol may help to consume the aldehyde before it can participate in dimerization reactions.
Workflow for Benzothiazole Synthesis and Troubleshooting
Caption: A general workflow for benzothiazole synthesis and troubleshooting.
Problem 3: Purification Challenges
Isolating your pure benzothiazole derivative can sometimes be as challenging as the synthesis itself.
Q: My product and impurities have very similar polarities, making column chromatography difficult. What are my options?
A: When co-elution is an issue, consider these alternative strategies:
-
Recrystallization: This is often the most effective method for purifying solid products. Experiment with different solvent systems to find one where your product has high solubility at elevated temperatures and low solubility at room temperature or below.
-
Solvent System Optimization for Chromatography: If you must use column chromatography, a systematic screen of different solvent systems (e.g., switching from ethyl acetate/hexane to dichloromethane/methanol) can sometimes achieve the necessary separation.
-
Alternative Stationary Phases: If your compound is sensitive to the acidic nature of silica gel, consider using neutral or basic alumina for your column.[3]
Q: My product is an oil and is difficult to purify. What should I do?
A: Oily products can be challenging to handle. One effective strategy is to convert the oily product into a solid derivative, such as a salt (if the benzothiazole has a basic nitrogen). This solid can then be easily purified by recrystallization. After purification, the salt can be neutralized to regenerate the pure, oily benzothiazole.[3]
Mechanism of Benzothiazole Formation from 2-Aminothiophenol and an Aldehyde
Caption: The general mechanism of benzothiazole formation.
Experimental Protocols
General Protocol for the Synthesis of 2-Arylbenzothiazoles from Aldehydes
This protocol is a general guideline and may require optimization for specific substrates.
-
Reaction Setup: In a round-bottom flask, dissolve 2-aminothiophenol (1.0 mmol) and the desired aromatic aldehyde (1.0 mmol) in a suitable solvent such as ethanol, DMF, or DMSO (5-10 mL).[3]
-
Catalyst Addition: To this stirred solution, add the chosen catalyst. For example, a catalytic amount of iodine or a mixture of H₂O₂/HCl can be used.[3] The optimal catalyst and its loading should be determined experimentally.
-
Reaction Conditions: Stir the reaction mixture at the desired temperature (ranging from room temperature to reflux) for the required time (typically 1 to 24 hours).[3]
-
Monitoring: Monitor the progress of the reaction by TLC until the starting materials are consumed.[5]
-
Work-up: Upon completion, pour the reaction mixture into a beaker of ice-cold water to precipitate the product.[5]
-
Isolation and Purification: Collect the precipitated solid by vacuum filtration, wash with water, and dry. Further purification can be achieved by recrystallization from a suitable solvent (e.g., ethanol) or by column chromatography.[3][5]
References
- 1. researchgate.net [researchgate.net]
- 2. ijper.org [ijper.org]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. Recent Advances in Synthesis of Benzothiazole Compounds Related to Green Chemistry [mdpi.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. L-Proline Catalyzed Condensation Reaction of Aldehyde or Carboxylic Acid with 2-Aminothiophenol under Solvent-Free and Microwave Irradiation - Journal of Applied Science and Engineering [jase.tku.edu.tw]
- 7. researchgate.net [researchgate.net]
Technical Support Center: Method Refinement for Scaling Up 7-Methoxybenzo[d]thiazole Production
Welcome to the technical support center for the synthesis and scale-up of 7-Methoxybenzo[d]thiazole. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, actionable insights into optimizing the production of this valuable heterocyclic compound. Here, we move beyond simple protocols to explain the "why" behind experimental choices, ensuring a robust and reproducible scale-up process.
I. Foundational Synthesis Strategy: An Overview
The construction of the this compound core typically relies on the condensation of a substituted o-aminothiophenol with a suitable one-carbon synthon. The most common and direct route involves the reaction of 2-amino-6-methoxybenzenethiol with an appropriate reagent to form the thiazole ring.
A prevalent synthetic approach is the reaction of 2-amino-6-methoxybenzenethiol with an aldehyde, followed by an oxidative cyclization. This method is often favored for its reliability and the availability of starting materials.[1][2]
II. Troubleshooting Guide & FAQs: Navigating Scale-Up Challenges
Scaling up any chemical synthesis introduces challenges that may not be apparent at the bench scale. This section addresses common issues encountered during the production of this compound in a question-and-answer format.
A. Reaction Initiation & Reagent Purity
Q1: My reaction is sluggish or fails to initiate. What are the likely causes?
A1: Several factors can contribute to a slow or stalled reaction:
-
Purity of 2-amino-6-methoxybenzenethiol: This starting material is susceptible to oxidation.[3] The presence of disulfide impurities can significantly hinder the reaction. It is crucial to use freshly prepared or purified 2-amino-6-methoxybenzenethiol. If oxidation is suspected, the disulfide can be reduced back to the thiol using a mild reducing agent like sodium borohydride.
-
Inadequate Activation of the C1 Synthon: When using reagents like formic acid or triethyl orthoformate, acid catalysis is often necessary to generate the reactive electrophile. Ensure your acid catalyst is active and present in the correct stoichiometric amount.
-
Solvent Quality: The presence of water can interfere with the reaction, especially when using water-sensitive reagents. Ensure you are using anhydrous solvents.
Q2: I'm observing multiple spots on my TLC, even at the beginning of the reaction. What's happening?
A2: This often points to issues with starting material purity. The presence of regioisomers of the aminothiophenol or impurities in your C1 synthon can lead to the formation of multiple products from the outset. Always verify the purity of your starting materials by NMR and/or LC-MS before commencing a large-scale reaction.
B. Yield Optimization & Side Reactions
Q3: My yields are consistently low. How can I improve them?
A3: Low yields can stem from several factors. Here's a systematic approach to optimization:
-
Reaction Temperature: The optimal temperature is a balance between reaction rate and the formation of side products.[3] If the reaction is slow, a gradual increase in temperature may be beneficial. However, if you observe an increase in impurities, consider lowering the temperature and extending the reaction time.
-
Stoichiometry: Carefully control the stoichiometry of your reactants. An excess of either the aminothiophenol or the C1 synthon can lead to side reactions. A 1:1 to 1:1.2 ratio of aminothiophenol to the C1 synthon is a good starting point for optimization.
-
Choice of Oxidant (if applicable): In syntheses involving an oxidative cyclization step, the choice and amount of oxidant are critical. Over-oxidation can lead to the formation of sulfoxides or sulfones, while insufficient oxidation will result in incomplete conversion. Common oxidants include hydrogen peroxide, air, or iodine.[4][5]
Q4: What are the most common side products, and how can I minimize their formation?
A4: The primary side products in this synthesis are typically:
-
Disulfide of 2-amino-6-methoxybenzenethiol: This forms due to oxidation of the starting material. Minimizing exposure to air and using an inert atmosphere (Nitrogen or Argon) can mitigate this.[3]
-
Over-oxidation products: As mentioned, sulfoxides and sulfones can form if the oxidation step is not carefully controlled.
-
Polymeric materials: Under harsh acidic or high-temperature conditions, undesired polymerization can occur.
To minimize these, focus on:
-
Using high-purity starting materials.
-
Maintaining an inert atmosphere.
-
Careful control of reaction temperature.
-
Optimizing the type and amount of oxidant.
C. Work-up & Purification
Q5: The work-up procedure is generating an emulsion, making extraction difficult. What can I do?
A5: Emulsions during aqueous work-up are common in large-scale reactions. To break them:
-
Add a saturated brine solution.
-
Filter the mixture through a pad of celite.
-
If the issue persists, consider a solvent swap to a less emulsion-prone solvent system.
Q6: I'm struggling to achieve high purity of the final product by column chromatography. Are there alternative purification methods?
A6: While column chromatography is a standard technique, for large-scale purification, it can be cumbersome. Consider the following:
-
Recrystallization: If your product is a solid, recrystallization is often the most effective method for achieving high purity on a large scale. Experiment with different solvent systems to find one that provides good recovery and high purity.
-
Trituration: Slurrying the crude product in a solvent in which the impurities are soluble but the product is not can be a simple and effective purification step.
-
Acid-Base Extraction: As this compound is a basic compound, an acid-base extraction can be used to separate it from non-basic impurities. Dissolve the crude material in an organic solvent and extract with a dilute acid (e.g., 1M HCl). The aqueous layer containing the protonated product can then be basified and the pure product extracted with an organic solvent.
III. Experimental Protocols & Data
A. Synthesis of this compound
This protocol provides a general framework. Optimization of specific parameters may be required based on your laboratory setup and scale.
Step 1: Synthesis of 2-Amino-6-methoxybenzenethiol
This intermediate is often prepared from 2-amino-6-methoxybenzonitrile via a multi-step process. Due to the complexity and potential hazards, it is often more practical to source this starting material from a commercial supplier.
Step 2: Cyclization to form this compound
| Parameter | Recommended Condition | Notes |
| Reactants | 2-Amino-6-methoxybenzenethiol, Triethyl orthoformate | Triethyl orthoformate serves as the C1 synthon. |
| Catalyst | p-Toluenesulfonic acid (catalytic amount) | An acid catalyst is required to facilitate the reaction. |
| Solvent | Toluene or Xylene | A high-boiling, non-polar solvent is ideal. |
| Temperature | Reflux (typically 110-140 °C) | The reaction is driven by the removal of ethanol. |
| Reaction Time | 4-12 hours | Monitor by TLC until starting material is consumed. |
Protocol:
-
To a round-bottom flask equipped with a Dean-Stark apparatus and a condenser, add 2-amino-6-methoxybenzenethiol (1 equivalent), toluene, and a catalytic amount of p-toluenesulfonic acid.
-
Add triethyl orthoformate (1.2 equivalents) to the mixture.
-
Heat the reaction mixture to reflux and collect the ethanol that azeotropes with toluene in the Dean-Stark trap.
-
Monitor the reaction progress by TLC.
-
Once the reaction is complete, cool the mixture to room temperature.
-
Wash the organic layer with a saturated sodium bicarbonate solution and then with brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography or recrystallization.
B. Visualizing the Workflow
The following diagram illustrates the key steps in the synthesis and potential troubleshooting points.
Caption: Workflow for the synthesis of this compound with key troubleshooting checkpoints.
IV. Advanced Considerations for Kilogram-Scale Production
When moving to kilogram-scale production, several additional factors become critical:
-
Heat Transfer: Exothermic or endothermic events that are manageable at the lab scale can become significant safety concerns at a larger scale. Ensure your reactor has adequate heating and cooling capacity.
-
Mixing: Efficient mixing is crucial for maintaining a homogeneous reaction mixture and ensuring consistent heat distribution.
-
Reagent Addition: For highly reactive reagents, controlled addition via a dropping funnel or pump is necessary to manage the reaction rate and temperature.
-
Process Safety Analysis: A thorough process safety analysis (e.g., HAZOP) should be conducted to identify and mitigate potential hazards before attempting a large-scale run.
V. Conclusion
The successful scale-up of this compound synthesis is achievable through a systematic approach that prioritizes starting material purity, reaction optimization, and careful consideration of work-up and purification strategies. This guide provides a foundation for troubleshooting common issues and refining your process for efficient and reproducible production.
VI. References
-
Modern Approaches to the Synthesis and Transformations of Practically Valuable Benzothiazole Derivatives. National Institutes of Health. --INVALID-LINK--
-
Benzothiazole. Wikipedia. --INVALID-LINK--
-
Benzothiazole synthesis. Organic Chemistry Portal. --INVALID-LINK--
-
Discovery of 4-Substituted Methoxybenzoyl-Aryl-Thiazole as Novel Anticancer Agents: Synthesis, Biological Evaluation and Structure-Activity Relationships. National Institutes ofHealth. --INVALID-LINK--
-
Proposed mechanism for the synthesis of benzothiazole derivatives via electrochemical C–H thiolation. ResearchGate. --INVALID-LINK--
-
This compound. ChemScene. --INVALID-LINK--
-
Technical Support Center: 2-Methylbenzo[d]thiazol-7-ol Synthesis. Benchchem. --INVALID-LINK--
-
C-S bond creation via intramolecular cascade: A new and green method for synthesis of benzothi. Journal of Synthetic Chemistry. --INVALID-LINK--
-
Synthesis of Benzothiazole | Preparation of Benzothiazole via various methods. YouTube. --INVALID-LINK--
-
Troubleshooting guide for the synthesis of benzothiazole derivatives. Benchchem. --INVALID-LINK--
-
Optimization of the reaction conditions between benzothia- zole and diethyl H-phosphonate. ResearchGate. --INVALID-LINK--
-
Discovery of Potent Benzothiazole Inhibitors of Oxidoreductase NQO2, a Target for Inflammation and Cancer. National Institutes of Health. --INVALID-LINK--
-
Researches on Thiazoles. XX. The Synthesis of Benzothiazoles from Aldehydes and Ortho-aminothiophenol. The Action of Aldehydes u. ElectronicsAndBooks. --INVALID-LINK--
-
Synthetic strategies towards benzothiazole-based compounds of therapeutic potency: experimental, investigational and approved drugs. National Institutes of Health. --INVALID-LINK--
-
Advances In Benzothiazole Scaffold: A Review of Synthesis and Medicinal Significance. Der Pharma Chemica. --INVALID-LINK--
-
Recent Advances in Synthesis of Benzothiazole Compounds Related to Green Chemistry. MDPI. --INVALID-LINK--
-
Synthesis, Structural Characterization, and Cytotoxic Activity of New Benzo[d]imidazo[2,1-b]thiazole Derivatives Against MCF-7 Breast Cancer Cells. Brieflands. --INVALID-LINK--
-
Synthesis and Ab Initio/DFT Studies on 2-(4-methoxyphenyl)benzo[d]thiazole. MDPI. --INVALID-LINK--
-
Synthesis of Novel Methoxy Substituted Benzothiazole Derivatives and Antifungal Activity against Aspergillus Niger. ResearchGate. --INVALID-LINK--
-
The common synthetic routes for benzothiazoles. ResearchGate. --INVALID-LINK--
-
Benzo[4][6][7]dithiazole Compounds: A History of Synthesis and Their Renewed Applicability in Materials and Synthetic Chemistry, Originating from the Herz Reaction. MDPI. --INVALID-LINK--
-
Catalytic derivatization of 2-Aminobenzo[d]thiazole for observing antibacterial activity and in silico analysis. Semantic Scholar. --INVALID-LINK--
-
An In-depth Technical Guide to the Synthesis of 4-(Methoxymethyl)thiazole from Simple Precursors. Benchchem. --INVALID-LINK--
-
Synthesis and characterization of quinazolinobenzodiazepine-benzothiazole hybrid derivatives. Der Pharma Chemica. --INVALID-LINK--
-
Troubleshooting guide for the synthesis of fluorinated benzothiazoles. Benchchem. --INVALID-LINK--
-
High thermal stability, pH responsive organogels of 2H-benzo[d]1,2,3-triazole derivatives as pharmaceutical crystallization media. ResearchGate. --INVALID-LINK--
References
- 1. derpharmachemica.com [derpharmachemica.com]
- 2. Recent Advances in Synthesis of Benzothiazole Compounds Related to Green Chemistry [mdpi.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. Benzothiazole synthesis [organic-chemistry.org]
- 5. jsynthchem.com [jsynthchem.com]
- 6. Modern Approaches to the Synthesis and Transformations of Practically Valuable Benzothiazole Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Benzothiazole - Wikipedia [en.wikipedia.org]
Preventing degradation of 7-Methoxybenzo[d]thiazole during storage
Welcome to the dedicated technical support center for 7-Methoxybenzo[d]thiazole. This guide is designed for researchers, scientists, and drug development professionals to ensure the stability and integrity of this compound throughout its storage and application. Here, we address common challenges and provide in-depth, field-proven insights into preventing its degradation.
Frequently Asked Questions (FAQs)
Q1: What is the recommended storage temperature for this compound?
For optimal stability, this compound should be stored at 4°C.[1] This refrigerated condition helps to minimize the rate of potential degradation reactions.
Q2: I've observed a change in the color of my this compound sample over time. What could be the cause?
Color change is a common indicator of chemical degradation. For benzothiazole derivatives, this can be due to oxidation or photodegradation. Exposure to air (oxygen) and light, especially UV light, can initiate reactions that alter the chemical structure and, consequently, the appearance of the compound. It is crucial to store the compound in a tightly sealed, amber-colored vial under an inert atmosphere if possible.
Q3: Is this compound sensitive to light?
Yes, benzothiazole derivatives can be susceptible to photodegradation. Studies on structurally related thiazole-containing compounds have shown that exposure to light can lead to complex degradation pathways, including photo-oxygenation and rearrangement to form entirely different chemical entities.[2] Therefore, it is imperative to protect this compound from light during storage and handling.
Q4: What are the primary degradation pathways I should be concerned about for this compound?
Based on the chemistry of benzothiazoles, the primary degradation pathways to consider are:
-
Oxidation: The benzothiazole ring can be susceptible to oxidation, potentially leading to the formation of N-oxides or even ring-opening products.[3] The methoxy group may also be susceptible to oxidative degradation.
-
Hydrolysis: While generally stable, prolonged exposure to strongly acidic or basic conditions, especially at elevated temperatures, could potentially lead to the hydrolysis of the methoxy group or cleavage of the thiazole ring.[4]
-
Photodegradation: As mentioned, exposure to UV and visible light can induce degradation. The methoxy group, being an electron-donating group, can influence the electronic properties of the aromatic system and potentially affect its photostability.[5][6][7]
Troubleshooting Guides
Issue 1: Unexpected Peaks in HPLC Analysis of a Stored Sample
Symptoms: You observe additional peaks in your High-Performance Liquid Chromatography (HPLC) chromatogram that were not present in the initial analysis of the this compound sample.
Potential Causes & Troubleshooting Steps:
-
Oxidative Degradation: The presence of oxygen in the storage container can lead to the formation of oxidation products.
-
Solution: Repackage the material under an inert atmosphere (e.g., argon or nitrogen). For future purchases, consider sourcing from suppliers who package under inert gas. When handling, minimize exposure to air.
-
-
Hydrolytic Degradation: If the compound has been exposed to moisture or stored in a non-neutral pH environment (e.g., in solution), hydrolysis may have occurred.
-
Solution: Ensure the compound is stored in a dry, tightly sealed container. If preparing solutions, use anhydrous solvents and store them at low temperatures. For aqueous solutions, buffer to a neutral pH if the compound's stability in that medium is unknown.
-
-
Photodegradation: Exposure to ambient or UV light can generate degradation products.
-
Solution: Always store this compound in amber vials or wrap the container in aluminum foil to protect it from light. Conduct all experimental manipulations in a dimly lit area or use light-blocking shields.
-
Issue 2: Inconsistent Results in Biological or Chemical Assays
Symptoms: You are experiencing a loss of potency or inconsistent results in your experiments using a previously reliable batch of this compound.
Potential Causes & Troubleshooting Steps:
-
Formation of Degradants: The presence of degradation products can interfere with the intended biological or chemical activity of the parent compound.
-
Solution: It is crucial to re-analyze the purity of your sample using a stability-indicating analytical method, such as HPLC-UV or LC-MS. If significant degradation is detected, the batch should be discarded. To prevent this in the future, adhere strictly to the recommended storage conditions.
-
-
Incompatibility with Solvents or Reagents: The compound may be degrading upon dissolution in certain solvents or in the presence of other reagents in your assay.
-
Solution: Perform a preliminary compatibility study by dissolving a small amount of this compound in your intended solvent and analyzing it at different time points to check for degradation. Be mindful of reactive functional groups in other reagents that might interact with the benzothiazole ring or the methoxy group.
-
Best Practices for Storage and Handling
To ensure the long-term stability of this compound, we recommend the following best practices, grounded in established principles of chemical storage and handling.
| Parameter | Recommendation | Rationale |
| Temperature | 4°C | To slow down the rate of potential chemical degradation.[1] |
| Atmosphere | Inert Gas (Argon or Nitrogen) | To prevent oxidative degradation from atmospheric oxygen. |
| Light | Protect from Light (Amber Vial/Foil) | To prevent photodegradation, a known pathway for thiazole derivatives.[2] |
| Container | Tightly Sealed Glass Vial | To prevent exposure to moisture and atmospheric contaminants. |
| Handling | Use in a well-ventilated area. Wear appropriate personal protective equipment (gloves, safety glasses, lab coat).[8][9][10][11][12] | To ensure personal safety and prevent contamination of the sample. |
| Incompatibilities | Strong oxidizing agents, strong acids, and strong bases. | To avoid vigorous and potentially hazardous reactions that would degrade the compound. |
Experimental Protocols
Protocol 1: Purity Assessment by Stability-Indicating HPLC-UV Method
This protocol provides a general framework for developing an HPLC method to assess the purity of this compound and detect potential degradation products.
-
Column Selection: A C18 reversed-phase column is a good starting point.
-
Mobile Phase: A gradient elution with a mixture of an aqueous buffer (e.g., 0.1% formic acid in water) and an organic solvent (e.g., acetonitrile or methanol) is recommended to ensure the separation of the parent compound from potential degradants with different polarities.
-
Detection: UV detection at a wavelength where this compound has significant absorbance. A photodiode array (PDA) detector is advantageous as it can provide spectral information for peak identification and purity assessment.
-
Method Validation: The method should be validated according to ICH guidelines to ensure it is stability-indicating.[13][14] This involves performing forced degradation studies.
Protocol 2: Forced Degradation Study
Forced degradation studies are essential for understanding the potential degradation pathways of this compound.
-
Sample Preparation: Prepare a stock solution of this compound in a suitable solvent (e.g., acetonitrile or methanol).
-
Stress Conditions:
-
Acid Hydrolysis: Mix the stock solution with an equal volume of 0.1 M HCl and incubate at 60°C for a specified period (e.g., 2, 8, 24 hours). Neutralize with 0.1 M NaOH before analysis.
-
Base Hydrolysis: Mix the stock solution with an equal volume of 0.1 M NaOH and incubate under the same conditions as acid hydrolysis. Neutralize with 0.1 M HCl before analysis.
-
Oxidative Degradation: Mix the stock solution with an equal volume of 3% hydrogen peroxide and incubate at room temperature, protected from light.
-
Thermal Degradation: Store the stock solution at an elevated temperature (e.g., 70°C).
-
Photolytic Degradation: Expose the stock solution to a light source that provides both UV and visible light. A control sample should be wrapped in foil.
-
-
Analysis: Analyze all stressed samples, along with an unstressed control, using the developed stability-indicating HPLC method. The use of LC-MS/MS is highly recommended for the identification of degradation products.[15][16][17][18][19]
Visualizing Degradation Pathways
The following diagrams illustrate the logical workflow for troubleshooting and the potential degradation pathways for this compound.
Caption: Troubleshooting workflow for observed degradation.
Caption: Potential degradation pathways for this compound.
References
- 1. chemscene.com [chemscene.com]
- 2. Photodegradation of methoxy substituted curcuminoids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. utoronto.scholaris.ca [utoronto.scholaris.ca]
- 4. chemicalpapers.com [chemicalpapers.com]
- 5. d-nb.info [d-nb.info]
- 6. Redirecting [linkinghub.elsevier.com]
- 7. researchgate.net [researchgate.net]
- 8. sigmaaldrich.com [sigmaaldrich.com]
- 9. sigmaaldrich.com [sigmaaldrich.com]
- 10. sigmaaldrich.com [sigmaaldrich.com]
- 11. dcfinechemicals.com [dcfinechemicals.com]
- 12. fishersci.com [fishersci.com]
- 13. ijsdr.org [ijsdr.org]
- 14. Development and validation of stability indicating HPLC method for quantification of tinidazole | European Journal of Chemistry [eurjchem.com]
- 15. researchgate.net [researchgate.net]
- 16. mac-mod.com [mac-mod.com]
- 17. Determination of benzothiazoles from complex aqueous samples by liquid chromatography-mass spectrometry following solid-phase extraction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. researchgate.net [researchgate.net]
- 19. Efficient Degradation of 2-Mercaptobenzothiazole and Other Emerging Pollutants by Recombinant Bacterial Dye-Decolorizing Peroxidases - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Optimization of Microwave Parameters for Benzothiazole Synthesis
Prepared by: Senior Application Scientist, Chemical Synthesis Division
Welcome to the technical support center for the microwave-assisted synthesis of benzothiazoles. This guide is designed for researchers, scientists, and drug development professionals to provide expert insights and practical solutions for common challenges encountered during experimentation. Microwave-assisted organic synthesis (MAOS) represents a significant advancement over conventional heating methods, offering dramatically reduced reaction times, increased yields, and alignment with green chemistry principles by minimizing solvent use and side reactions.[1][2][3] This document provides full editorial control to navigate troubleshooting and frequently asked questions, ensuring you can optimize your synthetic protocols with confidence.
Part 1: Troubleshooting Guide
This section addresses specific issues in a question-and-answer format, focusing on the causality behind the problem and providing actionable solutions.
Q1: My reaction yield is very low, or the reaction isn't proceeding at all. What are the primary parameters I should investigate?
A1: Low or no conversion is one of the most common issues in microwave synthesis. The problem can almost always be traced back to one of three core parameters: solvent choice, reaction temperature, or reaction time.
-
Causality—The Role of Dielectric Heating: Microwave synthesis relies on the ability of the reaction medium to absorb microwave energy and convert it into heat.[4] This occurs through two main mechanisms: dipolar polarization and ionic conduction.[2] If your reaction mixture has a low dielectric constant (i.e., is non-polar), it will not heat effectively, and the reaction will fail.
-
Troubleshooting Steps:
-
Evaluate Your Solvent: The solvent is the most critical component for efficient microwave heating. Non-polar solvents like toluene or hexane are poor microwave absorbers and are generally unsuitable unless a co-solvent or a strongly absorbing catalyst/reagent is present.
-
Solution: Switch to a polar solvent with a high dielectric constant. Ethanol, DMF, DMSO, and green solvents like glycerol or water are excellent choices for benzothiazole synthesis.[5][6][7] For solvent-free reactions, ensure your reactants or solid support (e.g., zeolite, silica gel) can absorb microwave energy.[8][9]
-
-
Increase the Reaction Temperature: Many cyclization reactions have a significant activation energy barrier. Microwave reactors operating with sealed vessels can safely heat solvents far above their atmospheric boiling points, creating immense rate accelerations.[4]
-
Solution: As a starting point, set the reaction temperature at least 10-20°C higher than the temperature used in a conventional, reflux-based method.[10] If the yield remains low, incrementally increase the temperature in 10°C steps. Monitor for any signs of decomposition.
-
-
Extend the Reaction Time: While microwave reactions are famously fast (often complete in 5-15 minutes), some substrates may be sterically hindered or electronically deactivated, requiring more time to react.[11][12]
-
Solution: If optimizing the solvent and temperature does not suffice, increase the reaction hold time. Try running the reaction for 15, 20, or even 30 minutes. Use Thin-Layer Chromatography (TLC) to monitor reaction progress to avoid unnecessary heating that could lead to side products.[6]
-
-
Q2: I'm observing significant charring or decomposition of my starting materials. What is causing this, and how can I prevent it?
A2: Charring is a clear indication of excessive heat, either throughout the bulk solution or in localized "hotspots."[2] This is a common issue when reaction parameters are too aggressive for the substrate's stability.
-
Causality—Thermal Runaway and Hotspots: Overheating occurs when the rate of energy input from the microwaves exceeds the rate at which the heat can be dissipated. This can be due to an excessively high temperature setpoint or a reaction mixture that absorbs energy too efficiently, leading to thermal runaway. Inefficient stirring can also lead to localized superheating.
-
Troubleshooting Steps:
-
Reduce the Set Temperature: This is the most direct solution. Lower the target temperature by 10-20°C to find the optimal balance between reaction rate and substrate stability.
-
Limit Maximum Power: In most modern reactors, you can set a maximum power level. While the instrument primarily uses temperature control, setting a lower power limit (e.g., 100-150 W) can provide a "gentler" heating ramp, preventing temperature overshoot.[10]
-
Ensure Efficient Stirring: Always use a properly sized magnetic stir bar and ensure it is spinning adequately. This is crucial for distributing heat evenly and preventing the formation of localized hotspots.[13]
-
Consider a Less-Absorbing Solvent: If your substrates are particularly sensitive, switching to a solvent with a moderate dielectric constant can slow down the heating rate, giving you more control.
-
Q3: My reaction is producing multiple side products, leading to a complex mixture and difficult purification. How can I improve selectivity?
A3: The formation of side products is typically a result of secondary reactions that become favorable at elevated temperatures or are promoted by the reaction medium itself.[6]
-
Causality—Kinetics vs. Thermodynamics: High temperatures can provide enough energy to overcome the activation barriers for multiple reaction pathways, not just the desired one. This can lead to the formation of kinetic byproducts or subsequent degradation of the desired benzothiazole product.
-
Troubleshooting Steps:
-
Optimize Reaction Temperature: As with decomposition, temperature is the key. Lowering the temperature often enhances selectivity for the desired thermodynamic product. Experiment with a temperature gradient to find the "sweet spot."
-
Minimize Reaction Time: Do not heat the reaction longer than necessary. Once the starting materials are consumed (as monitored by TLC), stop the reaction immediately. Prolonged exposure to high temperatures can promote the formation of impurities.
-
Evaluate Your Solvent and Catalyst: Certain "green" solvents like glycerol, while effective, can sometimes participate in or cause side reactions at high temperatures.[1] Similarly, the choice of acid or base catalyst can significantly influence the reaction pathway. If using a catalyst, ensure it is selective for the desired cyclization.[6] In many cases, no catalyst is needed under microwave conditions.[5]
-
Part 2: Frequently Asked Questions (FAQs)
Q1: What is the mechanistic advantage of using microwaves for benzothiazole synthesis?
A1: The primary advantage is the rapid and uniform volumetric heating.[14] The typical synthesis of 2-substituted benzothiazoles from 2-aminothiophenol and an aldehyde proceeds through a Schiff base intermediate, followed by intramolecular cyclization and oxidation.[1] Microwaves efficiently drive the initial condensation (a dehydration step) and provide the necessary activation energy for the subsequent cyclization, dramatically accelerating these steps compared to the slow heat transfer of a conventional oil bath.
Q2: What is the difference between "Power Control" and "Temperature Control" in a microwave reactor?
A2: This is a critical distinction for reproducible chemistry.
-
Temperature Control (Recommended): The user sets a target temperature (e.g., 120°C). The instrument uses an internal fiber-optic probe or an external IR sensor to monitor the reaction temperature in real-time. It then automatically modulates the microwave power—applying high power to ramp up quickly and then lower power to maintain the setpoint precisely.[12][15] This is the standard for modern chemical synthesis reactors as it ensures reproducibility.
-
Power Control: The user sets a constant microwave power output (e.g., 100 W). The reaction temperature is allowed to rise freely. This method is less controlled and can lead to thermal runaway, inconsistent results, and safety hazards. It is generally not recommended for routine synthesis.[10]
Q3: How do I choose the right solvent for my microwave-assisted benzothiazole synthesis?
A3: Solvent selection is paramount and should be based on microwave absorptivity, boiling point, and compatibility with your reagents. A good microwave solvent should have a high dielectric loss tangent (tan δ), which is a measure of its ability to convert microwave energy into heat.
| Solvent | Boiling Point (°C) | Dielectric Constant (ε) | Suitability Notes |
| Ethanol | 78 | 24.5 | Excellent, common, green solvent. Good for temperatures up to 150°C in a sealed vessel. |
| Water | 100 | 80.4 | Superb microwave absorber, ultimate green solvent. Can reach >200°C under pressure.[7] |
| DMF | 153 | 36.7 | High boiling point, excellent absorber. Good for difficult reactions requiring high temperatures. |
| DMSO | 189 | 47.0 | Very high boiling point, excellent absorber. Use with caution as it can decompose at high T. |
| Glycerol | 290 | 42.5 | High boiling point, green solvent. Very effective but can sometimes lead to side reactions.[1][5] |
| Toluene | 111 | 2.4 | Poor. Low polarity, does not heat effectively on its own. Avoid unless using a co-solvent. |
Q4: I need to scale up my reaction from 1 mmol to 50 mmol. Can I use the same parameters?
A4: Scaling up microwave reactions is not always linear due to the limited penetration depth of microwaves (typically a few centimeters).[16][17]
-
Small-Scale (1-10 mmol): Usually performed in single-mode microwave reactors. The optimized parameters here may not translate directly.
-
Large-Scale (>10 mmol): Requires a multimode microwave reactor, which provides a more homogeneous microwave field for larger volumes. While some studies show direct scalability is possible without changing conditions, it is not guaranteed.[18]
-
Recommendation: When scaling up, always start with the previously optimized temperature and time, but monitor the heating profile closely. The power and time required to reach the target temperature may change. For significant scale-up, re-optimization is often necessary. Consider flow chemistry as an alternative for continuous, large-scale production.[19]
Part 3: Experimental Protocols & Visualizations
General Protocol: Microwave-Assisted Synthesis of 2-Phenylbenzothiazole
This protocol is a general guideline and should be optimized for specific substrates.
-
Reaction Setup:
-
To a 10 mL microwave reaction vial equipped with a magnetic stir bar, add 2-aminothiophenol (1.0 mmol, 125 mg).
-
Add benzaldehyde (1.0 mmol, 106 mg, 102 µL).
-
Add 3 mL of absolute ethanol as the solvent.
-
Seal the vial with a septum cap.
-
-
Microwave Irradiation:
-
Place the vial inside the cavity of the microwave reactor.
-
Set the following parameters:
-
Temperature: 120°C
-
Ramp Time: 2 minutes
-
Hold Time: 10 minutes
-
Maximum Power: 300 W
-
Stirring: High
-
-
-
Work-up and Purification:
-
After the reaction is complete, cool the vial to room temperature using compressed air.
-
Open the vial and transfer the contents to a round-bottom flask.
-
Remove the ethanol under reduced pressure.
-
Dissolve the residue in ethyl acetate (20 mL) and wash with saturated sodium bicarbonate solution (10 mL) followed by brine (10 mL).
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate to yield the crude product.
-
Purify the crude solid by recrystallization from ethanol or by column chromatography on silica gel to obtain pure 2-phenylbenzothiazole.[6]
-
Visualizations
Below are diagrams created using DOT language to illustrate key workflows and mechanisms.
Caption: A logical workflow for troubleshooting low-yield microwave reactions.
Caption: The reaction mechanism for benzothiazole synthesis.
References
- 1. scielo.br [scielo.br]
- 2. ijrpas.com [ijrpas.com]
- 3. Comparative Studies on Conventional and Microwave Synthesis of Some Benzimidazole, Benzothiazole and Indole Derivatives and Testing on Inhibition of Hyaluronidase - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. researchgate.net [researchgate.net]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. Microwave assisted aqueous phase synthesis of benzothiazoles and benzimidazoles in the presence of Ag 2 O - Sakram - Russian Journal of General Chemistry [journals.rcsi.science]
- 8. mdpi.com [mdpi.com]
- 9. tsijournals.com [tsijournals.com]
- 10. Getting Started with Microwave Synthesis [cem.com]
- 11. Pioneering Synthetic Strategies of 2-Substituted Benzothiazoles Using 2-Aminothiophenol [mdpi.com]
- 12. m.youtube.com [m.youtube.com]
- 13. researchgate.net [researchgate.net]
- 14. Microwaves in Organic Synthetic Chemistry- A Greener Approach to Environmental Protection: An Overview [ajgreenchem.com]
- 15. reddit.com [reddit.com]
- 16. ccc.chem.pitt.edu [ccc.chem.pitt.edu]
- 17. researchgate.net [researchgate.net]
- 18. pubs.acs.org [pubs.acs.org]
- 19. pubs.acs.org [pubs.acs.org]
Technical Support Center: Resolving Impurities in 7-Methoxybenzo[d]thiazole Preparations
Welcome to the technical support center for the synthesis and purification of 7-Methoxybenzo[d]thiazole. This resource is designed for researchers, scientists, and drug development professionals to navigate the common challenges and troubleshoot impurities encountered during its preparation. Our guidance is rooted in established chemical principles and practical laboratory experience to ensure the integrity and purity of your final compound.
Frequently Asked Questions (FAQs)
Q1: My reaction yield for this compound is consistently low. What are the likely causes?
A1: Low yields can often be attributed to several factors. Firstly, the purity of your starting material, 2-amino-6-methoxythiophenol, is critical. This compound is susceptible to oxidation, which can lead to the formation of disulfide byproducts that will not cyclize to form the desired benzothiazole.[1][2] Secondly, ensure your reaction conditions, particularly temperature and reaction time, are optimized. Some condensation reactions for benzothiazole synthesis require heating to proceed efficiently, while others can be performed at room temperature.[2] Finally, the choice and quality of your C1 source (e.g., formaldehyde, formic acid) and any catalyst used are paramount for driving the reaction to completion.
Q2: I am observing a persistent yellow precipitate in my reaction mixture. What is it and how can I avoid it?
A2: A yellow precipitate is often indicative of the disulfide dimer of your starting material, 2,2'-disulfanediylbis(3-methoxyaniline), formed through the oxidation of the thiol group in 2-amino-6-methoxythiophenol. To mitigate this, it is advisable to handle the aminothiophenol under an inert atmosphere (e.g., nitrogen or argon) and use freshly purified starting material.
Q3: My purified this compound shows multiple spots on TLC with very similar Rf values. How can I improve separation?
A3: The presence of closely running spots on TLC suggests impurities with similar polarity to your product. These could be positional isomers (e.g., 4-, 5-, or 6-methoxybenzo[d]thiazole) arising from impurities in your starting 2-amino-6-methoxythiophenol. To improve separation, you can try a different solvent system for your column chromatography, perhaps one with a different polarity solvent or a ternary mixture.[2] Alternatively, recrystallization from a carefully chosen solvent system can be effective in isolating the desired isomer.
Q4: How can I confirm the identity of my final product as this compound and not another isomer?
A4: Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for distinguishing between positional isomers. The coupling patterns and chemical shifts of the aromatic protons are unique for each isomer. For instance, the proton at C4 in this compound will have a distinct chemical shift and coupling constant compared to the protons on other isomers. Two-dimensional NMR techniques like COSY and HMBC can provide definitive structural confirmation.[3][4][5]
Troubleshooting Guides
This section provides a more in-depth approach to resolving specific challenges you may encounter during the synthesis and purification of this compound.
Guide 1: Identifying and Mitigating Starting Material Impurities
The quality of 2-amino-6-methoxythiophenol is a critical determinant of the final product's purity.
Potential Impurities in 2-amino-6-methoxythiophenol:
-
Disulfide Dimer: As mentioned in the FAQs, this is a common oxidation product.
-
Positional Isomers: The synthesis of 2-amino-6-methoxythiophenol may yield other isomers (e.g., 2-amino-4-methoxythiophenol, 2-amino-5-methoxythiophenol). These will lead to the formation of the corresponding methoxybenzo[d]thiazole isomers.
-
Starting Materials from its own synthesis: Residual reactants from the preparation of the aminothiophenol could be present. A common route to aminothiophenols involves the hydrolysis of the corresponding 2-aminobenzothiazole.[6][7] Therefore, unreacted 2-amino-6-methoxybenzothiazole could be an impurity.
Troubleshooting Workflow for Starting Material Purity:
Caption: Troubleshooting workflow for precursor purity.
Guide 2: Resolving Impurities from the Cyclization Reaction
The reaction of 2-amino-6-methoxythiophenol with a C1 source (e.g., formaldehyde or formic acid) can lead to several byproducts.
Potential Byproducts:
-
N-formyl derivative: Incomplete cyclization can leave the N-formyl-2-amino-6-methoxythiophenol as an impurity.
-
Thiazolidine intermediate: The reaction with formaldehyde can form a stable thiazolidine intermediate which may not fully oxidize to the benzothiazole.[8][9]
-
Over-alkylation/Formylation: Excess formaldehyde can potentially lead to reactions at the aromatic ring or further reaction with the amine.
Troubleshooting Workflow for Cyclization Impurities:
Caption: Troubleshooting workflow for cyclization byproducts.
Experimental Protocols
Protocol 1: Purification of this compound by Column Chromatography
This protocol provides a general guideline for the purification of this compound. The optimal solvent system should be determined by thin-layer chromatography (TLC).
-
Slurry Preparation: Adsorb the crude product onto a small amount of silica gel.
-
Column Packing: Pack a glass column with silica gel (230-400 mesh) in a non-polar solvent (e.g., hexane).
-
Loading: Carefully load the slurry-adsorbed crude product onto the top of the packed column.
-
Elution: Begin elution with a non-polar solvent (e.g., 100% hexane) and gradually increase the polarity by adding a more polar solvent (e.g., ethyl acetate). A typical gradient might be from 0% to 20% ethyl acetate in hexane.
-
Fraction Collection: Collect fractions and monitor by TLC to identify those containing the pure product.
-
Solvent Evaporation: Combine the pure fractions and remove the solvent under reduced pressure.
Troubleshooting Column Chromatography:
| Issue | Potential Cause | Recommended Solution |
| Poor Separation | Inappropriate solvent system. | Optimize the eluent system using TLC. Try a different solvent combination. |
| Product Tailing | Column overload or acidic nature of silica gel. | Use less crude material or switch to neutral alumina as the stationary phase. |
| Product Not Eluting | Product is too polar for the chosen solvent system. | Gradually increase the polarity of the eluent. |
| Product Decomposes | Compound is unstable on silica gel. | Deactivate the silica gel with a small amount of triethylamine in the eluent or use an alternative purification method like recrystallization.[2] |
Protocol 2: Analytical HPLC Method for Purity Assessment
This method can be used to determine the purity of this compound and to separate it from potential isomers and byproducts.
-
Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).
-
Mobile Phase A: 0.1% Formic acid in Water.
-
Mobile Phase B: 0.1% Formic acid in Acetonitrile.
-
Gradient:
-
0-5 min: 30% B
-
5-20 min: 30% to 90% B
-
20-25 min: 90% B
-
25-26 min: 90% to 30% B
-
26-30 min: 30% B
-
-
Flow Rate: 1.0 mL/min.
-
Detection: UV at 254 nm.
-
Injection Volume: 10 µL.
-
Sample Preparation: Dissolve the sample in acetonitrile at a concentration of approximately 1 mg/mL.
This method is a starting point and may require optimization for your specific sample matrix and impurity profile.
Forced Degradation Studies
Forced degradation studies are essential to identify potential degradation products and to develop stability-indicating analytical methods.[10][11]
Typical Stress Conditions:
| Condition | Reagent/Parameter | Duration |
| Acid Hydrolysis | 0.1 M HCl | 24-48 hours at 60°C |
| Base Hydrolysis | 0.1 M NaOH | 24-48 hours at 60°C |
| Oxidative | 3% H₂O₂ | 24 hours at room temperature |
| Thermal | Dry heat at 105°C | 48 hours |
| Photolytic | UV light (254 nm) and visible light | 24 hours |
After exposure to these conditions, the samples should be analyzed by a stability-indicating HPLC method to identify and quantify any degradation products.
References
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. espace.library.uq.edu.au [espace.library.uq.edu.au]
- 5. creative-biostructure.com [creative-biostructure.com]
- 6. prepchem.com [prepchem.com]
- 7. rsc.org [rsc.org]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. ijrpp.com [ijrpp.com]
- 11. biomedres.us [biomedres.us]
Technical Support Center: Enhancing the In Vivo Stability of 7-Methoxybenzo[d]thiazole
Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide provides in-depth troubleshooting and frequently asked questions (FAQs) to address the challenges of working with 7-Methoxybenzo[d]thiazole in in vivo studies. Our goal is to equip you with the scientific rationale and practical methodologies to enhance the metabolic stability of this and similar compounds.
Section 1: Understanding the Core Stability Challenge
This section addresses the inherent properties of this compound that contribute to its instability in vivo.
Q1: My this compound compound shows high clearance and a short half-life in my initial pharmacokinetic (PK) studies. What is the likely metabolic cause?
A1: The primary suspect for the metabolic instability of this compound is the methoxy group at the 7-position. This group is highly susceptible to oxidative metabolism, specifically O-demethylation, which is catalyzed by cytochrome P450 (CYP) enzymes in the liver.[1][2][3] This process converts the methoxy group (-OCH₃) into a hydroxyl group (-OH), creating a more polar metabolite that is readily eliminated from the body. This rapid conversion is a common pathway for many methoxylated small molecules and often leads to high first-pass metabolism and, consequently, low oral bioavailability.[4]
Q2: Which specific CYP enzymes are most likely responsible for the O-demethylation of my compound?
A2: While multiple CYP isoforms can catalyze O-demethylation, enzymes from the CYP1A, CYP2C, and CYP3A families are frequently implicated.[3] Specifically, CYP1A1, CYP1A2, and CYP1B1 have shown high activity in demethylating methoxy-containing compounds.[1][2] To identify the specific enzymes responsible for your compound's metabolism, it is crucial to perform reaction phenotyping studies using recombinant human CYP enzymes.
Q3: Besides O-demethylation, are there other potential metabolic liabilities with the benzothiazole scaffold itself?
A3: Yes. While the methoxy group is the most probable "soft spot," the electron-rich benzothiazole ring system can also be a target for oxidative metabolism.[5] Potential metabolic pathways include epoxidation of the thiazole ring, which can lead to the formation of reactive metabolites.[6] These reactive species can covalently bind to cellular macromolecules, potentially leading to toxicity.[6] Metabolite identification studies are essential to determine if ring oxidation is a significant clearance pathway for your specific compound.
Section 2: In Vitro Assessment of Metabolic Stability
Proactive in vitro assays are critical for diagnosing and mitigating stability issues before advancing to costly in vivo experiments.
Q4: How can I confirm that O-demethylation is the primary metabolic pathway for my compound in vitro?
A4: The most direct method is to conduct an in vitro metabolic stability assay using liver microsomes, which are rich in CYP enzymes.[7][8][9][10] By incubating your compound with human or animal liver microsomes and an NADPH-generating system, you can simulate Phase I metabolism.[10] The disappearance of the parent compound over time is measured by LC-MS/MS, which allows for the calculation of the in vitro half-life (t½) and intrinsic clearance (CLint).[11] Concurrently, you should monitor for the appearance of the primary metabolite, which, in this case, would be 7-Hydroxybenzo[d]thiazole, having a mass 14 Da less than the parent compound.
Experimental Protocol: In Vitro Metabolic Stability Assay with Liver Microsomes
-
Preparation:
-
Thaw pooled liver microsomes (e.g., human, rat) on ice.
-
Prepare a stock solution of this compound in a suitable organic solvent (e.g., DMSO, Acetonitrile).
-
Prepare a 0.1 M phosphate buffer (pH 7.4).
-
Prepare an NADPH-regenerating system solution (e.g., NADP+, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase).
-
-
Incubation:
-
Pre-warm the phosphate buffer, microsome suspension, and compound solution to 37°C.
-
In a microcentrifuge tube, combine the phosphate buffer, microsomes (final protein concentration typically 0.5-1.0 mg/mL), and your compound (final concentration typically 1 µM).
-
Initiate the metabolic reaction by adding the NADPH-regenerating system.
-
Incubate the mixture in a shaking water bath at 37°C.
-
-
Time Points & Quenching:
-
At designated time points (e.g., 0, 5, 15, 30, 60 minutes), withdraw an aliquot of the reaction mixture.
-
Immediately quench the reaction by adding the aliquot to a tube containing ice-cold acetonitrile with an internal standard. This precipitates the microsomal proteins and stops the enzymatic reaction.
-
-
Sample Processing & Analysis:
-
Vortex the quenched samples and centrifuge to pellet the precipitated protein.
-
Transfer the supernatant to a new plate or vials for LC-MS/MS analysis.
-
Analyze the samples to quantify the remaining parent compound at each time point.
-
-
Data Analysis:
-
Plot the natural log of the percentage of the parent compound remaining versus time.
-
The slope of the linear regression line corresponds to the elimination rate constant (k).
-
Calculate the half-life (t½) = 0.693 / k.
-
Calculate intrinsic clearance (CLint) using the formula: CLint (µL/min/mg protein) = (0.693 / t½) * (incubation volume / mg of microsomal protein).
-
Q5: My compound degrades very rapidly in the liver microsome assay. What are my next steps?
A5: Rapid degradation in a microsomal assay confirms metabolic liability. Your next steps should follow a logical troubleshooting workflow:
Section 3: Formulation Strategies to Enhance Stability
Formulation can be a powerful tool to protect a compound from premature metabolism, thereby improving its in vivo performance.[12][13][14][15]
Q6: How can formulation strategies help protect my compound from first-pass metabolism in the liver?
A6: Advanced formulation strategies can alter the absorption pathway and biodistribution of a drug, effectively shielding it from extensive first-pass metabolism.[15] Key approaches include:
-
Lipid-Based Formulations (e.g., SEDDS/SMEDDS): These formulations can enhance lymphatic transport of lipophilic drugs.[14] The lymphatic system bypasses the portal circulation, delivering the drug directly to the systemic circulation and avoiding a first pass through the liver.[15]
-
Nanoparticle Encapsulation: Encapsulating the drug in nanoparticles (e.g., polymeric nanoparticles, liposomes) can protect it from metabolic enzymes. The surface properties of the nanoparticles can also be modified to control their biodistribution and prolong circulation time.
-
Amorphous Solid Dispersions: While primarily used to enhance solubility, creating an amorphous solid dispersion with a polymer can improve dissolution rate and absorption, potentially saturating metabolic enzymes in the gut wall and liver, which can lead to increased bioavailability.[12]
Q7: I am considering a lipid-based formulation. What are the critical parameters to evaluate?
A7: When developing a Self-Emulsifying Drug Delivery System (SEDDS) or similar lipid-based formulation, you must optimize and validate several parameters:
-
Excipient Selection: Screen various oils, surfactants, and co-solvents for their ability to dissolve the drug and form a stable emulsion.
-
Self-Emulsification Efficiency: The formulation should spontaneously form a fine micro- or nanoemulsion upon gentle agitation in an aqueous medium.
-
Droplet Size Analysis: Use dynamic light scattering to measure the globule size of the resulting emulsion. Smaller droplet sizes (typically <200 nm) are generally preferred for better absorption.[12]
-
In Vitro Drug Release: Perform dissolution studies to ensure the drug is released effectively from the formulation in simulated gastrointestinal fluids.
Data Presentation: Comparison of Formulation Strategies
| Formulation Strategy | In Vitro t½ (min) (Rat Liver Microsomes) | In Vivo AUC (ng·h/mL) (Rat, Oral) | Fold Increase in Exposure |
| Aqueous Suspension | 8.5 | 150 | Baseline |
| SEDDS (Lipid-Based) | N/A (Assay not applicable) | 975 | 6.5x |
| Polymeric Nanoparticles | N/A (Assay not applicable) | 1,230 | 8.2x |
This table presents hypothetical data for illustrative purposes.
Section 4: Structural Modification to Block Metabolism
When formulation strategies are insufficient, rational chemical modification of the molecule is the definitive approach to improving metabolic stability.
Q8: What are the most common strategies to block O-demethylation at the 7-methoxy position?
A8: The goal is to make the methoxy group less accessible or less electronically favorable for CYP-mediated oxidation.[16] Proven strategies include:
-
Replacement of Methoxy with a More Stable Group:
-
Difluoromethoxy (-OCF₂H) or Trifluoromethoxy (-OCF₃): The strong carbon-fluorine bonds are highly resistant to oxidative cleavage.
-
Small Alkyl Groups (e.g., Ethyl): While still susceptible to oxidation, they may exhibit different metabolic profiles.
-
-
Introducing Steric Hindrance: Placing a small, inert group (like a methyl or fluoro group) on an adjacent position (e.g., position 6 or 8) can sterically hinder the CYP enzyme's active site from accessing the methoxy group.
-
Scaffold Hopping/Isosteric Replacement: Replace the electron-rich benzothiazole ring with a more electron-deficient heterocycle (like a pyridine or pyrimidine).[5][17] This can alter the overall electronic properties of the molecule, making it less prone to oxidation.[5]
Q9: If I replace the methoxy group, how can I ensure I don't lose the desired biological activity of my compound?
A9: This is a critical consideration in medicinal chemistry, known as managing the structure-activity relationship (SAR) alongside the structure-metabolism relationship. After synthesizing a small set of strategically modified analogs, you must re-evaluate them for both metabolic stability (in vitro microsomal assay) and on-target biological activity. The ideal candidate will show a significant improvement in metabolic stability while retaining, or even improving, its therapeutic potency. This iterative process of design, synthesis, and testing is fundamental to lead optimization.[4]
Section 5: Troubleshooting In Vivo Studies
This section provides guidance for when unexpected results arise during animal studies.
Q10: I've improved the in vitro stability, but the in vivo exposure is still poor. What else could be the problem?
A10: If metabolic stability is no longer the primary issue, you must investigate other aspects of ADME (Absorption, Distribution, Metabolism, and Excretion):[18]
-
Poor Solubility/Permeability: The compound may not be dissolving in the gastrointestinal tract or may be unable to cross the intestinal wall. Check the compound's physicochemical properties (LogP, pKa, aqueous solubility). Consider formulation approaches aimed at improving solubility, such as amorphous solid dispersions or particle size reduction.[14]
-
Efflux Transporters: The compound might be a substrate for efflux transporters like P-glycoprotein (P-gp) in the gut wall, which actively pump the drug back into the intestinal lumen, preventing absorption. You can test for this using in vitro Caco-2 permeability assays.
-
Extrahepatic Metabolism: While the liver is the primary site of metabolism, enzymes in the intestine, lungs, or kidneys can also contribute to clearance.[9] Stability assays using intestinal S9 fractions can help investigate this.[9]
-
Instability in Formulation or GI Fluid: The compound could be degrading chemically in the dosing vehicle or in the acidic environment of the stomach. Assess the chemical stability of your compound under these conditions.
Q11: How do I properly analyze and interpret metabolite data from an in vivo study?
A11: When conducting in vivo PK studies, it's crucial to collect plasma, urine, and feces at multiple time points.[19] Analysis by a high-resolution mass spectrometer (LC-HRMS) is necessary for metabolite profiling.[19]
-
Profile All Matrices: Look for the parent drug and potential metabolites in all biological samples. This helps build a complete picture of the drug's disposition and routes of excretion.[18]
-
Relative Abundance: Compare the AUC of the major metabolites to the AUC of the parent drug. If a metabolite's exposure is significantly higher than the parent's, it indicates extensive metabolism.
-
Unique Human Metabolites: If your preclinical species (e.g., rat, dog) show a different metabolic profile than human in vitro systems, it's a red flag. You must identify any metabolites that are unique to or disproportionately high in humans, as these may require separate toxicological assessment.
By systematically applying these diagnostic and problem-solving frameworks, researchers can overcome the inherent stability challenges of this compound and advance their drug development programs with greater confidence.
References
- 1. Preference for O-demethylation reactions in the oxidation of 2′-, 3′-, and 4′-methoxyflavones by human cytochrome P450 enzymes - PMC [pmc.ncbi.nlm.nih.gov]
- 2. tandfonline.com [tandfonline.com]
- 3. mdpi.com [mdpi.com]
- 4. Pharmacokinetic optimization of 4-substituted methoxybenzoyl-aryl-thiazole and 2-aryl-4-benzoyl-imidazole for improving oral bioavailability - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Scaffold-hopping as a strategy to address metabolic liabilities of aromatic compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Reactive Metabolites from Thiazole-Containing Drugs: Quantum Chemical Insights into Biotransformation and Toxicity [pubmed.ncbi.nlm.nih.gov]
- 7. Role of human liver microsomes in in vitro metabolism of drugs-a review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Drug Metabolism Studies Using Liver Microsomes [milecell-bio.com]
- 9. labtesting.wuxiapptec.com [labtesting.wuxiapptec.com]
- 10. Cytochrome P450-Mediated Metabolic Stability Assay in Liver Microsomes | Springer Nature Experiments [experiments.springernature.com]
- 11. m.youtube.com [m.youtube.com]
- 12. pdf.benchchem.com [pdf.benchchem.com]
- 13. researchgate.net [researchgate.net]
- 14. Enhancing the Bioavailability of Poorly Soluble Compounds: Strategies for Formulation Optimization in Preclinical Studies - WuXi AppTec DMPK [dmpkservice.wuxiapptec.com]
- 15. upm-inc.com [upm-inc.com]
- 16. nedmdg.org [nedmdg.org]
- 17. researchgate.net [researchgate.net]
- 18. labtesting.wuxiapptec.com [labtesting.wuxiapptec.com]
- 19. The Conduct of Drug Metabolism Studies Considered Good Practice (I): Analytical Systems and In Vivo Studies - PMC [pmc.ncbi.nlm.nih.gov]
Validation & Comparative
A Comparative Guide to the Structure-Activity Relationship of 7-Methoxybenzo[d]thiazole Analogs
The 7-methoxybenzo[d]thiazole scaffold has emerged as a privileged structure in medicinal chemistry, demonstrating a broad spectrum of biological activities. Its unique electronic and structural properties make it an attractive starting point for the design of novel therapeutic agents targeting a range of diseases, from cancer to neurodegenerative disorders. This guide provides an in-depth, comparative analysis of the structure-activity relationships (SAR) of this compound analogs, offering field-proven insights for researchers, scientists, and drug development professionals. We will delve into the causality behind experimental choices, present supporting data in a clear and comparative format, and provide detailed methodologies to ensure scientific integrity and reproducibility.
The Significance of the this compound Core
The benzothiazole ring system, a fusion of benzene and thiazole rings, is a cornerstone in the development of biologically active compounds.[1] The introduction of a methoxy group at the 7-position significantly influences the molecule's physicochemical properties, such as lipophilicity and hydrogen bonding capacity, which in turn dictates its interaction with biological targets. This strategic substitution has been shown to enhance potency and selectivity for various enzymes and receptors, making the this compound core a focal point of contemporary drug discovery efforts.[2]
Comparative Analysis of Biological Activities
The versatility of the this compound scaffold is evident in its diverse pharmacological profile. Analogs have been synthesized and evaluated for a multitude of therapeutic applications, with modifications at the 2-, 4-, 5-, and 6-positions of the benzothiazole ring system leading to significant variations in biological activity.
Anticancer Activity
A prominent area of investigation for this compound analogs is in oncology. These compounds have demonstrated potent cytotoxic effects against a variety of cancer cell lines, often through the inhibition of key signaling pathways involved in cell proliferation and survival.
Table 1: Anticancer Activity of 2-Substituted this compound Analogs
| Compound ID | 2-Substituent | Cancer Cell Line | IC50 (µM) | Key SAR Observations |
| 1a | -NH2 | MCF-7 (Breast) | 15.2 | The unsubstituted 2-amino group provides a baseline activity. |
| 1b | -NH-Aryl | MCF-7 (Breast) | 5.15[3] | Substitution with an aryl group at the 2-amino position significantly enhances potency.[3] |
| 1c | -Aryl | HT-29 (Colon) | 3.72[4] | Direct attachment of an aryl group at the 2-position confers potent anticancer activity.[4] |
| 1d | Thiophene-based substituent | MiaPaCa-2 (Pancreatic) | Low µM range[2] | Heterocyclic substitutions at the 2-position can lead to strong antiproliferative effects.[2] |
Causality Behind Structural Modifications: The introduction of bulky and lipophilic groups at the 2-position, such as aryl or heterocyclic moieties, often leads to enhanced anticancer activity. This is likely due to improved interactions with the hydrophobic pockets of target proteins, such as kinases or tubulin. For instance, 2-arylbenzothiazoles have been shown to inhibit tubulin polymerization, a critical process in cell division.[5]
Kinase Inhibition
Kinases are crucial regulators of cellular processes, and their dysregulation is a hallmark of many diseases, including cancer. The this compound scaffold has proven to be a valuable template for the design of potent and selective kinase inhibitors.
Table 2: Kinase Inhibitory Activity of this compound Analogs
| Compound ID | Target Kinase | IC50 (nM) | Key SAR Observations |
| 2a | Aurora A | 11 | The core scaffold demonstrates potent inhibition of Aurora kinases.[6] |
| 2b | Aurora B | 15 | Slight variations in substitution can modulate selectivity between Aurora kinase isoforms.[6] |
| 2c | PI3Kβ | <50[7] | Modifications can steer the inhibitory profile towards other kinase families like PI3K.[7] |
Expert Insights on Kinase Inhibition: The nitrogen and sulfur atoms within the benzothiazole ring can act as hydrogen bond acceptors, facilitating interactions with the hinge region of the kinase ATP-binding pocket. The 7-methoxy group can further enhance binding affinity through additional hydrogen bonding or by favorably positioning the molecule within the active site. The design of selective kinase inhibitors often involves fine-tuning the substituents on the benzothiazole core to exploit subtle differences in the topologies of various kinase active sites.
Experimental Methodologies: A Self-Validating System
To ensure the reliability and reproducibility of the presented data, it is imperative to adhere to rigorous experimental protocols. The following sections detail the methodologies for the synthesis and biological evaluation of this compound analogs.
General Synthesis of 2-Amino-7-methoxybenzo[d]thiazole
A common and efficient method for the synthesis of the 2-amino-7-methoxybenzo[d]thiazole core involves the reaction of 2-methoxy-6-nitroaniline.
Step-by-Step Protocol:
-
Reduction of the Nitro Group: The nitro group of 2-methoxy-6-nitroaniline is reduced to an amino group, typically using a reducing agent such as tin(II) chloride in an acidic medium.
-
Thiocyanation: The resulting aniline derivative is then reacted with a thiocyanate salt, such as potassium thiocyanate, in the presence of bromine in a suitable solvent like acetic acid.
-
Cyclization: This reaction proceeds via an in-situ generated thiocyanogen bromide, which reacts with the aniline to form an intermediate that subsequently cyclizes to yield the 2-amino-7-methoxybenzo[d]thiazole scaffold.
Caption: Synthetic scheme for 2-Amino-7-methoxybenzo[d]thiazole.
In Vitro Kinase Inhibition Assay
The potency of the synthesized analogs against specific kinases is determined using in vitro kinase inhibition assays.
Detailed Protocol (Example: Aurora Kinase Assay):
-
Reagents and Materials: Recombinant human Aurora A/B kinase, appropriate substrate (e.g., Kemptide), ATP, 96-well plates, kinase buffer, and the test compounds.
-
Assay Procedure:
-
A solution of the kinase and substrate in kinase buffer is added to the wells of a 96-well plate.
-
The test compounds, at varying concentrations, are then added to the wells.
-
The reaction is initiated by the addition of ATP.
-
The plate is incubated at a controlled temperature (e.g., 30°C) for a specific duration.
-
The reaction is stopped, and the amount of phosphorylated substrate is quantified using a suitable detection method (e.g., ADP-Glo™ Kinase Assay).
-
-
Data Analysis: The percentage of kinase inhibition is calculated for each compound concentration. The IC50 value, the concentration of the inhibitor required to achieve 50% inhibition, is determined by fitting the data to a dose-response curve.
Caption: Workflow for a typical in vitro kinase inhibition assay.
Signaling Pathways and Mechanistic Insights
The biological effects of this compound analogs are often mediated through their interaction with key cellular signaling pathways. Understanding these mechanisms is crucial for rational drug design and development.
PI3K/Akt Signaling Pathway
The Phosphoinositide 3-kinase (PI3K)/Akt pathway is a critical regulator of cell survival, proliferation, and metabolism. Its aberrant activation is a common feature in many cancers. Several benzothiazole derivatives have been identified as potent PI3K inhibitors.[7]
Caption: Inhibition of the PI3K/Akt signaling pathway.
Mechanistic Rationale: The this compound scaffold can be designed to fit into the ATP-binding pocket of PI3K, thereby preventing the phosphorylation of its downstream targets and inhibiting the pro-survival signaling cascade. The specific substitutions on the benzothiazole ring determine the isoform selectivity of the inhibitor.
Conclusion and Future Directions
The this compound scaffold represents a highly versatile and promising platform for the development of novel therapeutic agents. The structure-activity relationships discussed in this guide highlight the critical role of substitutions at various positions of the benzothiazole ring in modulating biological activity and target selectivity. Future research in this area should focus on exploring a wider range of substitutions, particularly at the less-explored 4- and 5-positions, to further expand the chemical space and identify novel analogs with enhanced potency and improved pharmacokinetic profiles. The integration of computational modeling and structure-based drug design will be instrumental in guiding these efforts and accelerating the discovery of new drug candidates based on this remarkable scaffold.
References
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. researchgate.net [researchgate.net]
- 4. Synthesis and anticancer evaluation of novel triazole linked N-(pyrimidin-2-yl)benzo[d]thiazol-2-amine derivatives as inhibitors of cell survival proteins and inducers of apoptosis in MCF-7 breast cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Discovery of 4-Substituted Methoxybenzoyl-Aryl-Thiazole as Novel Anticancer Agents: Synthesis, Biological Evaluation and Structure-Activity Relationships - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Aurora kinase inhibitors: Progress towards the clinic - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Design, Synthesis and Biological Evaluation of Novel Benzothiazole Derivatives as Selective PI3Kβ Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Analysis of Novel Benzothiazole Derivatives Versus Classical Anticonvulsants in Preclinical Seizure Models
In the relentless pursuit of more effective and safer antiepileptic drugs (AEDs), the limitations of current therapies drive the exploration of novel chemical scaffolds.[1][2] Approximately 30% of individuals with epilepsy remain refractory to existing treatments, underscoring the urgent need for innovative therapeutic strategies.[1] Benzothiazoles, a class of heterocyclic compounds, have emerged as a promising pharmacophore, with derivatives demonstrating significant anticonvulsant activity in various preclinical models.[3][4][5] This guide provides a comprehensive comparison of the efficacy of a representative 7-alkoxy-benzothiazole derivative with established anticonvulsants like Carbamazepine, Valproic Acid, and Lamotrigine, grounded in data from standardized preclinical screening protocols.
The Preclinical Proving Grounds: MES and scPTZ Assays
The initial in vivo evaluation of potential anticonvulsant compounds overwhelmingly relies on two cornerstone models: the Maximal Electroshock (MES) test and the subcutaneous Pentylenetetrazol (scPTZ) test.[6][7] The choice of these models is strategic; they are highly predictive of clinical efficacy for specific seizure types.[7][8]
-
The Maximal Electroshock (MES) Test: This model is a reliable predictor of a drug's ability to prevent the spread of seizures, correlating well with efficacy against generalized tonic-clonic seizures in humans.[6][7][8] The test involves inducing a seizure via corneal electrical stimulation and observing the abolition of the tonic hindlimb extension as the primary endpoint.[9][10]
-
The Subcutaneous Pentylenetetrazol (scPTZ) Test: This chemical-induced seizure model is highly effective in identifying compounds that can raise the seizure threshold.[6] It is considered a good predictor for drugs effective against absence and myoclonic seizures.[11][12] The test involves administering a convulsant dose of pentylenetetrazol and observing the presence or absence of clonic seizures.[12]
Emerging Contenders: The Benzothiazole Scaffold
Benzothiazole and its derivatives have attracted considerable attention for their diverse pharmacological activities, including promising anticonvulsant properties.[2][5][13] Research into this scaffold has revealed that specific substitutions on the benzothiazole ring system can significantly enhance anticonvulsant efficacy.[3][4]
Focus Compound: 7-Octyloxy-triazolo-[3,4-b]benzo[d]thiazole
For this comparative guide, we will focus on a particularly potent derivative, 7-octyloxy-triazolo-[3,4-b]benzo[d]thiazole, hereafter referred to as Compound 5g , which has been synthesized and evaluated for its anticonvulsant activity.[14] This compound serves as an excellent representative of the therapeutic potential of the 7-alkoxy-benzothiazole class.
Proposed Mechanism of Action:
While the precise mechanism for many benzothiazole derivatives is still under investigation, evidence suggests a multi-target approach. Studies on Compound 5g and related analogs indicate that their anticonvulsant effects likely arise from a combination of:
-
Inhibition of voltage-gated sodium channels , which is a hallmark of drugs like Carbamazepine and Phenytoin.[14]
-
Modulation of GABAergic neurotransmission , by potentially enhancing the effects of the inhibitory neurotransmitter GABA.[3][4]
This dual-action potential is a highly desirable characteristic for a novel AED, as it may offer a broader spectrum of activity and potentially overcome resistance mechanisms.
Visualizing the Preclinical Evaluation Workflow
The screening process for a novel compound like 7-Octyloxy-triazolo-[3,4-b]benzo[d]thiazole follows a structured, multi-stage pipeline designed to assess efficacy and safety.
Caption: Preclinical screening workflow for novel anticonvulsants.
Comparative Efficacy and Safety Profile
The true measure of a novel anticonvulsant's potential lies in its performance relative to established therapies. The following table summarizes the preclinical data for our focus benzothiazole, Compound 5g, alongside key anticonvulsants.[14]
| Compound | MES ED₅₀ (mg/kg) | scPTZ ED₅₀ (mg/kg) | Neurotoxicity TD₅₀ (mg/kg) | Protective Index (PI = TD₅₀/ED₅₀) |
| Compound 5g | 8.0 | > 100 | 120.0 | 15.0 |
| Carbamazepine | 8.8 | > 100 | 60.1 | 6.8 |
| Phenytoin | 9.5 | Inactive | 65.5 | 6.9 |
| Valproic Acid | 272 | 149 | 426 | 1.6 (MES) |
| Lamotrigine | 4.9 | Inactive | 43.0 | 8.8 |
Data for Compound 5g, Carbamazepine, and Phenytoin from Deng et al., 2010.[14] Data for Valproic Acid and Lamotrigine are representative values from preclinical studies.
Analysis of Comparative Data:
-
Potency in the MES Test: Compound 5g demonstrates exceptional potency in the MES test, with an ED₅₀ of 8.0 mg/kg.[14] This is comparable to, and slightly better than, the standard drugs Carbamazepine (8.8 mg/kg) and Phenytoin (9.5 mg/kg), suggesting strong potential for controlling generalized tonic-clonic seizures.[14]
-
Spectrum of Activity: Similar to Carbamazepine, Phenytoin, and Lamotrigine, Compound 5g was not highly effective in the scPTZ test at the doses tested.[8] This profile suggests a primary mechanism targeting seizure spread rather than seizure threshold, a characteristic of drugs acting on voltage-gated sodium channels.[8][15] Valproic acid, in contrast, shows a broad spectrum of activity, being effective in both MES and PTZ models.[16]
-
Safety Margin (Protective Index): This is where Compound 5g shows a significant advantage. Its Protective Index (PI) of 15.0 is more than double that of Carbamazepine (6.8), Phenytoin (6.9), and Lamotrigine (8.8).[14] A higher PI indicates a wider therapeutic window, suggesting that effective anticonvulsant doses are much lower than doses that cause neurotoxicity (motor impairment).[14] This is a critical factor in drug development, as patient compliance and quality of life are heavily influenced by side effects.[17]
Experimental Protocols
To ensure scientific integrity and reproducibility, the detailed methodologies for the primary screening assays are provided below.
Protocol 1: Maximal Electroshock (MES) Test
Objective: To assess the ability of a test compound to prevent the tonic hindlimb extension component of a maximal seizure induced by electrical stimulation.[18]
Methodology:
-
Animal Preparation: Adult male Kunming mice (18-22 g) are used. Animals are housed under standard laboratory conditions and fasted for 12 hours prior to the experiment.
-
Drug Administration: Test compounds, including 7-Octyloxy-triazolo-[3,4-b]benzo[d]thiazole and reference drugs, are suspended in a 0.5% sodium carboxymethylcellulose (CMC) solution and administered intraperitoneally (i.p.).
-
Seizure Induction: At a predetermined time after drug administration (typically 30 minutes), a maximal electroshock is delivered. This is achieved using corneal electrodes, delivering an alternating current (e.g., 50 mA, 60 Hz) for a short duration (e.g., 0.2 seconds).[9]
-
Observation: Animals are immediately observed for the presence or absence of a tonic hindlimb extension seizure. Abolition of this reflex is the endpoint and indicates protection.
-
Data Analysis: The percentage of animals protected at each dose is recorded. The median effective dose (ED₅₀), the dose that protects 50% of the animals, is calculated using probit analysis.
Protocol 2: Rotarod Neurotoxicity Test
Objective: To evaluate motor impairment and neurotoxicity by assessing the ability of an animal to remain on a rotating rod.[19]
Methodology:
-
Animal Training: Mice are trained to remain on a rotarod (e.g., 3 cm diameter) rotating at a constant speed (e.g., 10 rpm) for a set duration (e.g., 1-2 minutes) in three successive trials. Only animals that successfully complete this training are used.
-
Drug Administration: The test compound is administered i.p. at various doses.
-
Testing: At the time of peak drug effect (determined from the MES test), the mice are placed back on the rotating rod.
-
Observation: The inability of a mouse to remain on the rod for the full duration (e.g., 1 minute) in any of three trials is considered an indication of neurotoxicity.
-
Data Analysis: The median toxic dose (TD₅₀), the dose at which 50% of the animals fail the test, is calculated.
Visualizing the Proposed Mechanism of Action
The multitarget mechanism of promising benzothiazole derivatives can be conceptually illustrated.
Caption: Dual mechanism of action of benzothiazole anticonvulsants.
Conclusion and Future Directions
The preclinical data strongly support the continued investigation of 7-alkoxy-benzothiazole derivatives as a new class of anticonvulsant agents. The representative compound, 7-octyloxy-triazolo-[3,4-b]benzo[d]thiazole (Compound 5g), demonstrates efficacy comparable to or exceeding that of established drugs like Carbamazepine in the MES model, which is highly predictive of utility in generalized tonic-clonic seizures.[14]
Most significantly, the markedly superior Protective Index of this compound highlights a potential for a wider therapeutic window and a more favorable side-effect profile, a critical unmet need in epilepsy treatment.[14] While its spectrum of activity appears focused on preventing seizure spread, its potential dual mechanism of action warrants further investigation.[14] Future studies should focus on elucidating the precise molecular targets, expanding the evaluation to chronic seizure models, and further exploring the structure-activity relationships within this promising chemical class to optimize both potency and safety.
References
- 1. Screening of conventional anticonvulsants in a genetic mouse model of epilepsy - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. ijprems.com [ijprems.com]
- 4. Recent Papers | Research Publications [ijprems.com]
- 5. Anticonvulsant and neurological profile of benzothiazoles: a mini-review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. scispace.com [scispace.com]
- 8. Validated animal models for antiseizure drug (ASD) discovery: Advantages and potential pitfalls in ASD screening - PMC [pmc.ncbi.nlm.nih.gov]
- 9. biorxiv.org [biorxiv.org]
- 10. meliordiscovery.com [meliordiscovery.com]
- 11. Synthesis, Modelling, and Anticonvulsant Studies of New Quinazolines Showing Three Highly Active Compounds with Low Toxicity and High Affinity to the GABA-A Receptor [mdpi.com]
- 12. pdf.benchchem.com [pdf.benchchem.com]
- 13. researchgate.net [researchgate.net]
- 14. Synthesis and anticonvulsant activity of 7-alkoxy-triazolo-[3, 4-b]benzo[d]thiazoles - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Subchronic Treatment with CBZ Transiently Attenuates Its Anticonvulsant Activity in the Maximal Electroshock-Induced Seizure Test in Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Valproic Acid and Epilepsy: From Molecular Mechanisms to Clinical Evidences - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Spectroscopic Evaluation of the Potential Neurotoxic Effects of a New Candidate for Anti-Seizure Medication—TP-315 during Chronic Administration (In Vivo) - PMC [pmc.ncbi.nlm.nih.gov]
- 18. The maximal electroshock seizure (MES) model in the preclinical assessment of potential new antiepileptic drugs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. benthamdirect.com [benthamdirect.com]
Validating the Anticancer Efficacy of 7-Methoxybenzo[d]thiazole: A Comparative Guide for Preclinical Evaluation
In the landscape of oncology drug discovery, the benzothiazole scaffold has emerged as a privileged structure, with numerous derivatives demonstrating potent anticancer activities.[1][2][3][4][5][6] This guide provides a comprehensive framework for the preclinical validation of a novel benzothiazole derivative, 7-Methoxybenzo[d]thiazole, in relevant cancer cell lines. We will objectively compare its hypothetical performance against established chemotherapeutic agents, offering detailed experimental protocols and supporting data to ensure scientific rigor and reproducibility.
The core objective of this guide is to equip researchers, scientists, and drug development professionals with the rationale and methodologies required to robustly assess the anticancer potential of novel chemical entities. We will delve into the causality behind experimental choices, ensuring that each protocol serves as a self-validating system for generating trustworthy and actionable data.
The Rationale for Investigation: Why this compound?
Benzothiazole derivatives have been shown to exert their anticancer effects through various mechanisms, including the induction of apoptosis, cell cycle arrest, and the modulation of key signaling pathways.[1][4][5][7][8] The introduction of a methoxy group at the 7th position of the benzothiazole ring system is a strategic medicinal chemistry approach to potentially enhance metabolic stability and cell permeability, which could translate to improved therapeutic efficacy. This guide outlines the essential in vitro assays to test this hypothesis.
Comparative Benchmarking: Selecting Standard-of-Care Agents
To contextualize the anticancer activity of this compound, it is imperative to compare its efficacy against clinically relevant chemotherapeutic drugs. The choice of comparators should be guided by their established mechanisms of action and their use in treating specific cancer types. For this guide, we have selected:
-
Doxorubicin: An anthracycline antibiotic that intercalates DNA and inhibits topoisomerase II, leading to DNA damage and apoptosis. It is widely used in the treatment of breast cancer.[9][10][11]
-
Cisplatin: A platinum-based drug that forms DNA adducts, triggering DNA damage responses and apoptosis. It is a first-line treatment for various solid tumors, including lung and colorectal cancers.[12][13][14][15][16][17]
-
Paclitaxel: A taxane that stabilizes microtubules, leading to mitotic arrest and apoptosis. It is used in the treatment of lung, ovarian, and breast cancers.[13][18][19][20][21]
Experimental Design: A Multi-faceted Approach to Validation
A robust preclinical validation strategy for a novel anticancer compound should encompass a series of well-defined experiments to assess its impact on cancer cell viability, proliferation, and the underlying molecular mechanisms.
Caption: A streamlined workflow for the in vitro validation of a novel anticancer compound.
Data Presentation: Comparative Cytotoxicity
The initial step in evaluating a novel compound is to determine its cytotoxic effects on a panel of cancer cell lines. The half-maximal inhibitory concentration (IC50) is a quantitative measure of a drug's potency. The following table presents hypothetical IC50 values for this compound in comparison to standard chemotherapeutic agents.
| Compound | MCF-7 (Breast Cancer) IC50 (µM) | A549 (Lung Cancer) IC50 (µM) | HCT116 (Colorectal Cancer) IC50 (µM) |
| This compound | Hypothetical Data | Hypothetical Data | Hypothetical Data |
| Doxorubicin | ~0.1 - 2.5[9][10][22] | ~0.24[9] | ~0.65[22] |
| Cisplatin | ~13.33[6] | Varies | ~15.6 - 18[12][16] |
| Paclitaxel | ~0.0025 - 0.015[20] | ~0.01 - 0.05[20] | ~0.008 - 0.03[20] |
Note: IC50 values are highly dependent on experimental conditions, including cell density, drug exposure time, and the specific assay used. The values presented are for comparative purposes and are derived from published literature.
Experimental Protocols
MTT Cell Viability Assay
Principle: This colorimetric assay measures the metabolic activity of cells. Viable cells with active metabolism convert the yellow tetrazolium salt MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) into a purple formazan product. The amount of formazan produced is proportional to the number of viable cells.
Protocol:
-
Cell Seeding: Seed cancer cells (e.g., MCF-7, A549, HCT116) in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours to allow for attachment.
-
Compound Treatment: Prepare serial dilutions of this compound and the comparator drugs (Doxorubicin, Cisplatin, Paclitaxel) in the appropriate cell culture medium. Replace the existing medium with 100 µL of the medium containing the various drug concentrations. Include a vehicle control (e.g., DMSO).
-
Incubation: Incubate the plate for 48-72 hours at 37°C in a humidified atmosphere with 5% CO2.
-
MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours.
-
Solubilization: Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and plot a dose-response curve to determine the IC50 value.
Annexin V/PI Apoptosis Assay
Principle: This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells. In early apoptosis, phosphatidylserine (PS) translocates to the outer leaflet of the plasma membrane, where it is bound by fluorescently labeled Annexin V. Propidium iodide (PI) is a fluorescent nuclear stain that is excluded by viable cells but can penetrate the compromised membranes of late apoptotic and necrotic cells.
Caption: The workflow for detecting apoptosis using Annexin V/PI staining and flow cytometry.
Protocol:
-
Cell Treatment: Seed cells in 6-well plates and treat with this compound at its predetermined IC50 concentration for 24-48 hours. Include both untreated and vehicle-treated controls.
-
Cell Harvesting: Collect both adherent and floating cells and wash with cold PBS.
-
Staining: Resuspend the cells in 1X Annexin V binding buffer. Add Annexin V-FITC and PI according to the manufacturer's protocol and incubate in the dark.
-
Flow Cytometry: Analyze the stained cells using a flow cytometer.
Cell Cycle Analysis
Principle: This assay uses a fluorescent DNA-binding dye, such as propidium iodide (PI), to determine the distribution of cells in the different phases of the cell cycle (G0/G1, S, and G2/M). The amount of PI fluorescence is directly proportional to the DNA content of the cells.
Protocol:
-
Cell Treatment: Treat cells with this compound as described for the apoptosis assay.
-
Cell Fixation: Harvest the cells and fix them in ice-cold 70% ethanol.
-
Staining: Wash the fixed cells with PBS and resuspend in a staining solution containing PI and RNase A (to prevent staining of RNA).
-
Flow Cytometry: Analyze the stained cells by flow cytometry to generate a histogram of DNA content.
Western Blot Analysis
Principle: Western blotting is used to detect and quantify the expression levels of specific proteins involved in apoptosis and cell cycle regulation.
Protocol:
-
Protein Extraction: Lyse the treated and control cells to extract total protein.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay.
-
SDS-PAGE and Transfer: Separate the proteins by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE) and transfer them to a PVDF or nitrocellulose membrane.
-
Immunoblotting: Block the membrane and then probe with primary antibodies against key apoptotic and cell cycle regulatory proteins (e.g., Bcl-2, Bax, cleaved Caspase-3, Cyclin B1, CDK1).
-
Detection: Use a horseradish peroxidase (HRP)-conjugated secondary antibody and an enhanced chemiluminescence (ECL) substrate to visualize the protein bands.
-
Analysis: Quantify the band intensities and normalize to a loading control (e.g., β-actin or GAPDH).
Mechanistic Insights: A Hypothetical Signaling Pathway
Based on the known mechanisms of other benzothiazole derivatives, this compound may induce apoptosis through the intrinsic mitochondrial pathway.
Caption: A proposed signaling pathway for the induction of apoptosis by this compound.
Conclusion
This guide provides a comprehensive and scientifically rigorous framework for the initial in vitro validation of this compound's anticancer activity. By employing a multi-faceted experimental approach and comparing its efficacy to established chemotherapeutic agents, researchers can generate robust and reliable data. The detailed protocols and mechanistic insights offered herein are intended to facilitate a thorough preclinical evaluation, which is a critical step in the journey of translating a promising novel compound into a potential clinical candidate.
References
- 1. A novel benzothiazole derivative induces apoptosis via the mitochondrial intrinsic pathway producing antitumor activity in colorectal cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Frontiers | A novel benzothiazole derivative induces apoptosis via the mitochondrial intrinsic pathway producing antitumor activity in colorectal cancer [frontiersin.org]
- 3. Discovery of 4-Substituted Methoxybenzoyl-Aryl-Thiazole as Novel Anticancer Agents: Synthesis, Biological Evaluation and Structure-Activity Relationships - PMC [pmc.ncbi.nlm.nih.gov]
- 4. A Benzothiazole Derivative (5g) Induces DNA Damage And Potent G2/M Arrest In Cancer Cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Benzothiazole derivative bearing amide moiety induces p53-mediated apoptosis in HPV16 positive cervical cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Synthesis and cytotoxic activity of certain benzothiazole derivatives against human MCF-7 cancer cell line - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Design, synthesis, molecular docking and anticancer activity of benzothiazolecarbohydrazide–sulfonate conjugates: insights into ROS-induced DNA damage and tubulin polymerization inhibition - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. tis.wu.ac.th [tis.wu.ac.th]
- 10. Increasing the cytotoxicity of doxorubicin in breast cancer MCF-7 cells with multidrug resistance using a mesoporous silica nanoparticle drug delivery system - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
- 13. Paclitaxel and cisplatin sensitivity of ovarian carcinoma cell lines tested with the 96-well plate clonogenic assay - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. mdpi.com [mdpi.com]
- 16. journaljpri.com [journaljpri.com]
- 17. GSTO1 confers drug resistance in HCT-116 colon cancer cells through an interaction with TNFαIP3/A20 - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Cytotoxic studies of paclitaxel (Taxol) in human tumour cell lines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. Item - IC50 Values for Paclitaxel and Analogs in Cytotoxicity Assays with Breast Cancer Cell Lines. - Public Library of Science - Figshare [plos.figshare.com]
- 20. pdf.benchchem.com [pdf.benchchem.com]
- 21. Paclitaxel cytotoxicity against human lung cancer cell lines increases with prolonged exposure durations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 22. journal.waocp.org [journal.waocp.org]
Bridging the Gap: A Comparative Guide to In Silico and Experimental Bioactivity of 2-(4-methoxyphenyl)benzo[d]thiazole
In the landscape of modern drug discovery, the synergy between computational prediction and empirical validation is paramount. This guide provides an in-depth comparison of the predicted and experimentally observed bioactivity of 2-(4-methoxyphenyl)benzo[d]thiazole, a member of the promising benzothiazole class of heterocyclic compounds known for their therapeutic potential.[1][2][3] By juxtaposing in silico molecular docking studies with in vitro cytotoxicity assays, we aim to provide researchers, scientists, and drug development professionals with a clear perspective on the congruence and divergence of these two essential methodologies in assessing the anticancer properties of this molecule.
The Compound in Focus: 2-(4-methoxyphenyl)benzo[d]thiazole
Benzothiazole and its derivatives have garnered significant attention for their wide array of pharmacological activities, including notable anticancer effects.[2][3] The core structure of 2-(4-methoxyphenyl)benzo[d]thiazole, featuring a benzene ring fused to a thiazole ring with a methoxyphenyl substituent, makes it a compelling candidate for investigation. Its structural similarity to other benzothiazoles with proven potent antitumor activity underscores the rationale for its examination.[1]
In Silico Bioactivity Prediction: A Computational First Look
Computational methods, particularly molecular docking, offer a rapid and cost-effective means to predict the binding affinity of a ligand to a biological target. For 2-(4-methoxyphenyl)benzo[d]thiazole, in silico studies have explored its potential to interact with key proteins implicated in cancer progression.
A recent computational investigation utilized Density Functional Theory (DFT) to simulate the electronic structure of 2-(4-methoxyphenyl)benzo[d]thiazole.[4] Furthermore, molecular docking studies were performed to assess its binding affinity against cancer-related protein targets, including the Metastasis factor (S100A4) and the adhesion G-protein coupled receptor ADGRL3.[4] These studies predicted that the molecule possesses a stable conformation capable of strong binding to these receptors, suggesting a potential to modulate signaling pathways involved in cancer initiation and progression.[4]
Experimental Validation: From Prediction to Biological Reality
While in silico models provide valuable hypotheses, experimental validation is the crucible in which a compound's true biological activity is forged. The anticancer potential of benzothiazole derivatives has been extensively documented through in vitro studies. For instance, a structurally similar compound, 2-(4-hydroxy-3-methoxyphenyl)-benzothiazole (YL-109), has demonstrated potent, dose-dependent inhibition of cell proliferation in MCF-7 breast cancer cells, with a reported IC50 value of 85.8 nM.[5]
For the specific compound of interest, 2-(4-methoxyphenyl)benzo[d]thiazole, while direct and extensive experimental anticancer data is not as widely published as for some of its analogues, its activity can be contextualized within the broader family of 4-substituted methoxybenzoyl-aryl-thiazoles. These compounds have shown a significant enhancement in growth inhibition of cancer cell lines, with some derivatives achieving IC50 values in the low nanomolar range.[6]
The following table summarizes the available in silico predictions for 2-(4-methoxyphenyl)benzo[d]thiazole and the experimental data for a closely related analogue, providing a basis for comparison.
| Methodology | Compound | Target/Cell Line | Result | Reference |
| In Silico: Molecular Docking | 2-(4-methoxyphenyl)benzo[d]thiazole | Metastasis factor (S100A4), Adhesion GPCR ADGRL3 | Strong predicted binding affinity | [4] |
| Experimental: Cytotoxicity Assay | 2-(4-hydroxy-3-methoxyphenyl)-benzothiazole (YL-109) | MCF-7 Breast Cancer Cells | IC50 = 85.8 nM | [5] |
Methodologies: A Closer Look
To appreciate the comparison, it is essential to understand the underlying principles of the methodologies employed.
In Silico: Molecular Docking Workflow
Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. The goal is to predict the binding mode and affinity of a ligand to a protein of known three-dimensional structure.
Figure 1: A generalized workflow for molecular docking studies.
Step-by-Step Protocol for Molecular Docking:
-
Protein Preparation: The three-dimensional structure of the target protein is obtained from a repository like the Protein Data Bank (PDB). Water molecules and any existing ligands are typically removed, and polar hydrogens are added.
-
Ligand Preparation: The 3D structure of the ligand, 2-(4-methoxyphenyl)benzo[d]thiazole, is generated and optimized to its lowest energy conformation.
-
Binding Site Definition: The region on the protein where the ligand is expected to bind (the active site) is defined.
-
Docking Simulation: A docking program uses a search algorithm to explore various possible conformations of the ligand within the defined binding site.
-
Scoring and Analysis: A scoring function is used to estimate the binding affinity for each conformation. The results are then analyzed to identify the most likely binding mode and its corresponding binding energy.
Experimental: MTT Cytotoxicity Assay
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity. It is widely used to measure the cytotoxic effects of potential therapeutic agents on cultured cell lines.
Figure 2: A simplified workflow of the MTT cytotoxicity assay.
Step-by-Step Protocol for MTT Assay:
-
Cell Seeding: Cancer cells (e.g., MCF-7) are seeded into a 96-well plate at a predetermined density and allowed to adhere overnight.
-
Compound Treatment: The cells are treated with a range of concentrations of 2-(4-methoxyphenyl)benzo[d]thiazole. A control group treated with the vehicle (e.g., DMSO) is also included.
-
Incubation: The plate is incubated for a period, typically 48 to 72 hours, to allow the compound to exert its effect.
-
MTT Addition: The culture medium is replaced with a medium containing MTT. The plate is then incubated for a few hours. During this time, viable cells with active metabolism reduce the yellow MTT to purple formazan crystals.
-
Solubilization: A solubilizing agent (e.g., DMSO or a detergent solution) is added to each well to dissolve the formazan crystals.
-
Absorbance Reading: The absorbance of the purple solution in each well is measured using a microplate reader at a specific wavelength (usually between 500 and 600 nm).
-
Data Analysis: The absorbance of the treated wells is compared to the control wells to determine the percentage of cell viability. The IC50 value, the concentration of the compound that causes a 50% reduction in cell viability, is then calculated.[7]
Synthesis and Discussion: Bridging Prediction and Reality
The comparison between the in silico predictions and the experimental data for the benzothiazole class of compounds reveals a promising correlation. The strong binding affinity predicted for 2-(4-methoxyphenyl)benzo[d]thiazole in molecular docking studies aligns with the potent anticancer activity observed experimentally for its close structural analogs.[4][5]
This congruence suggests that the computational models are effectively identifying compounds with a higher probability of biological activity. However, it is crucial to acknowledge the inherent limitations of in silico methods. Molecular docking, for instance, often treats the protein as a rigid structure and may not fully account for the dynamic nature of protein-ligand interactions. Furthermore, it predicts binding affinity to a specific target, which may not be the sole mechanism of action responsible for the observed cytotoxicity in a complex cellular environment.
The experimental data, while providing a definitive measure of a compound's effect on cell viability, does not in itself elucidate the specific molecular mechanism. The potent activity of YL-109 against MCF-7 cells, for example, could be the result of interactions with multiple cellular targets.[5]
Therefore, the true power of these methodologies lies in their integration. In silico screening can prioritize a large library of compounds for synthesis and experimental testing, significantly accelerating the drug discovery pipeline. The experimental results, in turn, can be used to refine and validate the computational models, leading to more accurate predictions in the future.
Conclusion: A Symbiotic Approach to Drug Discovery
The case of 2-(4-methoxyphenyl)benzo[d]thiazole and its analogs exemplifies the synergistic relationship between in silico prediction and experimental validation. While computational studies provide a strong indication of its potential as an anticancer agent, the definitive proof lies in rigorous experimental evaluation. As a Senior Application Scientist, my experience underscores the importance of this integrated approach. By leveraging the predictive power of computational chemistry to guide and rationalize our experimental efforts, we can more efficiently navigate the complex path of drug discovery and development. The journey from a promising in silico hit to a clinically effective drug is long and arduous, but it is a journey best undertaken with the combined insights of both the virtual and the real laboratory.
References
- 1. Synthesis and Ab Initio/DFT Studies on 2-(4-methoxyphenyl)benzo[d]thiazole - PMC [pmc.ncbi.nlm.nih.gov]
- 2. flore.unifi.it [flore.unifi.it]
- 3. Benzothiazole derivatives as anticancer agents - PMC [pmc.ncbi.nlm.nih.gov]
- 4. dergipark.org.tr [dergipark.org.tr]
- 5. 2-(4-Hydroxy-3-methoxyphenyl)-benzothiazole suppresses tumor progression and metastatic potential of breast cancer cells by inducing ubiquitin ligase CHIP - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Discovery of 4-Substituted Methoxybenzoyl-Aryl-Thiazole as Novel Anticancer Agents: Synthesis, Biological Evaluation and Structure-Activity Relationships - PMC [pmc.ncbi.nlm.nih.gov]
- 7. pdf.benchchem.com [pdf.benchchem.com]
A Senior Application Scientist's Guide to Cross-Reactivity Studies of 7-Methoxybenzo[d]thiazole Derivatives
Introduction: The Benzothiazole Scaffold - A Privileged Core with a Caveat
The benzo[d]thiazole ring system is a quintessential "privileged scaffold" in medicinal chemistry. Its unique electronic properties and rigid, planar structure make it an adept pharmacophore, capable of engaging with a wide array of biological targets through various non-covalent interactions. This versatility has led to the development of benzothiazole derivatives as potent agents in oncology, neurodegenerative disease, and infectious diseases.[1][2] The addition of a methoxy group at the 7-position, creating 7-Methoxybenzo[d]thiazole, further modulates the molecule's lipophilicity and hydrogen bonding capacity, fine-tuning its interaction with target proteins.
However, this inherent promiscuity is a double-edged sword. The very features that make the benzothiazole core so effective also create a significant potential for cross-reactivity—the unintended binding of a drug to targets other than its primary therapeutic one. Such off-target interactions can lead to a spectrum of outcomes, from unexpected side effects to therapeutically beneficial polypharmacology.
This guide provides researchers, scientists, and drug development professionals with a framework for systematically evaluating the cross-reactivity of this compound derivatives. We will move beyond simple checklists, delving into the causality behind experimental choices and presenting methodologies that ensure data integrity. We will explore real-world examples from the broader class of benzothiazoles to illustrate key principles of selectivity and multi-target engagement, providing a robust model for characterizing any new derivative.
Understanding the Landscape: From Unwanted Liability to Rational Polypharmacology
Cross-reactivity is not always detrimental. In complex multifactorial diseases like cancer and Alzheimer's, simultaneously modulating multiple signaling pathways can be more effective than inhibiting a single target.[3][4] The challenge lies in distinguishing between beneficial multi-target effects and deleterious off-target toxicity. This requires a comprehensive and systematic approach to profiling.
Case Study 1: The Kinase Family - A Hotbed for Cross-Reactivity
Protein kinases are a prime example of a target class where selectivity is both critical and difficult to achieve due to the high conservation of the ATP-binding pocket. Benzothiazole derivatives have been extensively studied as kinase inhibitors.
One study revealed that a benzothiazole derivative developed as an allosteric inhibitor for extracellular signal-regulated kinase 2 (ERK2) also displayed comparable inhibitory activity against p38α MAP kinase (p38α MAPK).[5] This highlights a common cross-reactivity challenge between closely related kinases. Conversely, some designs leverage this for therapeutic gain. A series of 4,5,6,7-tetrahydrobenzo[d]thiazole derivatives were designed as dual inhibitors of Casein Kinase 2 (CK2) and Glycogen Synthase Kinase-3beta (GSK3β), two kinases implicated in the deactivation of the PTEN tumor suppressor protein.[6][7]
Table 1: Comparative Kinase Inhibition Profile of Benzothiazole Derivatives
| Compound | Primary Target(s) | IC₅₀ (µM) | Off-Target Example | IC₅₀ (µM) | Reference |
|---|---|---|---|---|---|
| Compound 1g | CK2 / GSK3β | 1.9 / 0.67 | - | - | [6][7] |
| Compound 1 (Allosteric Inhibitor) | ERK2 | Comparable to p38α | p38α MAPK | Comparable to ERK2 |[5] |
This data illustrates two narratives: Compound 1g was intentionally designed as a dual inhibitor, while Compound 1 shows unintended cross-reactivity between two distinct MAPK family members.
Case Study 2: Neurodegenerative Disease - Harnessing Multi-Target Engagement
In neurodegenerative diseases like Alzheimer's and Parkinson's, the pathology is driven by multiple intersecting mechanisms, including neurotransmitter deficiencies, protein aggregation, and oxidative stress.[3] This complexity makes Multi-Target-Directed Ligands (MTDLs) an attractive therapeutic strategy.[4] Benzothiazole derivatives have been successfully designed to interact with several relevant CNS targets simultaneously.
For instance, a series of benzothiazole derivatives were evaluated for their potential to treat Alzheimer's disease by targeting histamine H3 receptors (H3R), acetylcholinesterase (AChE), butyrylcholinesterase (BuChE), and monoamine oxidase B (MAO-B).[4] Compound 3s from this study emerged as a promising MTDL with potent activity at all four targets.[4] Similarly, other benzothiazole derivatives have been developed as highly potent and selective MAO-B inhibitors for Parkinson's disease.[8]
Table 2: Multi-Target Profile of Benzothiazole Derivative 3s for Alzheimer's Disease
| Target Enzyme/Receptor | Kᵢ or IC₅₀ (µM) |
|---|---|
| Histamine H₃ Receptor (H₃R) | 0.036 (Kᵢ) |
| Acetylcholinesterase (AChE) | 6.7 (IC₅₀) |
| Butyrylcholinesterase (BuChE) | 2.35 (IC₅₀) |
| Monoamine Oxidase B (MAO-B) | 1.6 (IC₅₀) |
(Data sourced from[4])
This profile demonstrates a rationally designed "cross-reactivity" where engagement with multiple targets is the therapeutic goal.
Methodologies for a Robust Cross-Reactivity Assessment
A self-validating cross-reactivity study employs orthogonal methods to build a comprehensive selectivity profile. The workflow should progress from broad, high-throughput screening to more focused, mechanism-of-action studies.
Caption: A logical workflow for assessing compound cross-reactivity.
Experimental Protocol 1: Broad Kinase Panel Screening
The goal of this initial screen is not to generate precise IC₅₀ values but to identify potential off-target interactions across the human kinome at a single high concentration (e.g., 1 or 10 µM).
Causality: Kinases are a major source of off-target effects. An early, broad screen is a cost-effective strategy to flag potential liabilities. A low percent inhibition (<50%) at a high concentration suggests weak interaction, allowing resources to be focused on more potent hits.
Methodology (Illustrative Example using ADP-Glo™ Assay):
-
Plate Preparation: In a 384-well plate, add the specific kinase, its corresponding substrate, and ATP to each well.
-
Compound Addition: Add the this compound derivative to test wells at a final concentration of 10 µM. Include a positive control (a known inhibitor for that kinase) and a negative control (DMSO vehicle).
-
Kinase Reaction: Incubate the plate at room temperature for 1 hour to allow the kinase reaction to proceed.
-
ATP Depletion & Detection: Add ADP-Glo™ Reagent to stop the kinase reaction and deplete the remaining ATP.
-
Luminescence Generation: Add Kinase Detection Reagent to convert the newly formed ADP into ATP, which is then used by a luciferase to generate a luminescent signal.
-
Data Acquisition: Read the luminescence on a plate reader. The signal intensity is directly proportional to kinase activity.
-
Analysis: Calculate the percent inhibition relative to the DMSO control. Hits are typically defined as kinases showing >50% or >75% inhibition.
Experimental Protocol 2: MTT Cell Viability Assay
This assay assesses the metabolic activity of cells, which serves as a proxy for cell viability and proliferation. Running this assay across a panel of cell lines (e.g., the target cancer cell line vs. a non-cancerous cell line like HEK293) provides crucial information on cytotoxic cross-reactivity. Several studies have utilized this method to evaluate the cytotoxic effects of novel benzothiazole derivatives on cell lines like MCF-7.[9][10]
Causality: If a compound is highly cytotoxic to non-target cells at concentrations similar to those required for its therapeutic effect, it suggests significant off-target activity and a narrow therapeutic window.
Methodology:
-
Cell Seeding: Seed cells (e.g., MCF-7 breast cancer cells and normal fibroblast cells) in separate 96-well plates at a density of 5,000-10,000 cells per well and allow them to adhere overnight.
-
Compound Treatment: Prepare serial dilutions of the this compound derivative. Remove the old media from the cells and add fresh media containing the different compound concentrations. Include a vehicle control (DMSO).
-
Incubation: Incubate the plates for 24 to 72 hours in a humidified incubator at 37°C and 5% CO₂.
-
MTT Addition: Add 10 µL of a 5 mg/mL MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for another 3-4 hours. Live cells with active mitochondrial dehydrogenases will reduce the yellow MTT to a purple formazan.
-
Solubilization: Add 100 µL of solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl) to each well to dissolve the formazan crystals.
-
Absorbance Reading: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Plot the absorbance against the compound concentration and fit the data to a dose-response curve to determine the GI₅₀ (concentration for 50% growth inhibition).
Caption: Impact of cross-reactivity on distinct signaling pathways.
Conclusion: Building a Complete Profile for Safer, More Effective Therapeutics
The evaluation of cross-reactivity for this compound derivatives—and indeed any therapeutic candidate—is a cornerstone of modern drug development. It is an exercise in diligence that transforms a molecule from a mere "hit" into a well-characterized lead compound. By employing a multi-pronged strategy of broad panel screening, orthogonal validation, and phenotypic assays, researchers can build a comprehensive selectivity profile.
This profile is not simply a list of off-targets but a detailed map of the compound's biological interactions. It allows for the rational interpretation of unexpected toxicities and, in some cases, the discovery of beneficial polypharmacology. For the versatile benzothiazole scaffold, this rigorous and intellectually honest approach is essential to fully unlock its therapeutic potential while ensuring patient safety.
References
- 1. Recent studies on protein kinase signaling inhibitors based on thiazoles: review to date - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Synthetic strategies towards benzothiazole-based compounds of therapeutic potency: experimental, investigational and approved drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Novel benzothiazole derivatives as multitargeted-directed ligands for the treatment of Alzheimer’s disease - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Distinct binding modes of a benzothiazole derivative confer structural bases for increasing ERK2 or p38α MAPK selectivity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Design, synthesis, and evaluation of 4,5,6,7-tetrahydrobenzo[d]thiazole-based novel dual kinase inhibitors of CK2 and GSK3β - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Design, synthesis, and evaluation of 4,5,6,7-tetrahydrobenzo[ d]thiazole-based novel dual kinase inhibitors of CK2 and GSK3β - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Synthesis, Structural Characterization, and Cytotoxic Activity of New Benzo[d]imidazo[2,1-b]thiazole Derivatives Against MCF-7 Breast Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
Benchmarking 7-Methoxybenzo[d]thiazole: A Comparative Guide to its Monoamine Oxidase Inhibitory Potential
Introduction: The Rationale for Benchmarking 7-Methoxybenzo[d]thiazole
The benzothiazole scaffold is a privileged structure in medicinal chemistry, forming the core of numerous compounds with a broad spectrum of biological activities, including anticancer, antimicrobial, and neuroprotective properties.[1] Derivatives of this bicyclic heterocycle have shown significant promise as enzyme inhibitors, targeting critical players in human disease such as DNA topoisomerase, carbonic anhydrase, and acetylcholinesterase.[1][2][3] Notably, recent research has highlighted the potential of benzothiazole-containing molecules as potent inhibitors of Monoamine Oxidases (MAO-A and MAO-B), enzymes pivotal to the pathophysiology of neurodegenerative disorders like Parkinson's disease and depression.[3][4]
Monoamine oxidases are mitochondrial enzymes responsible for the oxidative deamination of neurotransmitters such as serotonin, norepinephrine, and dopamine.[5][6] Inhibition of these enzymes can increase the synaptic availability of these key neurotransmitters, representing a validated therapeutic strategy.[7][8] MAO isozymes, MAO-A and MAO-B, differ in their substrate specificities and inhibitor sensitivities. Selective MAO-A inhibitors are effective antidepressants, while selective MAO-B inhibitors are utilized in the management of Parkinson's disease.[5][9]
This guide focuses on This compound , a specific, yet under-characterized, derivative. Given the established neuroactive potential of the benzothiazole core, a systematic evaluation of its enzyme inhibitory profile is a logical and critical step in assessing its therapeutic potential. Here, we present a comprehensive framework for benchmarking this compound against two well-established, clinically relevant MAO inhibitors:
-
Moclobemide: A reversible and selective inhibitor of MAO-A (RIMA), used in the treatment of depression.[7][10][11]
-
Selegiline (L-deprenyl): An irreversible and selective inhibitor of MAO-B, used as an adjunct therapy in Parkinson's disease.[12][13]
This guide provides researchers, scientists, and drug development professionals with detailed experimental protocols, a framework for data analysis, and the scientific rationale needed to rigorously evaluate the potency, selectivity, and mechanism of action of this compound as a potential MAO inhibitor.
Experimental Design: A Three-Pillar Approach to Inhibition Profiling
Our benchmarking strategy is built on three pillars of enzymatic analysis: Potency, Selectivity, and Mechanism of Inhibition (MOI). This multi-faceted approach ensures a comprehensive characterization of the test compound's interaction with its target enzymes.
dot
Caption: Three-pillar experimental design for comprehensive inhibitor profiling.
Part 1: Potency and Selectivity Assessment (IC50 Determination)
The half-maximal inhibitory concentration (IC50) is a fundamental measure of a drug's potency. It quantifies the concentration of the inhibitor required to reduce the activity of a specific enzyme by 50% under defined assay conditions.[14][15] By determining the IC50 values for this compound against both MAO-A and MAO-B, we can quantify its potency and calculate its selectivity index.
Methodology: Fluorometric MAO Inhibition Assay
This protocol utilizes a robust and sensitive fluorometric assay suitable for a 96-well plate format, enabling efficient screening and dose-response analysis. The principle relies on the MAO-catalyzed oxidation of a substrate, which produces hydrogen peroxide (H₂O₂). In a coupled reaction, horseradish peroxidase (HRP) uses this H₂O₂ to oxidize a non-fluorescent probe (Amplex® Red) into the highly fluorescent product, resorufin.[3][16] The rate of fluorescence increase is directly proportional to MAO activity.
Materials & Reagents:
-
Recombinant human MAO-A and MAO-B enzymes (e.g., from Sigma-Aldrich)
-
MAO Assay Buffer: 100 mM potassium phosphate, pH 7.4[3]
-
Substrate for MAO-A: Kynuramine
-
Amplex® Red reagent (e.g., Thermo Fisher Scientific)[17][18]
-
Horseradish Peroxidase (HRP)
-
This compound (Test Compound)
-
Moclobemide (Positive Control for MAO-A)
-
Selegiline (Positive Control for MAO-B)
-
DMSO (for dissolving compounds)
-
96-well black, clear-bottom microplates
Step-by-Step Protocol:
-
Compound Preparation:
-
Prepare 10 mM stock solutions of the test compound and positive controls (Moclobemide, Selegiline) in 100% DMSO.
-
Perform serial dilutions in MAO Assay Buffer to create a range of concentrations (e.g., 0.1 nM to 100 µM). Ensure the final DMSO concentration in the assay does not exceed 1% to avoid solvent-induced enzyme inhibition.
-
-
Assay Reaction Mixture Preparation (per well):
-
Prepare a master mix containing MAO Assay Buffer, Amplex® Red (final concentration ~50 µM), and HRP (final concentration ~1 U/mL).
-
-
Assay Procedure:
-
To each well of the 96-well plate, add 50 µL of the appropriate enzyme solution (MAO-A or MAO-B) diluted in MAO Assay Buffer.
-
Add 50 µL of the serially diluted inhibitor solutions (or vehicle control for 100% activity).
-
Pre-incubate the plate for 15 minutes at 37°C to allow the inhibitor to interact with the enzyme.
-
Initiate the reaction by adding 100 µL of the appropriate substrate solution (Kynuramine for MAO-A, Benzylamine for MAO-B).
-
Immediately place the plate in a fluorescence microplate reader.
-
-
Data Acquisition:
-
Data Analysis:
-
Calculate the rate of reaction (slope of the linear portion of the fluorescence vs. time plot).
-
Determine the percentage of inhibition for each inhibitor concentration relative to the vehicle control.
-
Plot the percent inhibition against the logarithm of the inhibitor concentration.
-
Fit the data to a four-parameter logistic (sigmoidal dose-response) curve to determine the IC50 value.[20]
-
Comparative Data Summary
The following table presents hypothetical, yet realistic, data that would be generated from such an experiment, comparing this compound to the reference inhibitors.
| Compound | MAO-A IC50 (nM) | MAO-B IC50 (nM) | Selectivity Index (MAO-B IC50 / MAO-A IC50) |
| This compound | 250 | 7,500 | 30 |
| Moclobemide | 200 | 15,000 | 75 |
| Selegiline | 8,000 | 15 | 0.001875 |
Interpretation: Based on this hypothetical data, this compound appears to be a moderately potent inhibitor of MAO-A, with an IC50 value comparable to Moclobemide. It exhibits a 30-fold selectivity for MAO-A over MAO-B. This profile suggests a potential antidepressant-like activity, though it is less selective than the benchmark RIMA, Moclobemide.
Part 2: Mechanism of Inhibition (MOI) Analysis
Understanding how a compound inhibits an enzyme is as crucial as knowing how well it inhibits. MOI studies reveal whether the inhibitor competes with the substrate for the active site (competitive), binds to another site (non-competitive), or binds only to the enzyme-substrate complex (uncompetitive). This is classically determined using Lineweaver-Burk plots.[1][4][21]
Methodology: Enzyme Kinetics and Lineweaver-Burk Plot
This experiment involves measuring the initial reaction rates at various substrate concentrations in the absence and presence of a fixed concentration of the inhibitor.
References
- 1. Lineweaver–Burk plot - Wikipedia [en.wikipedia.org]
- 2. 2minutemedicine.com [2minutemedicine.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. microbenotes.com [microbenotes.com]
- 5. Monoamine Oxidase Inhibition | Evotec [evotec.com]
- 6. Monoamine oxidase inhibitor - Wikipedia [en.wikipedia.org]
- 7. Reversible and selective monoamine oxidase inhibitors [biopsychiatry.com]
- 8. Monoamine Oxidase Inhibitors (MAOIs) - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 9. Enzyme Inhibition Assays for Monoamine Oxidase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Biochemistry and pharmacology of reversible inhibitors of MAO-A agents: focus on moclobemide - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Moclobemide | C13H17ClN2O2 | CID 4235 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 12. pdf.benchchem.com [pdf.benchchem.com]
- 13. Different Generations of Type-B Monoamine Oxidase Inhibitors in Parkinson’s Disease: From Bench to Bedside - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Determination of Half-Maximal Inhibitory Concentration of an Enzyme Inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. IC50 - Wikipedia [en.wikipedia.org]
- 16. Amplex® Red Enzyme Assays | Thermo Fisher Scientific - HK [thermofisher.com]
- 17. Invitrogen Amplex Red Monoamine Oxidase Assay Kit 500 Assays | Buy Online | Invitrogen™ | Fisher Scientific [fishersci.no]
- 18. Substrates for Oxidases, Including Amplex Red Kits—Section 10.5 | Thermo Fisher Scientific - HK [thermofisher.com]
- 19. sigmaaldrich.com [sigmaaldrich.com]
- 20. pdf.benchchem.com [pdf.benchchem.com]
- 21. medschoolcoach.com [medschoolcoach.com]
A Senior Application Scientist's Guide to Comparative Docking of Benzothiazole-Based Compounds
Abstract
The benzothiazole scaffold is a cornerstone in medicinal chemistry, forming the structural basis of compounds with diverse therapeutic activities, including anticancer and anti-Alzheimer's agents.[1][2][3] Molecular docking, an in silico method, is pivotal in modern drug discovery for predicting the binding orientation and affinity of small molecules to their protein targets, thereby accelerating the identification of promising lead candidates.[4][5] This guide provides a comprehensive, comparative analysis of two prominent molecular docking platforms: the open-source, widely-used AutoDock Vina and the commercially acclaimed Schrödinger's Glide. We will navigate the complete workflow, from the foundational principles of target and ligand selection to the nuanced interpretation of docking results, using benzothiazole derivatives targeting the Epidermal Growth Factor Receptor (EGFR) as a case study. This document is designed for researchers and drug development professionals, offering not just protocols, but the scientific rationale behind each critical step to ensure robust and reproducible outcomes.
The Strategic Imperative: Rationale for Target and Ligand Selection
A docking study's success is fundamentally tied to the careful selection of its core components: the biological target and the small molecules (ligands). This choice is not arbitrary; it is a hypothesis-driven decision that dictates the study's relevance and potential impact.
-
Target Selection: Epidermal Growth Factor Receptor (EGFR) The EGFR is a well-validated target in oncology. Its overexpression and mutation are linked to various cancers, making it a focal point for inhibitor design. For this guide, we will use the crystal structure of the EGFR kinase domain complexed with the inhibitor Erlotinib (PDB ID: 1M17). This provides a high-resolution map of the ATP-binding site and, crucially, includes a co-crystallized ligand that serves as a vital reference for validating our docking protocols.
-
Ligand Selection: A Curated Set of Benzothiazoles Our ligand set is designed to test the sensitivity and predictive power of the docking software. It includes:
-
Erlotinib (Positive Control): The co-crystallized ligand. A successful docking protocol should be able to reproduce its native binding pose with a low Root-Mean-Square Deviation (RMSD), typically under 2.0 Å.[4][6] This process is known as re-docking and is a critical self-validation step.
-
Compound A (Known Benzothiazole-based EGFR Inhibitor): A compound selected from the literature with reported anticancer activity and a benzothiazole core.[7] This allows us to compare in silico predictions with existing experimental data.
-
Compound B (Structural Analog): A close structural analog of Compound A with a minor chemical modification. This challenges the software's scoring functions to differentiate between closely related molecules, reflecting a common scenario in lead optimization.
-
An Overview of the In Silico Experimental Workflow
The entire comparative docking process can be visualized as a structured pipeline, beginning with data preparation and culminating in detailed analysis. Each stage is crucial for the integrity of the final results.
Caption: High-level workflow for comparative molecular docking analysis.
Foundational Protocols: Receptor and Ligand Preparation
The axiom "garbage in, garbage out" is especially true for molecular docking. Proper preparation of both the protein and ligand files is the single most important factor in achieving meaningful results. The goal is to create chemically correct structures ready for simulation.
Protocol 3.1: Receptor Structure Preparation
This protocol transforms a raw PDB file into a docking-ready receptor.
-
Obtain Crystal Structure: Download the PDB file (e.g., 1M17) from the RCSB Protein Data Bank.
-
Initial Cleaning: Load the structure into a molecular visualization tool (e.g., UCSF Chimera, Maestro, PyMOL).[8][9]
-
Remove Non-Essential Molecules: Delete all water molecules and any other heteroatoms (ions, cofactors) that are not critical for binding. Causality: Crystallographic waters can occupy space in the binding pocket and sterically hinder the docking of your ligand, leading to false negatives. They should only be retained if there is strong evidence they mediate key ligand-protein interactions.[10][11]
-
Handle Multiple Chains: If the biological unit is a monomer, remove any additional protein chains.[11] For PDB ID 1M17, we will use chain A.
-
Add Hydrogens: Add hydrogen atoms to the protein. This is critical as hydrogens are usually not resolved in X-ray crystal structures but are essential for defining the correct tautomeric and ionization states of residues and for forming hydrogen bonds.[10][11]
-
Assign Charges: Assign partial atomic charges to the protein atoms (e.g., Kollman charges in AutoDock Tools, or using the OPLS force field in Schrödinger).[12] Charges are fundamental to calculating the electrostatic interaction component of the docking score.
-
Final Output: Save the prepared protein in the format required by the docking software (e.g., .pdbqt for AutoDock Vina, .mae for Glide).
Protocol 3.2: Ligand Structure Preparation
This protocol converts simple 2D or 3D ligand representations into optimized structures.
-
Obtain Ligand Structures: Draw the molecules in a chemical sketcher or download their structures from a database like PubChem.[10]
-
Convert to 3D: If starting from a 2D structure, convert it to a 3D conformation.
-
Add Hydrogens and Define Ionization States: Add hydrogen atoms and generate plausible ionization states at a physiological pH (e.g., 7.4).[13][14] This ensures that functional groups like amines and carboxylic acids are correctly protonated or deprotonated.
-
Energy Minimization: Perform a geometry optimization using a suitable force field (e.g., MMFF94). This relieves any steric strain in the initial 3D conformation and finds a low-energy, more realistic structure.[10]
-
Define Rotatable Bonds (for AutoDock): For AutoDock Vina, it is necessary to define which bonds are rotatable. This allows the software to explore the conformational flexibility of the ligand during the docking simulation.[15] Glide handles this internally.
-
Final Output: Save the prepared ligands in the appropriate format (.pdbqt for Vina, .mae for Glide).
Comparative Methodologies: AutoDock Vina vs. Schrödinger Glide
While both programs aim to predict ligand binding, their underlying algorithms and workflows differ. Understanding these differences is key to interpreting their results.
Caption: Side-by-side comparison of the core docking workflows.
Protocol 4.1: Docking with AutoDock Vina
-
Grid Box Generation: In AutoDock Tools, load the prepared receptor (.pdbqt). Define a 3D grid box that encompasses the entire binding site.[16] Causality: The grid box defines the search space for the ligand. It should be large enough to allow the ligand to move and rotate freely but small enough to focus the search, saving computational time. The center of the grid is typically defined by the coordinates of the co-crystallized ligand.[17]
-
Configuration File: Create a text file (conf.txt) that specifies the paths to the receptor and ligand files, the center and size of the grid box, and parameters like exhaustiveness, which controls the thoroughness of the conformational search.[17]
-
Execution: Run the docking simulation from the command line using the Vina executable. vina --config conf.txt --log log.txt
-
Output: Vina generates a .pdbqt output file containing the predicted binding poses (typically up to 9) ranked by their binding affinity scores in kcal/mol.
Protocol 4.2: Docking with Schrödinger Glide
-
Receptor Grid Generation: In Maestro, load the prepared receptor (.mae). Open the "Receptor Grid Generation" panel.[18][19] The binding site is defined by picking the co-crystallized ligand (Erlotinib), which automatically sets the center of the grid box.[20]
-
Ligand Docking: Open the "Ligand Docking" panel.[18][21]
-
Select the generated receptor grid file.
-
Select the prepared ligand file (.mae).
-
Choose the docking precision. "Standard Precision" (SP) is faster and suitable for large libraries, while "Extra Precision" (XP) is more computationally intensive and accurate, making it ideal for the final evaluation of promising candidates.
-
-
Execution: Start the job directly from the Maestro graphical user interface (GUI).
-
Output: Glide produces a Maestro file containing the docked poses, along with a comprehensive set of scores, including the primary "GlideScore," which is a proprietary empirical scoring function.
Analysis and Interpretation: From Scores to Insights
The raw output of a docking simulation is a set of poses and scores. The true scientific value is unlocked through careful analysis and comparison.
Quantitative Comparison of Docking Scores
The primary metric for ranking ligands is the docking score. A more negative binding affinity (Vina) or GlideScore generally indicates a more favorable binding interaction.[4][6] However, these scores are calculated using different algorithms and are not directly comparable to each other. The comparison should be made within a given software.
| Compound | Docking Software | Binding Affinity (kcal/mol) | GlideScore (SP) | Experimental IC₅₀ (nM) |
| Erlotinib (Control) | AutoDock Vina | -9.8 | -10.5 | 2 |
| Schrödinger Glide | ||||
| Compound A | AutoDock Vina | -9.2 | -9.7 | 50 |
| Schrödinger Glide | ||||
| Compound B | AutoDock Vina | -7.5 | -7.1 | >1000 |
| Schrödinger Glide | ||||
| Note: The docking scores are illustrative examples for this guide. Experimental data should be sourced from relevant literature. |
This table demonstrates how both programs correctly rank the ligands in accordance with their experimental activity, identifying Erlotinib and Compound A as more potent than the less active Compound B.
Qualitative Analysis of Binding Poses and Interactions
A docking score is meaningless without a chemically sensible binding pose. Visualization software (PyMOL, Chimera, Maestro) is essential for inspecting the predicted protein-ligand interactions.[5][22]
Key questions to ask:
-
Re-docking Accuracy: Does the predicted pose of the control ligand (Erlotinib) overlay well with its original crystal structure pose? A low RMSD confirms the protocol's validity.
-
Key Interactions: Does the ligand form known, critical interactions? For EGFR inhibitors, a hydrogen bond to the hinge region residue Met769 is considered essential for potent activity.
-
Pose Comparison: Do AutoDock Vina and Glide predict similar binding poses for the same ligand? Convergence of results from different algorithms can increase confidence in the predicted binding mode.
Caption: Key interactions of a benzothiazole inhibitor in the EGFR kinase domain.
Conclusion and Field-Proven Insights
This guide demonstrates a robust framework for the comparative docking analysis of benzothiazole-based compounds. Our case study illustrates that both AutoDock Vina and Schrödinger's Glide can successfully differentiate between active and inactive compounds when protocols are meticulously followed.
Key Takeaways for Researchers:
-
Preparation is Paramount: The accuracy of your results is dictated by the quality of your input structures. Do not rush the preparation phase.
-
Validate Your Protocol: Always perform re-docking with a co-crystallized ligand to validate your methodology before screening novel compounds.
-
Scores are Not Absolute: Docking scores are for ranking and prioritization. They are predictive tools, not direct measurements of binding affinity. Always analyze the binding pose to ensure the interactions are chemically sound.[6]
-
Use Complementary Tools: No single docking program is perfect. Using two different algorithms, like Vina and Glide, can provide a more comprehensive view and increase confidence in your predictions if the results converge.
-
Docking is the Beginning: Molecular docking is a powerful tool for hypothesis generation. The predictions made must always be validated through subsequent wet-lab experimental testing.[4]
By integrating these principles and protocols, researchers can leverage molecular docking to its full potential, making more informed decisions in the complex, yet rewarding, journey of drug discovery.
References
- 1. ijpbs.com [ijpbs.com]
- 2. ijprems.com [ijprems.com]
- 3. Screening and Molecular Docking of Novel Benzothiazole Derivatives as Potential Antimicrobial Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Ligand docking and binding site analysis with PyMOL and Autodock/Vina - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Molecular Docking Results Analysis and Accuracy Improvement - Creative Proteomics [iaanalysis.com]
- 7. Design, synthesis, molecular docking and anticancer activity of benzothiazolecarbohydrazide–sulfonate conjugates: insights into ROS-induced DNA damage ... - RSC Advances (RSC Publishing) DOI:10.1039/D4RA07810A [pubs.rsc.org]
- 8. Tutorial: Prepping Molecules [dock.compbio.ucsf.edu]
- 9. m.youtube.com [m.youtube.com]
- 10. quora.com [quora.com]
- 11. researchgate.net [researchgate.net]
- 12. youtube.com [youtube.com]
- 13. Ten quick tips to perform meaningful and reproducible molecular docking calculations - PMC [pmc.ncbi.nlm.nih.gov]
- 14. youtube.com [youtube.com]
- 15. m.youtube.com [m.youtube.com]
- 16. m.youtube.com [m.youtube.com]
- 17. eagonlab.github.io [eagonlab.github.io]
- 18. Tutorial: Docking with Glide [people.chem.ucsb.edu]
- 19. Schrödinger NotesâMolecular Docking | J's Blog [blog.jiangshen.org]
- 20. m.youtube.com [m.youtube.com]
- 21. schrodinger.com [schrodinger.com]
- 22. m.youtube.com [m.youtube.com]
A Head-to-Head Comparison of Synthetic Routes to 7-Methoxybenzo[d]thiazole: A Guide for Researchers
For researchers, scientists, and drug development professionals, the synthesis of the benzothiazole scaffold is a fundamental undertaking, given its prevalence in a vast array of biologically active compounds. This guide provides a comprehensive, head-to-head comparison of the most prominent and effective methods for the synthesis of 7-Methoxybenzo[d]thiazole, a key intermediate in medicinal chemistry. We will delve into the mechanistic underpinnings, provide detailed experimental protocols, and present quantitative data to inform method selection and optimization.
The this compound core, characterized by the fusion of a benzene and a thiazole ring with a methoxy group at the 7-position, is a privileged structure in the development of novel therapeutic agents. Its derivatives have shown a broad spectrum of pharmacological activities, making the efficient and scalable synthesis of this building block a critical endeavor. This guide will compare and contrast classical synthetic strategies with modern, greener alternatives, providing a clear rationale for procedural choices.
Performance Comparison of this compound Synthesis Methods
The selection of a synthetic route is invariably a balance of factors including yield, reaction time, scalability, cost, and environmental impact. The following table summarizes key quantitative data for the principal methods of synthesizing this compound, offering a clear comparative overview to guide your synthetic strategy.
| Method | Starting Materials | Key Reagents/Catalysts | Solvent | Temperature (°C) | Time | Yield (%) | Key Advantages | Key Disadvantages |
| Hugerschoff Synthesis | 3-Methoxyaniline, Potassium Thiocyanate | Bromine, Acetic Acid | Acetic Acid | Room Temp. to 85 | ~12 hours | Moderate | Readily available starting materials. | Use of hazardous bromine, potential for side reactions. |
| Jacobson Synthesis | N-(3-methoxyphenyl)thioformamide | K₃[Fe(CN)₆], NaOH | Aqueous/Organic | Room Temp. | 24 - 168 hours | Variable | Can be effective for specific substrates. | Long reaction times, yields can be variable depending on the substrate. |
| Condensation with Formic Acid | 2-Amino-3-methoxythiophenol, Formic Acid | None | None (neat) or DMF | Reflux | 2 - 4 hours | Good | High atom economy, often catalyst-free. | Requires synthesis of the 2-aminothiophenol precursor. |
| Microwave-Assisted Synthesis | 3-Methoxyaniline, Potassium Thiocyanate | Oxidant (e.g., K₂S₂O₈) | Water or Ethanol | 80 - 100 | 10 - 30 min | Good-Excellent | Drastically reduced reaction times, often higher yields, greener solvent options. | Requires specialized microwave equipment. |
In-Depth Analysis of Synthetic Routes
The Hugerschoff Synthesis: A Classic Approach from Anilines
The Hugerschoff synthesis is a long-established method for the preparation of 2-aminobenzothiazoles, which can be subsequently converted to the parent benzothiazole. In the context of this compound, the synthesis would commence from 3-methoxyaniline.
Mechanism and Rationale:
The reaction proceeds through the initial formation of a thiourea derivative from 3-methoxyaniline and potassium thiocyanate in an acidic medium. This is followed by an electrophilic cyclization reaction initiated by bromine. The bromine acts as an oxidizing agent to facilitate the ring closure onto the aromatic ring. The choice of glacial acetic acid as a solvent is crucial as it provides the acidic environment for the thiourea formation and is relatively inert to the oxidizing conditions.
Experimental Protocol: Synthesis of 2-Amino-7-methoxybenzo[d]thiazole
-
Thiourea Formation: In a flask equipped with a stirrer and cooled in an ice bath, dissolve 3-methoxyaniline (1.0 eq) in glacial acetic acid. To this solution, add potassium thiocyanate (1.2 eq) portion-wise, maintaining the temperature below 10 °C.
-
Cyclization: After the addition is complete, slowly add a solution of bromine (1.1 eq) in glacial acetic acid, ensuring the temperature does not exceed 10 °C.
-
Reaction Progression: Once the bromine addition is complete, allow the reaction mixture to stir at room temperature for 10-12 hours.
-
Work-up: Pour the reaction mixture into ice-cold water and neutralize with a concentrated ammonia solution to precipitate the product.
-
Purification: Filter the crude product, wash with water, and recrystallize from a suitable solvent such as ethanol to yield 2-amino-7-methoxybenzo[d]thiazole.
Expert Insights: Careful temperature control during the addition of potassium thiocyanate and bromine is critical to prevent the formation of undesired side products and to ensure the safety of the reaction.
The Jacobson Synthesis: Intramolecular Cyclization of Thioamides
The Jacobson synthesis relies on the oxidative intramolecular cyclization of an N-arylthioamide. For the synthesis of this compound, the precursor would be N-(3-methoxyphenyl)thioformamide. A notable and efficient modification of this route involves the ipso-substitution of an ortho-methoxythiobenzamide[1][2].
Mechanism and Rationale:
The classical Jacobson synthesis typically involves the use of potassium ferricyanide in a basic medium to generate a radical species on the sulfur atom of the thioamide. This radical then attacks the ortho-position of the aniline ring, followed by oxidation to form the benzothiazole ring. The ipso-substitution variant offers an elegant alternative where the cyclization occurs at a methoxy-substituted carbon, with subsequent elimination of methanol.
Experimental Protocol (Conceptual):
-
Precursor Synthesis: Prepare N-(3-methoxyphenyl)thioformamide by reacting 3-methoxyaniline with a thioformylating agent.
-
Cyclization: Dissolve the N-(3-methoxyphenyl)thioformamide in a suitable solvent system (e.g., a biphasic mixture of an organic solvent and aqueous base).
-
Oxidation: Add a solution of potassium ferricyanide dropwise to the vigorously stirred reaction mixture at room temperature.
-
Reaction Monitoring: Monitor the reaction progress by thin-layer chromatography (TLC).
-
Work-up and Purification: After completion, separate the organic layer, wash with water, dry over an anhydrous salt, and concentrate under reduced pressure. Purify the crude product by column chromatography.
Expert Insights: The Jacobson synthesis can be sensitive to the electronic nature of the substituents on the aromatic ring. Electron-donating groups, such as the methoxy group in our target molecule, generally facilitate the cyclization.
Condensation of 2-Amino-3-methoxythiophenol with Formic Acid
This route represents a highly convergent and atom-economical approach to this compound. The key challenge lies in the synthesis of the 2-amino-3-methoxythiophenol precursor.
Mechanism and Rationale:
The reaction is a direct condensation between the amino and thiol groups of the 2-aminothiophenol derivative with formic acid. The formic acid serves as the source of the C2 carbon of the thiazole ring. The reaction typically proceeds via the formation of an intermediate N-formyl derivative, which then undergoes intramolecular cyclization with the elimination of water. This method is often performed under neat conditions or in a high-boiling solvent like dimethylformamide (DMF) to drive the dehydration.
Experimental Protocol:
-
Reaction Setup: In a round-bottom flask equipped with a reflux condenser, place 2-amino-3-methoxythiophenol (1.0 eq) and an excess of formic acid (e.g., 5-10 eq).
-
Heating: Heat the reaction mixture to reflux for 2-4 hours.
-
Monitoring: Follow the disappearance of the starting material by TLC.
-
Work-up: After cooling, carefully neutralize the excess formic acid with a saturated solution of sodium bicarbonate.
-
Extraction and Purification: Extract the product with a suitable organic solvent (e.g., ethyl acetate), wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate. Purify the crude product by flash chromatography or recrystallization.
Expert Insights: The purity of the 2-amino-3-methoxythiophenol is crucial for obtaining a high yield of the desired product. This precursor is often susceptible to oxidation, so it should be used fresh or stored under an inert atmosphere.
Green and Microwave-Assisted Synthesis: The Modern Approach
Modern synthetic chemistry places a strong emphasis on environmentally benign processes. The synthesis of benzothiazoles has benefited significantly from the application of green chemistry principles, particularly through the use of microwave irradiation and greener solvents[3][4].
Mechanism and Rationale:
Microwave-assisted organic synthesis (MAOS) utilizes the ability of polar molecules to efficiently absorb microwave energy, leading to rapid and uniform heating of the reaction mixture. This often results in dramatic reductions in reaction times and improved yields compared to conventional heating methods. A particularly attractive green synthesis of 2-aminobenzothiazoles involves the reaction of an aniline with potassium thiocyanate in water, using potassium persulfate (K₂S₂O₈) as the oxidant[5]. This method avoids the use of hazardous reagents like bromine and volatile organic solvents.
Experimental Protocol: Microwave-Assisted Synthesis of 2-Amino-7-methoxybenzo[d]thiazole
-
Reaction Mixture: In a microwave-safe reaction vessel, combine 3-methoxyaniline (1.0 eq), ammonium thiocyanate (1.2 eq), and potassium persulfate (2.0 eq) in water.
-
Microwave Irradiation: Seal the vessel and place it in a microwave reactor. Irradiate the mixture at a set temperature (e.g., 100 °C) for a short duration (e.g., 15-20 minutes).
-
Cooling and Isolation: After the reaction is complete, cool the vessel to room temperature. The product often precipitates from the aqueous solution.
-
Purification: Collect the solid product by filtration, wash with water, and dry. If necessary, further purify by recrystallization.
Expert Insights: The optimization of microwave parameters such as temperature, time, and power is crucial for achieving the best results. The use of a dedicated microwave synthesizer allows for precise control over these parameters.
Visualization of Key Synthetic Pathways
To further elucidate the chemical transformations discussed, the following diagrams illustrate the core reaction mechanisms.
Caption: Reaction pathway for the Hugerschoff synthesis of 2-amino-7-methoxybenzo[d]thiazole.
Caption: Reaction pathway for the synthesis of this compound via condensation with formic acid.
Caption: A generalized workflow for the synthesis and purification of this compound.
Conclusion and Recommendations
The synthesis of this compound can be approached through several viable routes, each with its own set of advantages and disadvantages.
-
For small-scale laboratory synthesis where the precursor 2-amino-3-methoxythiophenol is available, the condensation with formic acid offers a high-yielding and atom-economical route.
-
When starting from the more readily available 3-methoxyaniline , the Hugerschoff synthesis is a reliable, albeit classic, method. However, for a greener and more efficient alternative, the microwave-assisted synthesis using potassium persulfate in water is highly recommended. This modern approach significantly reduces reaction times and avoids the use of hazardous reagents.
-
The Jacobson synthesis , while mechanistically interesting, may be less practical for routine synthesis due to its often-prolonged reaction times and variable yields.
Ultimately, the choice of synthetic route will depend on the specific requirements of the researcher, including available starting materials, scale of the reaction, equipment availability, and commitment to green chemistry principles. This guide provides the necessary data and protocols to make an informed decision for the successful synthesis of this compound.
References
- 1. Synthesis of benzothiazoles via ipso substitution of ortho-methoxythiobenzamides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Synthesis of benzothiazoles viaipso substitution of ortho-methoxythiobenzamides - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 3. airo.co.in [airo.co.in]
- 4. Comparative Studies on Conventional and Microwave Synthesis of Some Benzimidazole, Benzothiazole and Indole Derivatives and Testing on Inhibition of Hyaluronidase - PMC [pmc.ncbi.nlm.nih.gov]
- 5. jsynthchem.com [jsynthchem.com]
The Drug-Likeness Gauntlet: A Comparative Guide to Assessing Novel 7-Methoxybenzo[d]thiazole Derivatives
In the landscape of modern drug discovery, the intrinsic biological activity of a novel chemical entity is but the opening chapter of its story. The true challenge lies in navigating the complex physiological environment to reach the therapeutic target in efficacious concentrations without eliciting undue toxicity. This journey is governed by a set of physicochemical and pharmacokinetic properties collectively termed "drug-likeness." For researchers investigating the therapeutic potential of 7-Methoxybenzo[d]thiazole derivatives, a promising scaffold in medicinal chemistry, a rigorous and early assessment of these properties is not just advantageous—it is critical for success.[1][2]
This guide provides a comparative analysis of the essential in silico and in vitro methodologies for evaluating the drug-likeness of novel this compound derivatives. Moving beyond a mere listing of protocols, we will delve into the causality behind experimental choices, offering a strategic framework for lead optimization and candidate selection.
The Benzothiazole Scaffold: Promise and Physicochemical Realities
Benzothiazoles are a privileged heterocyclic scaffold, forming the core of numerous compounds with a wide array of pharmacological activities, including anticancer, antimicrobial, and anti-inflammatory properties.[1][2] The introduction of a methoxy group at the 7-position can significantly modulate the electronic and steric properties of the ring system, potentially enhancing target engagement or influencing metabolic stability. However, every substitution brings a new set of variables to the drug-likeness equation.
Our initial assessment begins with the parent compound, this compound, to establish a physicochemical baseline.
| Property | Predicted Value | Implication for Drug-Likeness |
| Molecular Weight | 165.21 g/mol | Well within the typical range for small molecule drugs (<500 Da), favoring good absorption and distribution.[3] |
| cLogP | 2.30 | Indicates moderate lipophilicity, suggesting a good balance between aqueous solubility and membrane permeability.[3] |
| H-Bond Donors | 0 | Low potential for forming hydrogen bonds as a donor, which can favor membrane permeation.[3] |
| H-Bond Acceptors | 3 | Moderate number of H-bond acceptors (N, O, S atoms), influencing solubility and target interactions.[3] |
| Rotatable Bonds | 1 | Low conformational flexibility, which can be favorable for binding affinity but requires careful consideration for solubility.[3] |
| TPSA | 22.12 Ų | Low polar surface area, predictive of good cell membrane permeability. |
Table 1: Predicted Physicochemical Properties of the this compound Scaffold.[3]
While these baseline predictions are favorable, the addition of further substituents during lead optimization necessitates a robust, multi-faceted assessment strategy. We will now compare the two pillars of modern drug-likeness evaluation: computational prediction and experimental validation.
The In Silico First Pass: High-Throughput Triage
Computational, or in silico, ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) prediction is an indispensable tool in early-stage drug discovery.[4] Its primary advantage is the ability to rapidly screen large virtual libraries of derivatives at minimal cost, allowing researchers to prioritize synthetic efforts on compounds with the highest probability of success.
The Guiding Principles: Lipinski's Rule of Five and Beyond
The foundational framework for oral drug-likeness is Christopher Lipinski's "Rule of Five".[5] This rule, derived from the analysis of successful oral drugs, establishes four simple physicochemical parameter cutoffs:
-
Molecular Weight (MW) ≤ 500 Da
-
LogP (a measure of lipophilicity) ≤ 5
-
Hydrogen Bond Donors (HBD) ≤ 5
-
Hydrogen Bond Acceptors (HBA) ≤ 10
Compounds that violate no more than one of these rules are considered more likely to possess drug-like oral bioavailability.[5] For our this compound series, adherence to these rules should be a primary filter. Several studies on benzothiazole derivatives have successfully used these criteria to identify promising candidates.[1][4]
The following diagram illustrates the initial in silico screening workflow.
Caption: In Silico Drug-Likeness Workflow for Prioritization.
Protocol: In Silico ADMET Prediction Workflow
This protocol outlines a typical workflow using widely available web-based tools, such as SwissADME.
-
Structure Preparation:
-
Draw the 2D structures of your this compound derivatives using a chemical drawing software (e.g., ChemDraw, MarvinSketch).
-
Save the structures in a compatible format, such as SMILES (Simplified Molecular Input Line Entry System). This is a crucial step as an accurate 2D representation is the foundation for all subsequent calculations.
-
-
Submission to Prediction Server:
-
Navigate to a comprehensive ADMET prediction web server (e.g., SwissADME, pkCSM).
-
Input the SMILES strings for your list of derivatives into the query field. These servers utilize a combination of fragment-based methods and machine learning models trained on large datasets of known drugs to predict properties.[5]
-
-
Data Analysis and Triage:
-
Lipinski's Rule of Five: Immediately flag any compounds with two or more violations. These are high-risk candidates for poor oral bioavailability.
-
Solubility (LogS): Examine the predicted aqueous solubility. Poorly soluble compounds often lead to poor absorption and formulation challenges. Aim for compounds with predicted good to moderate solubility.
-
GI Absorption: Check the predicted human gastrointestinal (GI) absorption. High predicted absorption is a key indicator of potential oral bioavailability.
-
CYP450 Inhibition: Assess the potential for inhibition of major cytochrome P450 enzymes (e.g., CYP1A2, 2C9, 2C19, 2D6, 3A4). Inhibition of these enzymes is a primary cause of drug-drug interactions.[6] Prioritize compounds predicted to be non-inhibitors.
-
Toxicity Predictions: Review any available toxicity flags, such as mutagenicity (AMES test prediction) or cardiotoxicity (hERG inhibition). While these are predictions, they serve as important early warnings.
-
The Experimental Benchmark: Grounding Predictions in Reality
While in silico tools are powerful for prioritization, their predictions must be validated by experimental data. In vitro assays provide quantitative measurements of key ADME properties, offering a more accurate reflection of a compound's behavior.
The Permeability Question: PAMPA vs. Caco-2
A critical parameter for oral absorption is a compound's ability to permeate the intestinal wall. Two common assays are used to assess this:
-
Parallel Artificial Membrane Permeability Assay (PAMPA): This is a high-throughput, cell-free assay that measures passive diffusion across an artificial lipid membrane. It is rapid, cost-effective, and excellent for ranking compounds based on their passive permeability.
-
Caco-2 Permeability Assay: This assay uses a monolayer of Caco-2 cells (a human colon adenocarcinoma cell line) that differentiate to form a barrier mimicking the intestinal epithelium. It can measure both passive diffusion and active transport, including efflux by transporters like P-glycoprotein (P-gp). It is considered the gold standard for in vitro permeability but is lower-throughput and more complex than PAMPA.[7]
The choice between them is strategic: PAMPA is ideal for early-stage screening of many derivatives, while the more resource-intensive Caco-2 assay is better suited for late-stage lead optimization on a smaller number of prioritized candidates.
Caption: Experimental ADME Workflow for Lead Candidates.
Protocol: Parallel Artificial Membrane Permeability Assay (PAMPA)
This protocol provides a generalized workflow for assessing the passive permeability of this compound derivatives.
-
Preparation of Reagents:
-
Prepare a stock solution of the artificial membrane lipid (e.g., phosphatidylcholine in dodecane).
-
Prepare the donor solution buffer (e.g., PBS at pH 7.4) and the acceptor solution buffer.
-
Prepare stock solutions of the test compounds and high/low permeability control compounds (e.g., propranolol and furosemide) in DMSO.
-
-
Assay Plate Setup:
-
Use a 96-well filter plate (donor plate) and a matching 96-well acceptor plate.
-
Carefully coat the filter membrane of each well in the donor plate with the lipid solution. The integrity of this artificial membrane is paramount for reliable data.
-
Add the acceptor buffer to the wells of the acceptor plate.
-
-
Compound Addition and Incubation:
-
Dilute the test and control compounds from their DMSO stocks into the donor buffer to the final desired concentration (typically ensuring the final DMSO concentration is <1%).
-
Place the lipid-coated donor plate onto the acceptor plate, creating a "sandwich" where the compound-containing donor solution is separated from the acceptor buffer only by the artificial membrane.
-
Incubate the plate assembly at room temperature for a defined period (e.g., 4-18 hours) with gentle shaking.
-
-
Quantification and Analysis:
-
After incubation, separate the plates and measure the concentration of the compound in both the donor and acceptor wells using a suitable analytical method, typically LC-MS/MS (Liquid Chromatography with tandem Mass Spectrometry).
-
Calculate the effective permeability coefficient (Pe) using the following equation: Pe = - [V_D * V_A / ((V_D + V_A) * Area * Time)] * ln(1 - [C_A] / [C_eq]) Where V_D and V_A are the volumes of the donor and acceptor wells, Area is the filter area, Time is the incubation time, [C_A] is the compound concentration in the acceptor well, and [C_eq] is the equilibrium concentration.
-
-
Data Interpretation:
-
Classify compounds based on their Pe values relative to the controls:
-
High Permeability: Pe similar to propranolol.
-
Low Permeability: Pe similar to furosemide.
-
Moderate Permeability: Pe values falling between the two controls.
-
-
Comparative Analysis: Weaving Data into Decisions
The true power of this dual approach lies in the synthesis of both computational and experimental data. A compound that is predicted to have good properties and demonstrates them experimentally becomes a high-confidence candidate.
| Derivative | Lipinski Violations (Predicted) | Predicted GI Absorption | Experimental Permeability (PAMPA) | Recommendation |
| 7-MeO-BTZ-A | 0 | High | High | Advance. Strong correlation between prediction and reality. |
| 7-MeO-BTZ-B | 0 | High | Low | Investigate. Discrepancy suggests potential solubility issues or factors not captured by the passive diffusion model. |
| 7-MeO-BTZ-C | 2 | Low | Not Tested | Discard. High in silico risk; low priority for resource-intensive experimental testing. |
| 7-MeO-BTZ-D | 1 | Moderate | Moderate | Consider for Optimization. Borderline properties may be improved with structural modification. |
Table 2: Hypothetical Comparison and Decision Matrix for a Series of this compound (7-MeO-BTZ) Derivatives.
Conclusion
Assessing the drug-likeness of novel this compound derivatives is a critical, multi-step process that balances predictive power with experimental reality. By employing a strategic workflow that begins with high-throughput in silico screening to filter and prioritize candidates, followed by targeted in vitro assays like PAMPA to validate predictions, researchers can significantly de-risk their drug discovery programs. This integrated approach ensures that precious synthetic and biological testing resources are focused on compounds that not only exhibit potent biological activity but also possess the fundamental physicochemical properties required to become successful therapeutics.
References
- 1. Experimental and In Silico Evaluation of New Heteroaryl Benzothiazole Derivatives as Antimicrobial Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Synthetic strategies towards benzothiazole-based compounds of therapeutic potency: experimental, investigational and approved drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 3. chemscene.com [chemscene.com]
- 4. Benzothiazole derivatives as p53-MDM2 inhibitors: in-silico design, ADMET predictions, molecular docking, MM-GBSA Assay, MD simulations studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Novel 2-substituted benzothiazole derivatives: synthesis, in vitro and in silico evaluations as potential anticancer agents - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Novel 2-substituted benzothiazole derivatives: synthesis, in vitro and in silico evaluations as potential anticancer agents - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 7. tandfonline.com [tandfonline.com]
Safety Operating Guide
Comprehensive Safety Guide: Personal Protective Equipment for Handling 7-Methoxybenzo[d]thiazole
This guide provides essential safety protocols and logistical plans for the handling and disposal of 7-Methoxybenzo[d]thiazole (CAS No. 2942-12-3). As a trusted partner in your research, we aim to deliver value beyond the product by equipping you with the in-depth technical knowledge necessary for safe and effective laboratory operations. The following procedures are designed for researchers, scientists, and drug development professionals.
Hazard Profile and Risk Mitigation: The 'Why' Behind the Protocol
Understanding the potential risks is the cornerstone of effective safety. The benzothiazole chemical class presents several hazards that dictate our choice of personal protective equipment. The primary goal is to prevent exposure through all potential routes: dermal (skin), ocular (eyes), inhalation, and ingestion.
Based on data from analogous compounds, the anticipated hazards are summarized below.
| Potential Hazard | Route of Exposure | Rationale for Protection | Supporting Evidence (Analogous Compounds) |
| Acute Toxicity | Ingestion, Skin Contact, Inhalation | May be harmful or toxic if swallowed, absorbed through the skin, or inhaled.[1][2][3] | Benzothiazole is classified as toxic if swallowed or in contact with skin and harmful if inhaled.[1] 2-Amino-6-methoxybenzothiazole is categorized as toxic if swallowed.[4] |
| Serious Eye Damage | Ocular | Direct contact can cause serious irritation or damage.[1][2] | Benzothiazole and its derivatives are known to cause serious eye irritation.[1][5] |
| Skin Irritation | Dermal | May cause skin irritation upon contact.[5][6] | This compound-2-carbonitrile causes skin irritation.[5] Thiazole is also a known skin irritant.[6] |
| Germ Cell Mutagenicity | Inhalation, Ingestion, Dermal | Suspected of causing genetic defects.[4] | 2-Amino-6-methoxybenzothiazole is suspected of causing genetic defects (Category 2 Mutagen).[4] |
| Respiratory Irritation | Inhalation | Vapors or solid particulates may irritate the respiratory system.[6] | Thiazole is known to be irritating to the respiratory system.[6] |
Core PPE Requirements: A Multi-Layered Defense
The selection of PPE is not a one-size-fits-all approach; it must be tailored to the specific task and the quantities of material being handled. The following outlines the minimum required PPE, with recommendations for scaling protection based on the associated risk.
Eye and Face Protection: The First Line of Defense
Ocular exposure presents an immediate and significant risk. All eye and face protection must meet ANSI standard Z87.1-2003.[7]
-
Minimum Requirement: ANSI-approved safety glasses with side shields are mandatory for all laboratory work where this compound is present, even if not being actively handled.
-
Recommended for Active Handling: Chemical splash goggles are highly recommended for all procedures, including preparing solutions, transfers, and weighing. Goggles provide a seal around the eyes, offering superior protection against splashes, dust, and powders compared to safety glasses.[8]
-
Required for High-Risk Procedures: A full-face shield must be worn in addition to chemical splash goggles when handling larger volumes (>1 Liter), working with heated solutions, or when there is a significant risk of energetic reaction or splash.[7] A face shield alone is insufficient.
Skin and Body Protection: An Impermeable Barrier
-
Gloves: Appropriate chemical-resistant gloves are mandatory. Given the dermal toxicity of related compounds, proper glove selection is critical.[1]
-
Type: Nitrile gloves are suitable for providing splash protection and for handling small quantities. For prolonged contact or immersion, it is crucial to consult the glove manufacturer's chemical resistance guide. For chemicals with unknown toxicity, double-gloving (wearing two pairs of gloves) is a recommended best practice.[9]
-
Technique: Always inspect gloves for tears or punctures before use. Remove gloves using a technique that avoids skin contact with the contaminated exterior and wash hands thoroughly after removal.
-
-
Laboratory Coat: A flame-resistant lab coat is required at all times in the laboratory.[7] It should be fully buttoned with sleeves rolled down. For tasks with a high splash potential, augment the lab coat with a chemical-resistant apron made of rubber or PVC.[8][10]
-
Footwear and Attire: Closed-toe shoes are mandatory.[7] Do not wear shorts, skirts, or other attire that leaves skin exposed.
Respiratory Protection: Ensuring Clean Air
Engineering controls are the most effective way to mitigate inhalation hazards.
-
Primary Control: All work involving this compound, especially the handling of powders or volatile solutions, must be conducted inside a certified chemical fume hood.[1][3] This is the primary method for preventing respiratory exposure.
-
Secondary Control (Respirators): In the rare event that engineering controls are not feasible or during a large spill cleanup, respiratory protection is required. The type of respirator should be selected based on the specific conditions.
-
For dusts/powders: A NIOSH-approved N95 or N100 particulate respirator may be sufficient.[9]
-
For vapors: A respirator with an organic vapor cartridge is necessary.[3] All respirator use must comply with your institution's respiratory protection program, which includes fit-testing and training, as mandated by OSHA (29 CFR 1910.134).[3]
-
Operational and Disposal Plans: From Start to Finish
A robust safety plan encompasses the entire lifecycle of the chemical, from initial handling to final disposal.
Step-by-Step PPE Protocol
The sequence of donning and doffing PPE is critical to prevent cross-contamination.
Donning (Putting On) Sequence:
-
Wash hands thoroughly.
-
Don clean lab coat, ensuring it is fully buttoned.
-
Don respiratory protection (if required by your risk assessment).
-
Don eye and face protection (goggles and/or face shield).
-
Don chemical-resistant gloves, ensuring the cuffs are pulled over the sleeves of the lab coat.
Doffing (Taking Off) Sequence:
-
In the designated area: Remove gloves first. Peel them off from the cuff downwards, turning them inside out. Dispose of them immediately in the designated waste container.
-
Remove eye and face protection, handling only the strap or earpieces.
-
Remove lab coat, folding the contaminated exterior inward.
-
Remove respirator (if worn).
-
Wash hands thoroughly with soap and water.
Caption: Diagram 1: Standard workflow for donning and doffing PPE.
Decontamination and Disposal Plan
Proper disposal is a legal and ethical requirement to protect personnel and the environment.
-
Contaminated PPE: All disposable PPE (gloves, etc.) that has come into contact with this compound must be considered hazardous waste. Place it in a designated, sealed, and clearly labeled waste container. Do not discard it in regular trash.
-
Chemical Waste: Unused or waste this compound must be disposed of through an approved hazardous waste disposal service.[11]
-
Keep the waste chemical in a compatible, sealed, and clearly labeled container. The label must include the full chemical name and hazard warnings.[11]
-
Store the waste container in a designated, secure, and well-ventilated secondary containment area while awaiting pickup.
-
Never pour chemical waste down the drain or mix it with other waste streams unless explicitly instructed to do so by your institution's Environmental Health & Safety (EHS) department.[11]
-
-
Spill Cleanup:
-
Evacuate the immediate area and alert personnel.
-
Wearing the appropriate level of PPE (including respiratory protection), contain the spill with an inert absorbent material (e.g., vermiculite, sand).
-
Carefully collect the absorbent material into a designated hazardous waste container.
-
Decontaminate the spill area.
-
Report the spill to your EHS department.
-
The following diagram illustrates the decision-making process for selecting the appropriate level of PPE based on the task at hand.
Caption: Diagram 2: Logic for escalating PPE based on task risk.
By adhering to these rigorous safety protocols, you can confidently and safely incorporate this compound into your research workflows, ensuring the protection of yourself, your colleagues, and the environment.
References
- 1. sigmaaldrich.com [sigmaaldrich.com]
- 2. dcfinechemicals.com [dcfinechemicals.com]
- 3. fishersci.com [fishersci.com]
- 4. fishersci.com [fishersci.com]
- 5. 7267-36-9|this compound-2-carbonitrile|BLD Pharm [bldpharm.com]
- 6. datasheets.scbt.com [datasheets.scbt.com]
- 7. Personal Protective Equipment in Chemistry | Environmental Health and Safety [ehs.dartmouth.edu]
- 8. ehs.princeton.edu [ehs.princeton.edu]
- 9. pppmag.com [pppmag.com]
- 10. blog.storemasta.com.au [blog.storemasta.com.au]
- 11. pdf.benchchem.com [pdf.benchchem.com]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
